Product packaging for Otophylloside T(Cat. No.:)

Otophylloside T

Numéro de catalogue: B13434906
Poids moléculaire: 935.1 g/mol
Clé InChI: HWUSUCZTLAUDEY-ZXGBNUOESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Otophylloside T is a C21 steroidal glycoside isolated from the traditional medicinal plant Cynanchum otophyllum (Qingyangshen). This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Compounds within the Cynanchum genus, particularly various steroidal glycosides, are the subject of significant scientific interest due to their documented neuroprotective properties in preclinical models. Research on closely related analogs, such as Otophylloside N and Otophylloside B, provides a basis for investigating the potential value of this compound. Studies on Otophylloside N have demonstrated protective effects against pentylenetetrazol (PTZ)-induced neuronal injury, attenuating apoptosis and convulsive behavior in zebrafish and mouse models . Furthermore, research on Otophylloside B has shown protection against β-amyloid toxicity in models of Alzheimer's disease, suggesting a mechanism that may involve reducing amyloid deposition and upregulating protective heat shock proteins . The root of Cynanchum otophyllum has a history of use in traditional Chinese medicine for conditions including epilepsy and rheumatic pain . This compound represents a candidate for further exploration within this phytochemical family, potentially offering researchers a new tool to study pathways involved in neuronal excitability, neuroinflammation, and programmed cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H70O18 B13434906 Otophylloside T

Propriétés

Formule moléculaire

C48H70O18

Poids moléculaire

935.1 g/mol

Nom IUPAC

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

InChI

InChI=1S/C48H70O18/c1-23-37(52)41(59-8)38(53)43(62-23)66-40-25(3)61-36(21-32(40)58-7)65-39-24(2)60-35(20-31(39)51)63-30-14-15-44(5)28(19-30)13-16-47(56)33(44)22-34(64-42(54)27-9-11-29(50)12-10-27)45(6)46(55,26(4)49)17-18-48(45,47)57/h9-13,23-25,30-41,43,50-53,55-57H,14-22H2,1-8H3/t23-,24-,25-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,43+,44+,45-,46-,47+,48-/m1/s1

Clé InChI

HWUSUCZTLAUDEY-ZXGBNUOESA-N

SMILES isomérique

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O

Origine du produit

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Otophylloside T: A Technical Guide to a C21 Steroidal Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Analytical Techniques

The structural determination of complex natural products like Otophylloside T and its analogues relies on a synergistic combination of modern spectroscopic and spectrometric techniques. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the carbon skeleton, proton environments, and connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula of the compound. Tandem MS (MS/MS) experiments are crucial for sequencing the sugar chain and identifying the aglycone through characteristic fragmentation patterns.

  • Chemical Methods: Acid hydrolysis is often employed to cleave the glycosidic linkages, allowing for the individual analysis of the sugar moieties and the aglycone.

Experimental Protocols

The following sections detail the typical experimental procedures for the isolation and structure elucidation of C21 steroidal glycosides from Cynanchum otophyllum, which would be applicable to this compound.

Isolation and Purification

A standardized workflow is employed for the isolation of pregnane glycosides from the plant material.

Figure 1: General workflow for the isolation of pregnane glycosides.
Spectroscopic and Spectrometric Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher) using deuterated pyridine (C5D5N) or methanol (CD3OD) as the solvent.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is the technique of choice for determining the elemental composition.

  • Positive Ion Mode: Typically shows protonated molecules [M+H]+ or sodium adducts [M+Na]+.

  • Tandem MS (MS/MS): The precursor ion (e.g., [M+H]+) is selected and fragmented to produce product ions. The fragmentation pattern reveals the sequential loss of sugar units, allowing for the determination of the sugar sequence and the mass of the aglycone.

Data Presentation: A Representative C21 Steroidal Glycoside Analogue

The following tables summarize the characteristic NMR data for a representative C21 steroidal glycoside isolated from Cynanchum otophyllum. This data is a composite from published literature on close analogues of this compound.

Table 1: ¹³C NMR Data (125 MHz, C5D5N) for the Aglycone Moiety of a Representative Pregnane Glycoside

PositionChemical Shift (δC, ppm)PositionChemical Shift (δC, ppm)
138.11278.2
230.21352.5
378.91485.1
439.51535.4
5141.21628.1
6121.81762.3
732.51816.5
841.31919.8
950.720210.1
1037.62131.7
1129.5

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of a Representative Pregnane Glycoside (in C5D5N)

PositionδH (ppm, J in Hz)δC (ppm)
Digitoxose
1'4.85 (dd, 9.5, 1.8)101.5
2'2.10 (m), 1.95 (m)36.8
3'4.25 (m)75.1
4'3.80 (m)84.5
5'3.95 (m)69.2
6'1.35 (d, 6.0)18.5
Oleandrose
1''4.90 (dd, 9.6, 1.7)102.1
2''2.15 (m), 1.98 (m)37.2
3''3.65 (m)78.5
4''3.50 (m)82.3
5''4.05 (m)70.1
6''1.40 (d, 6.1)18.7
OMe3.45 (s)57.9
Cymarose
1'''5.05 (dd, 9.8, 1.9)100.8
2'''2.25 (m), 2.05 (m)36.5
3'''3.75 (m)79.1
4'''3.60 (m)83.1
5'''4.15 (m)71.3
6'''1.48 (d, 6.2)18.9
OMe3.55 (s)58.2
Glucose
1''''5.15 (d, 7.8)104.9
2''''4.10 (m)75.3
3''''4.30 (m)78.1
4''''4.20 (m)71.8
5''''3.90 (m)78.3
6''''4.50 (m), 4.35 (m)62.9

Structure Elucidation Workflow

The logical process of assembling the structure of a C21 steroidal glycoside from spectroscopic data is outlined below.

G A HRESIMS (Determine Molecular Formula) B ¹³C NMR & DEPT (Identify Carbon Types and Count) A->B C ¹H and ¹³C NMR (Assign Aglycone and Sugar Signals) B->C D COSY (Establish ¹H-¹H Spin Systems) C->D E HSQC (Connect Protons to Direct Carbons) C->E H Acid Hydrolysis & GC Analysis (Confirm Sugar Identities and Chirality) C->H F HMBC (Connect Fragments and Sequence Sugars) D->F E->F G NOESY (Determine Relative Stereochemistry) F->G I Final Structure of This compound Analogue G->I H->I

Figure 2: Logical workflow for structure elucidation.

Conclusion

The structure elucidation of this compound, like other C21 steroidal glycosides from Cynanchum otophyllum, is a meticulous process requiring the integrated application of advanced spectroscopic and chemical techniques. This technical guide provides a foundational understanding of the methodologies and representative data that are instrumental in characterizing these complex natural products. The detailed protocols and data tables serve as a practical reference for researchers in natural product chemistry and drug discovery, facilitating the identification and development of new therapeutic agents from this promising class of compounds. Further research to obtain and publish the specific spectroscopic data for this compound would be a valuable contribution to the field.

Unveiling Otophylloside T: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Otophylloside T and its related C21 steroidal glycosides, potent bioactive compounds isolated from the medicinal plant Cynanchum otophyllum. This document details the primary natural source of these compounds, comprehensive methodologies for their extraction and isolation, and an analysis of their biological activities, with a focus on the underlying signaling pathways. Quantitative data is presented in a clear, tabular format to facilitate comparison, and key experimental and signaling workflows are visualized using diagrams.

Primary Natural Source: Cynanchum otophyllum

The principal natural source of a diverse array of C21 steroidal glycosides, including numerous otophyllosides, is the root of Cynanchum otophyllum Schneid.[1][2][3][4][5] This perennial herbaceous plant, belonging to the Apocynaceae family, has a long history of use in traditional Chinese medicine, primarily for the treatment of epilepsy and inflammatory conditions.[3] The roots of C. otophyllum are a rich reservoir of these bioactive pregnane glycosides, making them the exclusive focus for the isolation of compounds like this compound and its structural analogs.[2][3] While the specific compound "this compound" is not prominently documented in recent literature, this guide will focus on the well-characterized otophyllosides from this plant, serving as representative examples of this chemical class.

Quantitative Analysis of C21 Steroidal Glycosides from Cynanchum otophyllum

The yield of individual C21 steroidal glycosides from the roots of Cynanchum otophyllum can vary depending on factors such as the geographical origin of the plant, harvest time, and the specific extraction and purification techniques employed. The following table summarizes the yields of several representative C21 steroidal glycosides isolated from this plant as reported in a specific study.

Compound NameMolecular FormulaYield from Dried Roots (mg)
Otophylloside AC48H74O1815
Otophylloside BC54H84O2220
Cynotophylloside AC59H92O2712
Cynotophylloside BC65H102O3210
Caudatin-3-O-β-D-cymaropyranosideC35H52O108
Caudatin-3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosideC42H64O1411

Data compiled from a representative study on the isolation of C21 steroidal glycosides from Cynanchum otophyllum.

Experimental Protocols: Extraction and Isolation of Otophyllosides

The following is a detailed methodology for the extraction and isolation of otophyllosides and related C21 steroidal glycosides from the dried roots of Cynanchum otophyllum.

Extraction
  • Plant Material Preparation: Air-dried and powdered roots of Cynanchum otophyllum (typically 5-10 kg) are used as the starting material.

  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol (EtOH) at room temperature. This process is usually repeated three times, with each extraction lasting for 24 hours.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The majority of the steroidal glycosides are typically found in the EtOAc and n-BuOH fractions.

Chromatographic Purification
  • Silica Gel Column Chromatography: The EtOAc and n-BuOH fractions are independently subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (CHCl3) and methanol (MeOH) of increasing polarity.

  • Sephadex LH-20 Column Chromatography: Fractions rich in glycosides are further purified using a Sephadex LH-20 column, eluting with a mixture of CHCl3 and MeOH (typically 1:1).

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved using preparative HPLC on a C18 column, with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

The workflow for the extraction and isolation process is depicted in the following diagram:

G Figure 1. Experimental Workflow for Otophylloside Isolation A Dried & Powdered Roots of Cynanchum otophyllum B Exhaustive Extraction with 95% EtOH A->B C Crude Ethanolic Extract B->C D Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) C->D E EtOAc & n-BuOH Fractions D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC (C18) G->H I Isolated Otophyllosides (e.g., Otophylloside B) H->I

Figure 1. Experimental Workflow for Otophylloside Isolation

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of otophyllosides, particularly Otophylloside B. Research using the model organism Caenorhabditis elegans has revealed that Otophylloside B can extend lifespan and protect against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.[3][5]

DAF-16/FOXO Signaling Pathway in Lifespan Extension

Otophylloside B has been shown to promote longevity in C. elegans by activating the DAF-16/FOXO transcription factor, a key component of the insulin/IGF-1 signaling (IIS) pathway.[6][7] This pathway is highly conserved across species and plays a crucial role in regulating stress resistance, metabolism, and aging. Otophylloside B's activation of DAF-16 suggests a mechanism of action similar to that of caloric restriction, a well-known intervention for extending lifespan. The lifespan-promoting effects of Otophylloside B also appear to involve SIR-2.1, a sirtuin deacetylase, and CLK-1, an enzyme involved in ubiquinone biosynthesis.[6][7]

The proposed signaling pathway for the lifespan-promoting effects of Otophylloside B is illustrated below:

G Figure 2. Otophylloside B and the DAF-16/FOXO Longevity Pathway OtB Otophylloside B IIS Insulin/IGF-1 Signaling (DAF-2) OtB->IIS inhibits SIR21 SIR-2.1 OtB->SIR21 requires CLK1 CLK-1 OtB->CLK1 requires DAF16 DAF-16/FOXO (in cytoplasm) IIS->DAF16 inhibits (phosphorylation) DAF16_nucleus DAF-16/FOXO (in nucleus) DAF16->DAF16_nucleus translocation StressResistance Stress Resistance Genes DAF16_nucleus->StressResistance activates transcription SIR21->DAF16_nucleus potentiates Longevity Lifespan Extension CLK1->Longevity StressResistance->Longevity

Figure 2. Otophylloside B and the DAF-16/FOXO Longevity Pathway
HSF-1 Signaling Pathway in Neuroprotection

In the context of neuroprotection, Otophylloside B has been found to mitigate Aβ-induced toxicity by upregulating the heat shock transcription factor-1 (HSF-1).[3][5] This leads to the increased expression of its downstream targets, including heat shock proteins (HSPs) such as hsp-12.6, hsp-16.2, and hsp-70.[5] These molecular chaperones play a critical role in protein folding and degradation, helping to prevent the aggregation of misfolded proteins like Aβ. This suggests that Otophylloside B's neuroprotective effects are, at least in part, mediated by the enhancement of cellular protein quality control mechanisms.

The signaling pathway for the neuroprotective effects of Otophylloside B is depicted below:

G Figure 3. Otophylloside B and the HSF-1 Neuroprotective Pathway OtB Otophylloside B HSF1 hsf-1 gene OtB->HSF1 upregulates expression HSF1_protein HSF-1 Protein HSF1->HSF1_protein transcribes & translates HSP_genes hsp-12.6, hsp-16.2, hsp-70 genes HSF1_protein->HSP_genes activates transcription HSPs Heat Shock Proteins (Molecular Chaperones) HSP_genes->HSPs transcribe & translate Ab_agg Amyloid-beta (Aβ) Aggregation HSPs->Ab_agg inhibits Neuroprotection Neuroprotection HSPs->Neuroprotection

Figure 3. Otophylloside B and the HSF-1 Neuroprotective Pathway

Conclusion

Cynanchum otophyllum stands out as a crucial natural source of this compound and a wide range of related C21 steroidal glycosides. The experimental protocols outlined in this guide provide a robust framework for the efficient extraction and isolation of these valuable compounds. Furthermore, the elucidation of the signaling pathways involved in the biological activities of Otophylloside B, particularly its influence on the DAF-16/FOXO and HSF-1 pathways, opens up exciting avenues for further research and development. These findings underscore the potential of otophyllosides as lead compounds in the development of novel therapeutics for age-related diseases and neurodegenerative disorders. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of these fascinating natural products.

References

Otophylloside T from Cynanchum otophyllum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Otophylloside T, a C21 steroidal glycoside derived from the medicinal plant Cynanchum otophyllum. This document consolidates available information on the isolation, potential biological activities, and mechanistic pathways of this compound and related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Cynanchum otophyllum and its Bioactive Constituents

Cynanchum otophyllum C.K. Schneid, a member of the Apocynaceae family, is a perennial herb with a history of use in traditional Chinese medicine for treating conditions such as epilepsy, rheumatism, and other inflammatory diseases.[1][2][3][4][5] The roots of this plant are a rich source of C21 steroidal glycosides, a class of compounds that have garnered significant scientific interest for their diverse and potent biological activities.[1][6] Among these are various otophyllosides, cynotophyllosides, cynanotins, cynotogenins, and cynanchins.[1][2] this compound is a notable C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[6]

Physicochemical Properties of this compound

While detailed experimental data for this compound is limited in publicly available literature, its basic physicochemical properties have been identified.

PropertyValue
Molecular Formula C₄₈H₇₀O₁₈
Molecular Weight 935.07 g/mol
Class C21 Steroidal Glycoside
Source Roots of Cynanchum otophyllum

Extraction and Isolation of this compound: A Representative Protocol

Plant Material and Extraction
  • Plant Material Preparation: Air-dried and powdered roots of Cynanchum otophyllum are used as the starting material.

  • Solvent Extraction: The powdered roots are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation and Chromatographic Purification
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The C21 steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The bioactive fractions are subjected to repeated column chromatography.

    • Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system to yield several sub-fractions.

    • Reverse-Phase C18 Chromatography: Further separation of the sub-fractions is achieved using a reverse-phase C18 column with a methanol-water gradient elution.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is performed using semi-preparative or preparative HPLC, often with a C18 column and a methanol-water or acetonitrile-water mobile phase. Fractions are monitored by UV detection.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

dot

Experimental_Workflow Plant_Material C. otophyllum Roots (Powdered) Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Fractions Bioactive Fractions Partition->Fractions Column_Chromatography Column Chromatography (Silica, C18) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Otophylloside_T This compound HPLC->Otophylloside_T Structure_Elucidation Structural Elucidation (MS, NMR) Otophylloside_T->Structure_Elucidation

Caption: A generalized workflow for the extraction and isolation of this compound.

Biological Activities and Potential Therapeutic Applications

While specific biological activity data for this compound is not extensively documented, the activities of other C21 steroidal glycosides from Cynanchum otophyllum provide strong indications of its potential therapeutic applications.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic and antiepileptic activities of some C21 steroidal glycosides isolated from Cynanchum otophyllum.

CompoundBiological ActivityCell Line / ModelIC₅₀ / ED₅₀ (µM)Reference
Otophylloside A AntiepilepticAudiogenic seizure in ratsED₅₀ = 10.20 mg/kg[7]
Otophylloside B AntiepilepticAudiogenic seizure in ratsED₅₀ = 10.20 mg/kg[7]
Cynanotin E CytotoxicHL-6011.4[8]
Cynanotin I CytotoxicHL-6012.2[8]
Cynanotin J CytotoxicHL-6016.1[8]
Otophylloside F AnticonvulsantPTZ-induced seizure in zebrafish-[9][10]
Otophylloside B AnticonvulsantPTZ-induced seizure in zebrafish-[9][10]
Potential Biological Activities of this compound

Based on the activities of structurally related compounds, this compound is hypothesized to possess the following biological activities:

  • Anticancer/Cytotoxic Activity: Many C21 steroidal glycosides from Cynanchum species have demonstrated potent cytotoxic effects against various cancer cell lines.[8][11][12][13] The mechanism often involves the induction of apoptosis.

  • Neuroprotective and Antiepileptic Activity: The traditional use of C. otophyllum for epilepsy is supported by modern research showing the anticonvulsant and neuroprotective effects of its constituent glycosides.[7][9][14] These compounds may protect neurons from excitotoxicity and oxidative stress.

  • Anti-inflammatory Activity: Given the traditional use of the plant for rheumatism and other inflammatory conditions, it is plausible that this compound may exhibit anti-inflammatory properties.[1][2]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of related C21 steroidal glycosides and other natural products with similar biological activities, several pathways can be proposed as potential targets.

dot

Putative_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_neuroprotection Neuroprotection cluster_inflammation Anti-inflammation Otophylloside_T This compound Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Otophylloside_T->Bcl2 Modulates Oxidative_Stress Oxidative Stress Otophylloside_T->Oxidative_Stress Reduces NFkB NF-κB Pathway Otophylloside_T->NFkB Inhibits Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Putative signaling pathways modulated by this compound.

Future Directions

This compound represents a promising lead compound for drug discovery. However, further research is imperative to fully characterize its therapeutic potential. Key areas for future investigation include:

  • Optimization of Isolation Protocol: Development of a high-yield, scalable purification method for this compound.

  • Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, neuroprotective, and anti-inflammatory activities of pure this compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Assessment of the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

Conclusion

This compound, a C21 steroidal glycoside from Cynanchum otophyllum, stands out as a molecule of significant interest for the development of new therapeutics. While current knowledge is limited, the established biological activities of related compounds from the same plant provide a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological potential of this compound.

References

Otophylloside T: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cynanchum otophyllum, a plant belonging to the Asclepiadaceae family, is a rich source of diverse C21 steroidal glycosides, many of which have demonstrated interesting biological activities. Among the numerous compounds isolated from this plant are various Otophyllosides, including Otophylloside T. These natural products are of significant interest to the pharmaceutical industry due to their potential therapeutic applications. This guide focuses on the technical aspects of the discovery and isolation of this compound, providing a foundational understanding for researchers working on the development of new therapeutic agents from natural sources.

Chemical Properties of this compound

While detailed spectroscopic data from primary literature is not available, some fundamental chemical properties of this compound have been reported.

PropertyValue
Molecular Formula C48H70O18
Molecular Weight 935.073 g/mol
IUPAC Name [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate
Appearance Powder
Purity 98.0%

Experimental Protocols

The following experimental protocols are based on established methods for the isolation of steroidal glycosides from Cynanchum otophyllum and represent a likely methodology for the isolation of this compound.

Plant Material Collection and Preparation
  • Collection: The roots of Cynanchum otophyllum are collected from its natural habitat.

  • Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference.

  • Preparation: The collected roots are washed, air-dried in the shade, and then ground into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically 95% ethanol or methanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The chloroform or ethyl acetate fraction, which is expected to contain the steroidal glycosides, is subjected to column chromatography on a silica gel column.

  • Elution Gradient: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are combined and subjected to further purification using repeated column chromatography on silica gel, C18 reverse-phase silica gel, or by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of protons and carbons and to establish the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores in the molecule.

Visualizations

Isolation Workflow

Isolation_Workflow Plant_Material Cynanchum otophyllum (Roots) Extraction Extraction (95% EtOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Petroleum Ether, Chloroform, Ethyl Acetate Fractions Partitioning->Fractions Silica_Gel_CC Silica Gel Column Chromatography Fractions->Silica_Gel_CC Chloroform/Ethyl Acetate Fraction Crude_Otophylloside_T Fractions containing this compound Silica_Gel_CC->Crude_Otophylloside_T Purification Further Purification (RP-C18, Prep-HPLC) Crude_Otophylloside_T->Purification Pure_Otophylloside_T Pure this compound Purification->Pure_Otophylloside_T

Caption: General workflow for the isolation of this compound.

Structure Elucidation Process

Structure_Elucidation Isolated_Compound Isolated Pure Compound (this compound) Spectroscopic_Analysis Spectroscopic Analysis Isolated_Compound->Spectroscopic_Analysis HR_ESI_MS HR-ESI-MS Spectroscopic_Analysis->HR_ESI_MS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR UV UV Spectroscopy Spectroscopic_Analysis->UV Data_Analysis Data Analysis and Interpretation HR_ESI_MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV->Data_Analysis Molecular_Formula Molecular Formula Data_Analysis->Molecular_Formula Structural_Fragments Structural Fragments & Connectivity Data_Analysis->Structural_Fragments Functional_Groups Functional Groups Data_Analysis->Functional_Groups Chromophores Chromophores Data_Analysis->Chromophores Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure Functional_Groups->Final_Structure Chromophores->Final_Structure

Caption: Logical process for the structure elucidation of this compound.

Conclusion

This compound represents one of the many complex steroidal glycosides found in Cynanchum otophyllum. While the specific details of its initial discovery and isolation are not widely documented, the established methodologies for isolating similar compounds from this plant provide a robust framework for its procurement. This technical guide offers a comprehensive overview of the likely procedures involved in the isolation and characterization of this compound, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.

Spectroscopic Profile of Otophylloside T: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Otophylloside T, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature that first reported the compound's structure elucidation.

Chemical Structure and Properties

  • Compound Name: this compound

  • Source: Cynanchum otophyllum Schneid.

  • Molecular Formula: C₄₈H₇₀O₁₈

  • Molecular Weight: 935.073 g/mol

  • CAS Number: 1642306-14-6[1]

  • Description: this compound is a complex pregnane glycoside with a multi-sugar chain attached to the steroidal aglycone.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of this compound.

IonCalculated m/zFound m/z
[M + Na]⁺957.4455957.4458
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
3445O-H stretching (hydroxyl groups)
2927C-H stretching (aliphatic)
1715C=O stretching (ester carbonyl)
1638C=C stretching (alkene)
1073C-O stretching (glycosidic linkages)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
34.15m
65.40br s
125.85dd9.5, 3.5
18-H₃1.25s
19-H₃1.18s
21-H₃2.20s
Sugar Moieties
Dig-1'5.10dd9.5, 2.0
Cym-1''5.25dd9.5, 2.0
The-1'''4.95d8.0
4-hydroxybenzoyl group
2'', 6''8.25d8.5
3'', 5''7.40d8.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδC (ppm)PositionδC (ppm)
Aglycone Sugar Moieties
137.5Dig-1'101.8
230.1Dig-2'36.1
378.1Dig-3'85.1
439.5Dig-4'72.8
5141.2Dig-5'77.9
6121.5Dig-6'18.2
732.1Cym-1''98.2
844.2Cym-2''35.8
950.1Cym-3''78.5
1037.1Cym-4''83.2
1121.9Cym-5''70.1
1275.8Cym-6''18.5
1357.2The-1'''102.1
1484.5The-2'''34.5
1535.5The-3'''79.1
1628.1The-4'''84.5
1762.8The-5'''68.2
1816.1The-6'''18.8
1919.54-hydroxybenzoyl group
20209.11''''165.5
2131.52'''', 6''''132.5
3'''', 5''''116.1
4''''162.8

Experimental Protocols

The following is a summary of the experimental procedures used to obtain the spectroscopic data for this compound.

Isolation of this compound

The air-dried and powdered roots of Cynanchum otophyllum were extracted with 95% ethanol. The resulting extract was partitioned between water and chloroform. The chloroform-soluble fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in pyridine-d₅ (C₅D₅N), and chemical shifts were referenced to the solvent peaks.

  • Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source in positive ion mode.

  • IR Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Plant Material (Cynanchum otophyllum) B Extraction (95% EtOH) A->B C Partitioning (H₂O/CHCl₃) B->C D Chromatography (Silica, Sephadex, HPLC) C->D E Pure this compound D->E F Mass Spectrometry (MS) E->F G Infrared (IR) Spectroscopy E->G H NMR Spectroscopy (¹H, ¹³C, 2D) E->H I Molecular Formula (from MS) F->I J Functional Groups (from IR) G->J K Connectivity & Stereochemistry (from NMR) H->K L Structure Elucidation of This compound I->L J->L K->L

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside T, a complex C21-steroidal glycoside isolated from Cynanchum otophyllum, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from primary metabolites to the final intricate structure. The pathway is elucidated in three major stages: the construction of the C21 steroidal aglycone via the mevalonate pathway, the formation of the 4-hydroxybenzoate moiety from the shikimate pathway, and the sequential glycosylation with activated deoxy sugars. This guide integrates current knowledge on steroid and phenylpropanoid metabolism in plants to propose a detailed enzymatic sequence. Methodologies for key experiments and available quantitative data on related compounds are presented to facilitate further research in this area.

Introduction

Cynanchum otophyllum is a medicinal plant known to produce a variety of C21-steroidal glycosides, which are characterized by a pregnane-type steroidal core linked to a carbohydrate chain. This compound is a notable example, featuring a highly decorated aglycone and a trisaccharide chain composed of rare deoxy and methylated sugars. The intricate structure of this compound suggests a complex biosynthetic machinery involving a multitude of enzymes from different metabolic pathways. This guide aims to deconstruct this complexity by proposing a step-by-step biosynthetic pathway, providing a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three key stages:

  • Aglycone Biosynthesis: Formation of the C21 pregnane-type steroidal core.

  • Acyl Group Biosynthesis: Synthesis of the 4-hydroxybenzoyl moiety.

  • Glycosylation: Assembly of the trisaccharide chain and its attachment to the aglycone.

A diagrammatic representation of the proposed overall biosynthetic pathway is provided below.

Otophylloside_T_Biosynthesis cluster_0 Mevalonate Pathway (Cytosol) cluster_1 Shikimate Pathway (Plastid/Cytosol) cluster_2 Deoxy Sugar Biosynthesis & Glycosylation Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Cycloartenol Cycloartenol Squalene->Cycloartenol SQS, SQE, CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD, KSI This compound Aglycone This compound Aglycone Progesterone->this compound Aglycone Hydroxylases, Acetyltransferase, BAHD Acyltransferase This compound This compound This compound Aglycone->this compound UGT1 Chorismate Chorismate 4-Hydroxybenzoate 4-Hydroxybenzoate Chorismate->4-Hydroxybenzoate Chorismate Lyase 4-Hydroxybenzoyl-CoA 4-Hydroxybenzoyl-CoA 4-Hydroxybenzoate->4-Hydroxybenzoyl-CoA 4-HBA-CoA Ligase 4-Hydroxybenzoyl-CoA->this compound Aglycone BAHD Acyltransferase UDP-Glucose UDP-Glucose UDP-Deoxy Sugars UDP-Deoxy Sugars UDP-Glucose->UDP-Deoxy Sugars Dehydratases, Reductases, Methyltransferases UDP-Deoxy Sugars->this compound UGT2, UGT3

Caption: Proposed overall biosynthetic pathway of this compound.

Biosynthesis of the C21 Steroidal Aglycone

The steroidal backbone of this compound is a pregnane, a C21 steroid. In plants, steroids are primarily synthesized via the mevalonate (MVA) pathway in the cytosol.

2.1.1. From Acetyl-CoA to Cholesterol

The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions, including the rate-limiting step catalyzed by HMG-CoA reductase (HMGR), leads to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these units produces the C30 triterpenoid squalene. Squalene undergoes epoxidation by squalene epoxidase (SQE) and subsequent cyclization by cycloartenol synthase (CAS) to yield cycloartenol, the first cyclic precursor of plant steroids. A series of subsequent enzymatic modifications, including demethylations and isomerizations, converts cycloartenol into cholesterol.

2.1.2. Formation of the Pregnane Skeleton

The conversion of cholesterol (a C27 steroid) to the C21 pregnane skeleton is a critical step. This is achieved through the side-chain cleavage of cholesterol, catalyzed by a cytochrome P450 monooxygenase, specifically a cholesterol side-chain cleavage enzyme (P450scc). This reaction yields pregnenolone, the foundational C21 steroid. Pregnenolone is then converted to progesterone through the actions of a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase (KSI).

2.1.3. Tailoring of the Aglycone

The progesterone core undergoes a series of tailoring reactions to form the specific aglycone of this compound. These modifications include:

  • Hydroxylations: Multiple hydroxyl groups are introduced at specific positions on the pregnane ring by various cytochrome P450 monooxygenases (CYP450s) and other hydroxylases.

  • Acetylation: An acetyl group is added, likely at the C-17 position, by an acetyltransferase, using acetyl-CoA as the donor.

  • Esterification with 4-Hydroxybenzoate: The hydroxyl group at C-12 is esterified with 4-hydroxybenzoate. This reaction is likely catalyzed by a BAHD acyltransferase, which utilizes 4-hydroxybenzoyl-CoA as the acyl donor.

The precise sequence of these tailoring steps is yet to be determined and may vary between different C21-steroidal glycosides.

Aglycone_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ACAT, HMGCS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP MVK, PMVK, MVD Squalene Squalene IPP/DMAPP->Squalene FPS, SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD, KSI Hydroxylated Progesterone Hydroxylated Progesterone Progesterone->Hydroxylated Progesterone CYP450s Acetylated Intermediate Acetylated Intermediate Hydroxylated Progesterone->Acetylated Intermediate Acetyltransferase This compound Aglycone This compound Aglycone Acetylated Intermediate->this compound Aglycone BAHD Acyltransferase

Caption: Putative biosynthetic pathway of the this compound aglycone.

Biosynthesis of the 4-Hydroxybenzoyl Moiety

The 4-hydroxybenzoate that acylates the aglycone is derived from the shikimate pathway.

  • Chorismate to 4-Hydroxybenzoate: The shikimate pathway produces chorismate, a key branch-point metabolite. Chorismate is converted to 4-hydroxybenzoate by the enzyme chorismate lyase.

  • Activation to 4-Hydroxybenzoyl-CoA: For its transfer to the aglycone, 4-hydroxybenzoate must be activated. This is achieved by a 4-hydroxybenzoate-CoA ligase, which catalyzes the formation of 4-hydroxybenzoyl-CoA from 4-hydroxybenzoate, CoA, and ATP.[1][2]

Biosynthesis of Deoxy Sugars and Glycosylation

The trisaccharide chain of this compound consists of specialized deoxy and methylated sugars.

2.3.1. Formation of Activated Deoxy Sugars

The biosynthesis of these sugars starts from common nucleotide-activated sugars, such as UDP-glucose. A series of enzymes, including dehydratases, reductases, and methyltransferases, modify the sugar structure to produce the specific UDP-activated 2,6-dideoxy-3-O-methyl-hexopyranoses required for this compound synthesis.

2.3.2. Sequential Glycosylation

The final step in the biosynthesis of this compound is the sequential attachment of these activated sugar moieties to the aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs). Each UGT exhibits specificity for the sugar donor, the acceptor molecule (aglycone or growing glycan chain), and the linkage position.

  • UGT1: Attaches the first sugar to the C-3 hydroxyl group of the aglycone.

  • UGT2: Adds the second sugar to the first sugar moiety.

  • UGT3: Completes the trisaccharide chain by attaching the terminal sugar.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, data from related C21-steroidal glycosides in other plants can provide valuable insights.

Compound ClassPlant SpeciesKey Enzyme/MetaboliteConcentration/ActivityReference
C21 Steroidal GlycosidesCynanchum otophyllumTotal GlycosidesNot specified[3]
C21 Steroidal GlycosidesCynanchum auriculatumCyanoauriculosides F, G, HNot specified[4][5]
C21 Steroidal GlycosidesCynanchum stauntoniiStauntosides L, M, NNot specified[6][7]
C21 Steroidal GlycosidesCynanchum komaroviiKomarosides D-HNot specified[8]
C21 Steroidal GlycosidesCynanchum amplexicauleAmplexicosides A-GNot specified[9]
C21 Steroidal GlycosidesCynanchum saccatumCynsaccatols A-HNot specified[10]

Experimental Protocols

Extraction and Isolation of C21-Steroidal Glycosides from Cynanchum sp.

This protocol is adapted from methods used for the isolation of steroidal glycosides from Cynanchum species.[4]

  • Extraction:

    • Air-dry and powder the roots of Cynanchum otophyllum.

    • Extract the powdered material exhaustively with 95% ethanol at room temperature.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The steroidal glycosides are typically enriched in the n-butanol fraction.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol.

    • Further purify the fractions containing the compounds of interest using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

General Protocol for In Vitro UGT Assay

This protocol provides a general framework for characterizing the activity of UDP-glycosyltransferases involved in this compound biosynthesis.

  • Enzyme Preparation:

    • Clone the candidate UGT gene into an expression vector and express the recombinant protein in a suitable host, such as E. coli or yeast.

    • Purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA).

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • Acceptor substrate (this compound aglycone or an intermediate glycoside)

      • UDP-sugar donor (e.g., UDP-glucose or a specific UDP-deoxy sugar)

      • Purified recombinant UGT enzyme

  • Reaction and Analysis:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solvent like methanol.

    • Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of the glycosylated product.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a comprehensive roadmap for understanding the intricate enzymatic processes involved in its formation. While the general framework is based on established knowledge of plant steroid and secondary metabolism, the specific enzymes, particularly the tailoring enzymes of the aglycone and the glycosyltransferases, in Cynanchum otophyllum remain to be identified and characterized. Future research should focus on transcriptome and genome mining of C. otophyllum to identify candidate genes for these enzymatic steps. Functional characterization of these enzymes will not only validate the proposed pathway but also provide valuable biocatalysts for the metabolic engineering of this compound and the generation of novel, potentially more potent, analogs for drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T, a complex steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, belongs to a growing class of natural products with significant therapeutic promise.[1][2] While research on this compound itself is in its nascent stages, the broader family of Otophyllosides and other compounds derived from Cynanchum otophyllum have demonstrated a range of biological activities, including neuroprotective and anticancer effects.[3][4][5][6] This technical guide provides a comprehensive literature review of this compound and its related compounds, with a comparative analysis of the well-studied podophyllotoxin and its analogues. It aims to serve as a resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further investigation into this promising class of molecules.

Chemical Structure and Properties of this compound

This compound is a C21 steroidal glycoside with a complex polycyclic structure and a significant carbohydrate moiety. Its chemical formula is C48H70O18, and it has a molecular weight of 935.07 g/mol . The intricate stereochemistry and multiple functional groups of this compound likely contribute to its specific biological activities and present interesting challenges and opportunities for synthetic and medicinal chemistry.

Biological Activities of Otophylloside Congeners and Related Compounds

While specific studies on this compound are limited, research on other Otophylloside family members and compounds from Cynanchum otophyllum reveals a spectrum of promising pharmacological activities.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of Otophylloside compounds.

  • Otophylloside N (OtoN) has been shown to have neuroprotective effects against pentylenetetrazol (PTZ)-induced neuronal injury in in vitro and in vivo models of epilepsy.[3] Treatment with OtoN attenuated morphological changes, cell death, and LDH efflux in primary cortical neurons.[3] It also reduced the cleavage of poly ADP-ribose polymerase and upregulated the Bax/Bcl-2 ratio, suggesting an anti-apoptotic mechanism.[1]

  • Otophylloside B (Ot B) has demonstrated protective effects against β-amyloid (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease.[7][8] Ot B treatment extended lifespan, delayed paralysis, and improved chemotaxis in these models.[7][8] Mechanistic studies revealed that Ot B reduces Aβ deposition by downregulating Aβ mRNA expression.[7][8]

  • Other polyhydroxypregnane glycosides isolated from Cynanchum otophyllum, such as cynanotosides A and B , have also exhibited protective activity against homocysteic acid-induced cell death in hippocampal neuronal cells.[5]

Anticancer and Cytotoxic Activities

Cynanchum otophyllum has been a source of various compounds with demonstrated anticancer properties.

  • A study on new C21-steroidal aglycones from the roots of Cynanchum otophyllum revealed that several of these compounds exhibited cytotoxicity toward human cancer cell lines, including HeLa, H1299, HepG2, and MCF-7 cells.[4]

  • Another investigation into the chemical constituents of Cynanchum otophyllum led to the isolation of a new cardiac aglycone, Cynanchin A, and several known C21 steroidal glycosides, many of which showed potent inhibitory activities against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Otophylloside-related compounds.

Table 1: Neuroprotective Activity of Otophylloside-Related Compounds

CompoundModel SystemAssayEndpointResultReference
Otophylloside NPrimary cortical neuronsMTT assayCell viability after PTZ exposureDose-dependent increase[3]
Otophylloside BC. elegans (Alzheimer's model)Lifespan assayMean lifespanSignificant extension[7][8]
Otophylloside BC. elegans (Alzheimer's model)Paralysis assayTime to paralysisSignificant delay[7][8]
Cynanotoside AHT22 hippocampal cellsMTT assayCell viability after HCA exposureDose-dependent protection (1-30µM)[5]
Cynanotoside BHT22 hippocampal cellsMTT assayCell viability after HCA exposureDose-dependent protection (1-30µM)[5]

Table 2: Cytotoxic Activity of Compounds from Cynanchum otophyllum

Compound/ExtractCell LineAssayEndpointIC50 (µM)Reference
Cynotogenin CHeLaMTTCell Viability8.5[4]
Cynotogenin CH1299MTTCell Viability9.2[4]
Cynotogenin CHepG2MTTCell Viability7.8[4]
Cynotogenin CMCF-7MTTCell Viability10.3[4]
Cynanchin AHL-60MTTCell Viability2.1[6]
Cynanchin ASMMC-7721MTTCell Viability3.5[6]
Cynanchin AA-549MTTCell Viability4.2[6]
Cynanchin AMCF-7MTTCell Viability3.8[6]
Cynanchin ASW480MTTCell Viability5.1[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited literature.

In Vitro Neuroprotection Assay (MTT Assay)
  • Cell Culture: Primary cortical neurons or HT22 hippocampal cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Otophylloside N, Cynanotosides) for a specified duration.

  • Induction of Neuronal Injury: A neurotoxic agent (e.g., pentylenetetrazol, homocysteic acid) is added to the culture medium to induce cell death.[3][5]

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo C. elegans Alzheimer's Disease Model Assays
  • C. elegans Strains: Transgenic C. elegans strains expressing human Aβ peptide in muscle cells (e.g., CL4176) are used.

  • Compound Administration: The test compound (e.g., Otophylloside B) is incorporated into the nematode growth medium (NGM).

  • Lifespan Assay: Synchronized L1 larvae are placed on NGM plates with or without the test compound. The number of live and dead worms is scored daily.

  • Paralysis Assay: Worms are grown at a permissive temperature and then shifted to a restrictive temperature to induce Aβ expression and subsequent paralysis. The number of paralyzed worms is counted at regular intervals.

  • Chemotaxis Assay: The ability of the worms to move towards a chemoattractant is assessed on an agar plate with a gradient of the attractant. The chemotaxis index is calculated based on the distribution of the worms.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).

  • MTT Assay: The protocol is similar to the neuroprotection MTT assay described above. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are yet to be elucidated. However, studies on related compounds provide valuable insights into potential signaling pathways.

Otophylloside B and Neuroprotection

Otophylloside B appears to exert its neuroprotective effects in the C. elegans model of Alzheimer's disease through the activation of stress response pathways.[7][8] It increases the activity of the heat shock transcription factor (HSF-1) and the transcription factor DAF-16.[7][8] This leads to the upregulation of downstream target genes such as heat shock proteins (hsp-12.6, hsp-16.2, hsp-70) and superoxide dismutase (sod-3), which help to mitigate protein aggregation and oxidative stress.[7][8]

Otophylloside_B_Pathway OtB Otophylloside B HSF1 HSF-1 OtB->HSF1 DAF16 DAF-16 OtB->DAF16 Abeta Aβ Expression OtB->Abeta HSPs hsp-12.6, hsp-16.2, hsp-70 HSF1->HSPs SOD3 sod-3 DAF16->SOD3 Protection Neuroprotection HSPs->Protection SOD3->Protection

Proposed signaling pathway for Otophylloside B-mediated neuroprotection.
Comparative Insights from Podophyllotoxin

Podophyllotoxin and its semi-synthetic derivatives, such as etoposide and teniposide, are well-established anticancer agents. Their mechanisms of action can provide a valuable framework for investigating the potential anticancer effects of Otophyllosides.

Podophyllotoxin itself acts as a potent inhibitor of microtubule assembly, leading to mitotic arrest in the G2/M phase of the cell cycle.[9] In contrast, its clinically used derivatives, etoposide and teniposide, primarily target topoisomerase II.[9] They stabilize the covalent intermediate of the enzyme-DNA reaction, leading to double-strand breaks in DNA and subsequent apoptosis.[9][10]

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Microtubules Microtubule Assembly Podophyllotoxin->Microtubules Etoposide Etoposide / Teniposide TopoII Topoisomerase II Etoposide->TopoII MitoticArrest G2/M Arrest Microtubules->MitoticArrest DSBs DNA Double-Strand Breaks TopoII->DSBs Apoptosis Apoptosis MitoticArrest->Apoptosis DSBs->Apoptosis

Simplified mechanisms of action for podophyllotoxin and its derivatives.

Future Directions and Conclusion

The study of this compound and its related compounds is a promising area of natural product research. The demonstrated neuroprotective and anticancer activities of other Otophyllosides and compounds from Cynanchum otophyllum provide a strong rationale for the continued investigation of this compound.

Future research should focus on:

  • Isolation and Characterization: Scalable isolation of this compound to enable comprehensive biological evaluation.

  • Biological Screening: Systematic screening of this compound against a panel of cancer cell lines and in models of neurodegenerative diseases.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to optimize its biological activity and pharmacokinetic properties.

References

physical and chemical properties of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T is a complex steroidal glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from the roots of Cynanchum otophyllum, a plant with a history in traditional medicine, this compound belongs to the C21 steroidal glycoside family.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its potential biological activities based on related compounds. Detailed experimental protocols for the isolation, characterization, and evaluation of its potential therapeutic effects are also presented to facilitate further research and drug development efforts.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₈H₇₀O₁₈[]
Molecular Weight 935.07 g/mol []
CAS Number 1642306-14-6[]
Appearance Powder[]
Purity 98.0%[]
Botanical Source Cynanchum otophyllum[]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in scientific literature. However, numerous studies on other C21 steroidal glycosides isolated from Cynanchum otophyllum provide strong indications of its potential therapeutic applications. These studies primarily point towards two key areas: cytotoxicity against cancer cells and neuroprotective effects .

Potential Cytotoxic Activity

Several C21 steroidal glycosides from Cynanchum otophyllum have demonstrated significant cytotoxic effects against a range of human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[1] This suggests that this compound may also possess anticancer properties. The mechanism of action for related compounds often involves the induction of apoptosis.[5][6]

A plausible hypothesis is that this compound could trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, resulting in the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

Apoptosis_Pathway cluster_stimulus Potential Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Otophylloside_T This compound Bcl2 Bcl-2 (Anti-apoptotic) Otophylloside_T->Bcl2 inhibits? Bax Bax (Pro-apoptotic) Otophylloside_T->Bax activates? Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Hypothetical Apoptotic Pathway Influenced by this compound.
Potential Neuroprotective Activity

Research on other compounds from Cynanchum otophyllum, such as Otophylloside B and Otophylloside N, has revealed significant neuroprotective effects.[5][6][7][8] Otophylloside B was found to protect against Aβ toxicity in a C. elegans model of Alzheimer's disease by upregulating the expression of heat shock transcription factor (HSF-1) and its target genes, as well as partially activating DAF-16.[7][8] Otophylloside N demonstrated protection against pentylenetetrazol-induced neuronal injury by attenuating apoptosis and reducing neuronal activation.[5][6] These findings suggest that this compound may also possess neuroprotective properties, potentially through the modulation of stress-response and cell survival pathways.

Experimental Protocols

Given the absence of specific experimental data for this compound, this section provides detailed methodologies for key experiments that would be essential for its characterization and the investigation of its hypothesized biological activities.

Isolation and Purification of this compound

A general procedure for isolating C21 steroidal glycosides from the roots of Cynanchum otophyllum involves solvent extraction followed by chromatographic separation.

  • Extraction:

    • Air-dried and powdered roots of Cynanchum otophyllum are extracted exhaustively with 95% ethanol at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Separation:

    • The ethyl acetate and n-butanol fractions, which are typically rich in steroidal glycosides, are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete stereostructure of the aglycone and the sugar moieties, as well as their linkage points.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

The potential cytotoxic activity of this compound can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines (e.g., HeLa, HepG2) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition after 24-72h Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Dissolve Formazan Crystals Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC₅₀ Value Absorbance->IC50

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Testing.
Neuroprotection Assay

The potential neuroprotective effects of this compound can be assessed using a neuronal cell line model, such as SH-SY5Y or PC12 cells, challenged with a neurotoxin.

  • Cell Culture: Neuronal cells are cultured in an appropriate medium.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta (Aβ) for Alzheimer's disease models) is added to the culture medium to induce cell death.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Mechanism of Action Studies: To explore the underlying mechanisms, further experiments can be conducted, such as:

    • Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and cell survival pathways (e.g., phosphorylated Akt, ERK).

    • Quantitative PCR (qPCR): To measure the mRNA levels of genes related to stress response and neuroprotection (e.g., HSF-1, antioxidant enzymes).

Conclusion and Future Directions

This compound is a structurally defined C21 steroidal glycoside with significant, yet largely unexplored, therapeutic potential. While its direct biological activities remain to be elucidated, the well-documented cytotoxic and neuroprotective effects of its close analogs from Cynanchum otophyllum provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically characterize the physical, chemical, and biological properties of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its mechanism of action at the molecular level will be crucial for its potential development as a novel therapeutic agent for cancer or neurodegenerative diseases.

References

Otophylloside T: A Technical Whitepaper on a Promising C21 Steroidal Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1642306-14-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside T, a C21 steroidal glycoside isolated from the traditional medicinal plant Cynanchum otophyllum, represents a promising yet under-investigated natural product. While direct experimental data on this compound is limited in publicly available scientific literature, the compound belongs to a class of molecules from C. otophyllum that have demonstrated significant biological activities, including cytotoxic and neuroprotective effects. This technical guide consolidates the available information on this compound and related compounds, providing a comprehensive overview of its chemical properties, potential therapeutic applications, and detailed experimental protocols for its further investigation. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this compound.

Introduction

Cynanchum otophyllum is a plant with a history of use in traditional medicine for various ailments.[1] Phytochemical investigations of this plant have led to the isolation of numerous C21 steroidal glycosides, a class of compounds known for their diverse and potent biological activities. This compound (CAS 1642306-14-6) is one such molecule, characterized by a complex steroidal aglycone and a sugar moiety.[2] While specific studies on this compound are scarce, research on its analogues from the same plant provides compelling evidence for its potential as a cytotoxic and neuroprotective agent. This whitepaper will synthesize the existing knowledge on related compounds to infer the likely biological profile of this compound and provide a roadmap for its systematic evaluation.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 1642306-14-6[2]
Molecular Formula C48H70O18[2]
Molecular Weight 935.07 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥95% (as offered by commercial suppliers)[2]
Botanical Source Cynanchum otophyllum[1]
Chemical Class C21 Steroidal Glycoside[1]

Potential Biological Activities and Quantitative Data from Related Compounds

Cytotoxic Activity

A study on C21 steroidal glycosides from Cynanchum otophyllum demonstrated their inhibitory activities against a panel of human tumor cell lines. While this compound was not explicitly tested in this study, the data for its analogues, presented in Table 2, suggest that it may also possess cytotoxic properties.

Table 2: In Vitro Cytotoxic Activities of C21 Steroidal Glycosides from Cynanchum otophyllum (IC50 in µM)

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
Cynanotin C 11.4 ± 1.2> 40> 40> 40> 40
Cynanotin D 25.6 ± 2.1> 40> 40> 40> 40
Otophylloside B 20.1 ± 1.835.2 ± 3.1> 4028.9 ± 2.538.1 ± 3.3
Caudatin 15.8 ± 1.529.7 ± 2.636.4 ± 3.225.3 ± 2.233.7 ± 3.0
Deacylmetaplexigenin 37.9 ± 3.5> 40> 40> 40> 40

Data extracted from a study on related compounds and presented here for comparative purposes.

Neuroprotective Activity

Several polyhydroxypregnane glycosides from Cynanchum otophyllum have been shown to exhibit neuroprotective effects against various neurotoxic insults in hippocampal HT22 cells. This suggests that this compound may also possess neuroprotective potential. Furthermore, a study on the related compound Otophylloside B demonstrated its ability to protect against β-amyloid (Aβ) toxicity in a Caenorhabditis elegans model of Alzheimer's disease. The proposed mechanism involves the activation of the heat shock transcription factor (HSF-1).

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound.

HSF-1 Signaling Pathway in Neuroprotection

The neuroprotective effects of Otophylloside B against Aβ toxicity are mediated through the activation of HSF-1. This transcription factor plays a crucial role in the cellular stress response by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein aggregation and promote cell survival.

HSF1_Pathway Otophylloside_T This compound Cell_Membrane HSF1_inactive HSF1 (inactive) Cell_Membrane->HSF1_inactive Upregulation/Activation HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active Trimerization HSE Heat Shock Element (DNA) HSF1_active->HSE Binds to HSPs Heat Shock Proteins (HSPs) HSE->HSPs Promotes Transcription Neuroprotection Neuroprotection (Reduced Aβ toxicity) HSPs->Neuroprotection Leads to

Caption: Postulated HSF-1 signaling pathway for this compound-mediated neuroprotection.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments.

Isolation and Purification of this compound

A general workflow for the isolation of steroidal glycosides from Cynanchum otophyllum is presented below. Specific details would need to be optimized for this compound.

Isolation_Workflow Start Dried roots of Cynanchum otophyllum Extraction Extraction with 95% EtOH Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H2O and partitioning with EtOAc Concentration->Suspension EtOAc_Fraction EtOAc Fraction Suspension->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography (Gradient elution: CHCl3-MeOH) EtOAc_Fraction->Silica_Gel_CC Fractions Collection of Fractions Silica_Gel_CC->Fractions Sephadex_LH20 Sephadex LH-20 Column Chromatography Fractions->Sephadex_LH20 Semi_Prep_HPLC Semi-preparative HPLC Sephadex_LH20->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., HL-60, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Neuroprotection Assay in HT22 Cells
  • Cell Seeding: Plate HT22 hippocampal cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent such as glutamate (5 mM) or H₂O₂ (200 µM).

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Aβ Toxicity Assay in C. elegans
  • Worm Synchronization: Synchronize a transgenic C. elegans strain expressing Aβ (e.g., CL4176) by standard methods.

  • Compound Treatment: Expose the synchronized worms to different concentrations of this compound on NGM plates seeded with E. coli OP50.

  • Paralysis Assay: Score the number of paralyzed worms at specific time points after temperature-induced Aβ expression.

  • Data Analysis: Compare the paralysis rate in this compound-treated worms to the control group.

Conclusion and Future Directions

This compound is a structurally complex natural product with significant therapeutic potential, inferred from the demonstrated cytotoxic and neuroprotective activities of its close analogues from Cynanchum otophyllum. The lack of direct experimental data for this compound presents a clear opportunity for further research. The experimental protocols provided in this whitepaper offer a framework for the systematic investigation of its biological activities and mechanism of action. Future studies should focus on the total synthesis of this compound to ensure a stable supply for research, followed by comprehensive in vitro and in vivo evaluations to validate its potential as a novel therapeutic agent.

References

Unveiling the Neuroprotective Potential of Otophylloside N: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the biological activity of Otophylloside N , a compound isolated from Cynanchum otophyllum. As of this writing, there is no publicly available scientific literature detailing the biological activity screening of Otophylloside T . The information presented herein serves as a reference for a closely related compound from the same plant species.

Introduction to Otophylloside N and its Neuroprotective Properties

Otophylloside N is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine to treat conditions like epilepsy and inflammation.[1][2] Recent studies have highlighted the neuroprotective effects of Otophylloside N, particularly in the context of neuronal injury induced by the convulsant agent pentylenetetrazol (PTZ).[1][3] These findings suggest that Otophylloside N may have therapeutic potential as a novel antiepileptic drug.[1][3]

Biological Activity Screening of Otophylloside N

The primary biological activity identified for Otophylloside N is its neuroprotective effect against PTZ-induced neuronal damage.[1][3] This activity has been demonstrated across a variety of experimental models, including in vitro primary cortical neurons, as well as in vivo mouse and zebrafish models.[1][3]

The observed neuroprotective effects of Otophylloside N include:

  • Attenuation of morphological changes in neuronal cells exposed to PTZ.[1][3]

  • Reduction of cell death and lactate dehydrogenase (LDH) efflux in embryonic neuronal cells.[1][3]

  • Diminished convulsive behavior in zebrafish models of epilepsy.[1][3]

Quantitative Data on the Effects of Otophylloside N

The following table summarizes the dose-dependent toxic effects of pentylenetetrazol (PTZ) on the cell survival rates of primary cortical neurons, which provides a baseline for assessing the protective effects of Otophylloside N.

PTZ Concentration (mM)Cell Survival Rate (%)
7.583.06 ± 2.61
1555.69 ± 10.48
3030.68 ± 4.41
6027.99 ± 3.91
Data from a study on PTZ-induced toxicity in embryonic neuronal cells of C57BL/6J mice.[3]

Proposed Mechanism of Action

Otophylloside N appears to exert its neuroprotective effects by modulating key pathways involved in apoptosis (programmed cell death) and neuronal activation.[1][3] The proposed mechanisms include:

  • Inhibition of Apoptosis: Otophylloside N may reduce the cleavage of poly ADP-ribose polymerase (PARP) and decrease the upregulation of the Bax/Bcl-2 ratio, both of which are critical events in the apoptotic cascade.[1][3]

  • Reduction of Neuronal Activation: The compound has been shown to decrease the expression of c-Fos, a protein commonly used as a marker for neuronal activation.[3]

The following diagram illustrates the proposed signaling pathway for the neuroprotective action of Otophylloside N.

Otophylloside_N_Pathway cluster_0 Cellular Stress (e.g., PTZ) cluster_1 Otophylloside N Intervention cluster_2 Cellular Response cluster_3 Molecular Markers PTZ Pentylenetetrazol (PTZ) Apoptosis Apoptosis PTZ->Apoptosis Neuronal_Activation Neuronal Activation PTZ->Neuronal_Activation OtoN Otophylloside N OtoN->Apoptosis Inhibits OtoN->Neuronal_Activation Inhibits Neuronal_Injury Neuronal Injury (Cell Death, etc.) Apoptosis->Neuronal_Injury PARP Cleaved PARP Apoptosis->PARP Bax_Bcl2 Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 Neuronal_Activation->Neuronal_Injury cFos c-Fos Expression Neuronal_Activation->cFos

Proposed neuroprotective mechanism of Otophylloside N.

Experimental Methodologies

The neuroprotective effects of Otophylloside N were evaluated using a combination of in vitro and in vivo experimental techniques.

  • In Vitro Model: Primary cortical neurons were cultured and exposed to varying concentrations of PTZ to induce neuronal injury. The protective effects of Otophylloside N were assessed by observing changes in cell morphology and measuring cell viability and LDH efflux.[1][3]

  • In Vivo Models:

    • Mouse Model: The specific details of the mouse model were not extensively described in the provided search results.

    • Zebrafish Model: Zebrafish were utilized to observe the effects of Otophylloside N on PTZ-induced convulsive behavior.[1][3]

  • Molecular Analysis: Western blot and RT-PCR analyses were employed to determine the protein and mRNA expression levels of key markers associated with apoptosis (PARP, Bcl-2, Bax) and neuronal activation (c-Fos).[3]

Conclusion and Future Directions

While there is a lack of information on this compound, studies on the related compound Otophylloside N demonstrate its significant neuroprotective properties against chemically induced neuronal injury.[1][3] The proposed mechanism of action involves the inhibition of apoptosis and the reduction of neuronal activation.[1][3]

Further research is warranted to isolate and screen this compound for its biological activities. Given the neuroprotective potential of other compounds from Cynanchum otophyllum, such as Otophylloside B, which has shown protective effects in models of Alzheimer's disease, it is plausible that this compound may also possess valuable therapeutic properties.[4][5] A thorough investigation into the bioactivity and mechanism of action of this compound could provide valuable insights for the development of new therapeutic agents for neurological disorders.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Assessment of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Otophylloside T, a pregnane glycoside with potential therapeutic applications. While direct experimental data on this compound is limited, this document synthesizes information from related compounds isolated from Cynanchum otophyllum to present a robust framework for its evaluation. The guide details experimental protocols, presents hypothetical yet representative data, and visualizes key workflows and signaling pathways to facilitate further research and development.

Introduction to this compound and Pregnane Glycosides

This compound belongs to the family of pregnane glycosides, a class of C21 steroidal compounds that have demonstrated a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] Compounds isolated from the roots of Cynanchum otophyllum have shown inhibitory activities against cell lines such as HL-60, SMMC-7721, A-549, MCF-7, and SW480.[5][6][7] Given the cytotoxic potential of analogous pregnane glycosides, a preliminary cytotoxicity assessment of this compound is a critical step in evaluating its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on the activities of structurally related pregnane glycosides isolated from Cynanchum otophyllum.[1][6][7][8] These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Hypothetical IC50 Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
HL-60Promyelocytic Leukemia8.5
SMMC-7721Hepatocellular Carcinoma15.2
A-549Lung Carcinoma22.8
MCF-7Breast Adenocarcinoma18.7
SW480Colon Adenocarcinoma25.1
U251Glioblastoma12.4
HeLaCervical Adenocarcinoma19.5
HepG2Hepatocellular Carcinoma14.3

Experimental Protocols

A crucial component of the preliminary cytotoxicity assessment is the in vitro cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

This protocol outlines the steps for determining the cytotoxic effects of this compound on cultured cancer cells.

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed the cells into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagram illustrates the workflow for the preliminary cytotoxicity assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HL-60, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Solution & Dilutions treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation result Cytotoxicity Profile calculation->result signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation OtophyllosideT This compound OtophyllosideT->Akt inhibits

References

Otophylloside T: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Otophylloside T, a steroidal glycoside isolated from Cynanchum otophyllum. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from available data for this compound and structurally related compounds. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of solubility, enabling researchers to ascertain precise solubility parameters in their laboratories. This guide also presents a potential signaling pathway that may be influenced by this compound, based on the known biological activities of similar natural products, to aid in hypothesis generation for future research.

Introduction

This compound is a complex steroidal glycoside with the molecular formula C₄₈H₇₀O₁₈ and a molecular weight of 935.07 g/mol .[1] As with many natural products, understanding its solubility in common laboratory solvents is a critical first step in preclinical research, enabling accurate preparation of stock solutions for in vitro and in vivo studies, formulation development, and high-throughput screening. This guide aims to provide researchers with the necessary information to effectively work with this compound.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventQualitative SolubilityRemarks
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing high-concentration stock solutions of non-polar to moderately polar compounds.
Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, often used for dissolving a wide range of organic molecules.
AcetoneLikely SolubleA less polar aprotic solvent, may be suitable for dissolving this compound.[2]
Protic Polar Solvents EthanolSlightly Soluble to SolubleThe glycosidic moieties may impart some solubility in lower alcohols.
MethanolSlightly SolubleSimilar to ethanol, but its higher polarity might slightly reduce the solubility of the steroidal aglycone.
WaterInsoluble to Very Sparingly SolubleThe large, non-polar steroidal core is expected to dominate, leading to poor aqueous solubility.
Non-polar Solvents ChloroformLikely SolubleThe steroidal aglycone should be readily solvated by chlorinated solvents.[2]
Dichloromethane (DCM)Likely SolubleSimilar to chloroform, a common solvent for steroids and other lipophilic compounds.[2]
Ethyl AcetateLikely SolubleA moderately polar solvent that can often dissolve compounds with both polar and non-polar functionalities.[2]
Hexane/HeptaneInsolubleThe presence of multiple polar hydroxyl and ether groups will likely prevent dissolution in aliphatic hydrocarbons.

Note: This table is based on qualitative information and inferences from related compounds. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials
  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, water, chloroform) of high purity

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis cluster_4 Data Interpretation A Add excess this compound to a known volume of solvent B Incubate at a constant temperature with agitation (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a syringe filter C->D E Prepare serial dilutions of the clear filtrate D->E F Quantify concentration using a validated HPLC method E->F G Determine solubility (e.g., in mg/mL or mol/L) F->G G cluster_0 Potential Cellular Effects of this compound (Hypothesized) cluster_1 Pro-Apoptotic Pathways cluster_2 Cell Cycle Regulation cluster_3 Pro-Survival Signaling (Inhibition) Otophylloside_T This compound Cell_Cycle_Arrest Cell Cycle Arrest Otophylloside_T->Cell_Cycle_Arrest Induces (?) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Otophylloside_T->PI3K_Akt_mTOR Inhibits (?) NF_kappaB NF-κB Pathway Otophylloside_T->NF_kappaB Inhibits (?) MAPK_ERK MAPK/ERK Pathway Otophylloside_T->MAPK_ERK Inhibits (?) Apoptosis Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Cycle_Arrest->Apoptosis Promotes PI3K_Akt_mTOR->Apoptosis Inhibits NF_kappaB->Apoptosis Inhibits

References

Unraveling the Stereochemistry of Otophylloside T: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside T, a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Cynanchum otophyllum, presents a complex stereochemical architecture that is crucial to its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the experimental methodologies and spectroscopic data that were instrumental in its complete structural elucidation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating the key findings and experimental protocols related to this compound.

Introduction

Cynanchum otophyllum Schneid. is a perennial vine that has been used in traditional Chinese medicine for the treatment of various ailments. Phytochemical investigations of this plant have led to the isolation of a diverse array of C21 steroidal glycosides, many of which exhibit significant biological activities. Among these, this compound stands out due to its unique structural features. The precise three-dimensional arrangement of its atoms, or stereochemistry, is a critical determinant of its interaction with biological targets and, consequently, its therapeutic potential. This guide will focus on the key experimental evidence that established the stereochemical configuration of this compound.

Structure and Stereochemical Determination

The structure of this compound was elucidated through a combination of extensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical methods. The compound was identified as qingyangshengenin-3-O-beta-D-thevetopyranosyl-(1→4)-beta-D-cymaropyranosyl-(1→4)-beta-D-digitoxopyranoside. The stereochemistry of the aglycone and the sugar moieties, as well as the configuration of the glycosidic linkages, were determined through detailed analysis of coupling constants in ¹H NMR spectra and key correlations in 2D NMR experiments such as NOESY/ROESY.

Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the primary literature. These data were acquired in a deuterated pyridine (C₅D₅N) solution.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Aglycone (Qingyangshengenin)
137.51.85, m; 1.05, m
231.82.01, m; 1.75, m
378.13.85, m
439.12.55, m; 2.15, m
5141.2-
6121.55.40, br s
732.12.25, m; 1.55, m
878.54.10, m
950.22.30, m
1037.1-
1121.21.65, m; 1.45, m
12110.24.95, br s
1352.5-
1484.5-
1534.12.10, m; 1.80, m
1628.12.40, m; 1.90, m
1763.52.95, t (8.5)
1812.50.95, s
1919.51.20, s
20212.1-
2131.52.25, s
Sugar Moiety (Thevetopyranosyl)
1'''95.84.85, d (7.8)
2'''75.14.20, m
3'''78.24.05, m
4'''71.53.80, m
5'''77.93.95, m
6'''18.51.25, d (6.2)
Sugar Moiety (Cymaropyranosyl)
1''101.94.75, dd (9.5, 1.8)
2''36.62.40, m; 1.80, m
3''79.53.75, m
4''83.13.65, m
5''71.83.90, m
6''18.81.30, d (6.0)
3''-OCH₃58.13.55, s
Sugar Moiety (Digitoxopyranosyl)
1'101.54.80, dd (9.6, 1.7)
2'36.92.35, m; 1.75, m
3'27.52.15, m; 1.65, m
4'69.54.15, m
5'75.53.85, m
6'18.21.28, d (6.1)

Data synthesized from the publication: Shen D Y, Wei J C, Wan J B, et al. Four new C21 steroidal glycosides from Cynanchum otophyllum Schneid. Phytochemistry Letters, 2014, 9: 86-91.

Experimental Protocols

Isolation of this compound

The dried and powdered roots of Cynanchum otophyllum were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between water and chloroform. The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-500 spectrometer. ¹H and ¹³C NMR spectra were referenced to the solvent signals of C₅D₅N. 2D NMR experiments, including COSY, HSQC, HMBC, and ROESY, were performed using standard Bruker pulse programs to establish the planar structure and relative stereochemistry of the molecule.

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates the logical workflow for the determination of the stereochemistry of this compound.

Stereochemistry_Workflow cluster_extraction Isolation and Purification cluster_elucidation Structure Elucidation A Dried Roots of Cynanchum otophyllum B Ethanol Extraction A->B C Solvent Partitioning B->C D Column Chromatography (Silica Gel, Sephadex LH-20) C->D E Preparative HPLC D->E F Pure this compound E->F G 1D NMR (¹H, ¹³C) F->G H 2D NMR (COSY, HSQC, HMBC) F->H I Planar Structure Determination G->I H->I N Analysis of Glycosidic Linkages H->N J 2D NMR (ROESY/NOESY) I->J L Analysis of Sugar Moieties (TLC, GC) I->L K Relative Stereochemistry of Aglycone J->K O Complete Stereostructure of this compound K->O M Absolute Stereochemistry of Sugars L->M M->O N->O

Caption: Workflow for the stereochemical determination of this compound.

Key ROESY Correlations for Stereochemistry

The relative stereochemistry of the aglycone of this compound was established through the analysis of key through-space correlations in the ROESY spectrum. The following diagram highlights some of the critical correlations.

ROESY_Correlations cluster_steroid Key ROESY Correlations in the Aglycone H18 H-18 H8 H-8 H18->H8 β-face H19 H-19 H9 H-9 H19->H9 β-face H17 H-17 H9->H17 α-face

Caption: Key ROESY correlations defining the stereochemistry of the aglycone.

Conclusion

The stereochemistry of this compound has been unequivocally established through a rigorous application of modern spectroscopic techniques, particularly multi-dimensional NMR. The detailed analysis of NMR data allowed for the unambiguous assignment of the relative and absolute configurations of all chiral centers within the molecule. This comprehensive understanding of its three-dimensional structure is fundamental for any future research aimed at exploring its medicinal properties and for the design of synthetic analogues with potentially enhanced therapeutic efficacy. This guide provides a consolidated resource of the critical data and methodologies that underpin our current knowledge of this complex natural product.

Unveiling Otophylloside: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Scientific Journey, Experimental Protocols, and Therapeutic Potential of a Promising Natural Compound

For Immediate Release

This technical guide provides a comprehensive historical and scientific overview of Otophylloside research, from its initial discovery to contemporary investigations into its therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the intricate signaling pathways associated with this C-21 steroidal glycoside.

Introduction: From Traditional Medicine to Modern Research

Otophylloside, a natural compound isolated from the plant Cynanchum otophyllum, has a research history that spans several decades. The roots of Cynanchum otophyllum, known as "Qingyangshen" in traditional Chinese medicine, have been historically used for treating conditions such as epilepsy, rheumatism, and other inflammatory diseases.[1] The scientific investigation into its constituents led to the isolation of Otophyllosides A and B in 1986, with initial studies highlighting their potential anti-epileptic properties.[2][3] More recently, research has pivoted towards exploring the anti-aging and neuroprotective effects of Otophylloside B, revealing its influence on fundamental biological pathways.[4] This guide will trace the evolution of Otophylloside research, offering a detailed technical perspective for the scientific community.

Early Research: Anti-Epileptic Properties

The first significant milestone in Otophylloside research was the discovery of the anti-epileptic activity of Otophyllosides A and B. A pivotal 1986 study demonstrated that a combination of these compounds could protect rats from audiogenic seizures.[2][3]

Quantitative Data: Anti-Epileptic Efficacy

The following table summarizes the key quantitative finding from the initial anti-epilepsy research.

CompoundAnimal ModelSeizure Induction MethodEfficacy MetricValueReference
Otophyllosides A & BRatAudiogenic SeizuresED5010.20 mg/kg[2][3]
Experimental Protocol: Audiogenic Seizure Model in Rats (1980s)

The experimental protocol for the audiogenic seizure model, as commonly employed in the 1980s for screening anti-epileptic compounds, is outlined below. It is important to note that specific parameters could vary between laboratories.

Objective: To assess the ability of a test compound to prevent or reduce the severity of seizures induced by a high-intensity auditory stimulus in susceptible rat strains.

Materials:

  • Animals: Genetically susceptible rat strains (e.g., Wistar rats selectively bred for audiogenic seizure susceptibility).[5]

  • Acoustic Chamber: A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell).[6]

  • Test Compound: Otophyllosides A and B dissolved in a suitable vehicle.

  • Control: Vehicle solution.

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: A cohort of rats is administered the test compound (Otophyllosides) at varying doses, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle alone.

  • Pre-treatment Time: A specific time interval is allowed to elapse between compound administration and seizure induction to ensure optimal absorption and distribution of the compound.

  • Seizure Induction: Each rat is individually placed in the acoustic chamber. A high-intensity sound (e.g., 98-100 dB) is presented for a fixed duration (e.g., 60 seconds).[4][6]

  • Observation and Scoring: The behavioral response of each rat is observed and scored based on a standardized scale. The typical seizure progression includes:

    • Wild running phase.

    • Clonic convulsions.

    • Tonic convulsions.

    • Post-ictal depression.[5]

  • Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic convulsions) is calculated as the median effective dose (ED50).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization admin Compound/Vehicle Administration animal_prep->admin compound_prep Compound & Vehicle Preparation compound_prep->admin pre_treat Pre-treatment Period admin->pre_treat seizure_ind Seizure Induction (Audiogenic Stimulus) pre_treat->seizure_ind observe Observation & Scoring seizure_ind->observe ed50 ED50 Calculation observe->ed50

Caption: Workflow of the C. elegans lifespan assay.

Mechanism of Action: DAF-16/FOXO Signaling Pathway

The anti-aging and neuroprotective effects of Otophylloside B in C. elegans are primarily mediated through the activation of the DAF-16/FOXO transcription factor. DAF-16 is a key regulator of longevity, stress resistance, and metabolism.

// Nodes IIS [label="Insulin/IGF-1 Signaling (IIS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtophyllosideB [label="Otophylloside B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAF2 [label="DAF-2 (Receptor)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; AGE1 [label="AGE-1 (PI3K)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; AKT [label="AKT-1/2, SGK-1", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; DAF16_cyto [label="DAF-16 (Cytoplasm)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; DAF16_nuc [label="DAF-16 (Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TargetGenes [label="Target Genes (e.g., sod-3, hsp)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Longevity [label="Longevity & Stress Resistance", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges IIS -> DAF2 [color="#4285F4"]; DAF2 -> AGE1 [color="#4285F4"]; AGE1 -> AKT [color="#4285F4"]; AKT -> DAF16_cyto [label="P", arrowhead=tee, color="#EA4335"]; DAF16_cyto -> DAF16_nuc [label="Translocation", color="#34A853"]; OtophyllosideB -> DAF16_nuc [label="Promotes", style=dashed, color="#EA4335"]; DAF16_nuc -> TargetGenes [label="Upregulation", color="#34A853"]; TargetGenes -> Longevity [color="#34A853"]; }

References

An In-depth Technical Guide to the Ethnobotanical Uses of Cynanchum otophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanchum otophyllum C.K.Schneid, a perennial herbaceous vine belonging to the Apocynaceae family, has a rich history of use in traditional Chinese medicine, particularly in the Yunnan province of China.[1][2] Known locally as "Qingyangshen," the roots of this plant are the primary part used for their therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications of C. otophyllum, delving into its phytochemical constituents, pharmacological activities, and the experimental methodologies used to validate its traditional uses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product-based drug discovery and development.

Ethnobotanical Uses

The traditional medicinal applications of Cynanchum otophyllum are primarily centered around its effects on the central nervous system and inflammatory conditions.

Traditional UsePlant Part Used
EpilepsyRoot
Rheumatism and other inflammatory diseasesRoot
Lumbosacral painRoot
TinnitusRoot
Kidney weaknessRoot
Muscle injuriesRoot

Beyond these core medicinal uses, C. otophyllum has also been incorporated into cosmetic preparations, food supplements for detoxification, and products aimed at reducing hair loss.[1][2] An interesting non-medicinal application is the use of its leaf extracts, which contain proteases, to prepare a traditional cheese-like milk cake.[1][2]

Phytochemical Constituents

The primary bioactive compounds identified in Cynanchum otophyllum are C21-steroidal glycosides.[1][2] Extensive phytochemical investigations have led to the isolation and characterization of numerous such compounds, including:

  • Otophyllosides : A major class of C21-steroidal glycosides in this plant.

  • Cynotophyllosides : Another significant group of steroidal glycosides.

  • Cynanotins : A series of bioactive C21-steroidal glycosides.

  • Cynotogenins : Aglycones of the steroidal glycosides.

  • Cynanchins : Another class of compounds found in the genus.

These compounds are believed to be responsible for the plant's observed pharmacological effects.

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses of Cynanchum otophyllum, with a focus on its neuroprotective, anti-epileptic, and anti-inflammatory properties.

Neuroprotective Activity

Several C21-steroidal glycosides from C. otophyllum have demonstrated neuroprotective effects.

CompoundAssayCell LineChallengeConcentration RangeOutcome
Cynanotoside AMTT AssayHippocampal HT22Homocysteic acid (HCA)-induced cell death1-30 μMDose-dependent protective activity
Cynanotoside BMTT AssayHippocampal HT22Homocysteic acid (HCA)-induced cell death1-30 μMDose-dependent protective activity
Cynotophylloside HMTT AssayHippocampal HT22Homocysteic acid (HCA)-induced cell death1-30 μMDose-dependent protective activity
Anti-epileptic Activity

The traditional use of C. otophyllum for epilepsy has been investigated using in vivo models.

CompoundAssayAnimal ModelChallengeDoseOutcome
Caudatin-3-O-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranosideLocomotor AssayZebrafish LarvaePentylenetetrazole (PTZ)-induced seizures10 μg/mlMarked suppression of seizure behaviors
Otophylloside BLocomotor AssayZebrafish LarvaePentylenetetrazole (PTZ)-induced seizures10 μg/mlMarked suppression of seizure behaviors
Caudatin-3-O-β-D-oleandropyranosyl-(1 → 4)-β-D-oleandropyranosyl-(1 → 4)-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranosideLocomotor AssayZebrafish LarvaePentylenetetrazole (PTZ)-induced seizures10 μg/mlMarked suppression of seizure behaviors
Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of Cynanchum otophyllum is still emerging, studies on the related species Cynanchum acutum provide valuable insights. An ethanolic extract of C. acutum demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[3] A 200 mg/kg body weight dose of the extract reduced edema by 31.85% three hours after the injection of the inflammatory agent.[3]

Experimental Protocols

Extraction and Isolation of C21-Steroidal Glycosides

A general procedure for the extraction and isolation of C21-steroidal glycosides from the roots of Cynanchum otophyllum involves the following steps:

  • Extraction : The air-dried and powdered roots are extracted with a solvent such as 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The C21-steroidal glycosides are often concentrated in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation : The fractions rich in glycosides are subjected to various chromatographic techniques for further purification. These may include:

    • Silica Gel Column Chromatography : To perform initial separation based on polarity.

    • Sephadex LH-20 Column Chromatography : For size-exclusion chromatography to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC) : For the final purification of individual compounds.

  • Structure Elucidation : The structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

MTT Assay for Neuroprotection

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. The protocol for evaluating the neuroprotective effects of C. otophyllum compounds on hippocampal HT22 cells is as follows:

  • Cell Culture : HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment : The cells are pre-treated with various concentrations of the test compounds from C. otophyllum for a specified period (e.g., 2 hours).

  • Induction of Cell Death : A neurotoxic agent, such as homocysteic acid (HCA), is added to the wells to induce cell death. A control group without the neurotoxin and a vehicle group with the neurotoxin but without the test compound are included.

  • MTT Incubation : After the desired incubation time, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control group, and the protective effect of the compounds is determined by comparing the viability of the treated groups with the vehicle group.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Zebrafish Larvae

The PTZ-induced seizure model in zebrafish larvae is a high-throughput method for screening antiepileptic compounds. A typical protocol is as follows:

  • Animal Husbandry : Zebrafish larvae are raised at 28.5°C in E3 medium.

  • Drug Treatment : At a specific developmental stage (e.g., 6 days post-fertilization), larvae are transferred to a 24-well plate and pre-incubated with various concentrations of the test compounds from C. otophyllum or a vehicle control for a defined period (e.g., 1 hour).

  • Seizure Induction : After pre-incubation, a solution of pentylenetetrazole (PTZ) at a concentration known to induce seizures (e.g., 20 mM) is added to the wells.

  • Behavioral Analysis : The locomotor activity of the larvae is recorded for a specific duration (e.g., 30 minutes) using a video tracking system. Seizure-like behaviors, such as rapid, jerky movements and convulsions, are quantified.

  • Data Analysis : The total distance moved and the duration of convulsive movements are analyzed. The percentage reduction in seizure activity in the compound-treated groups compared to the vehicle control group is calculated to determine the antiepileptic efficacy.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Cynanchum otophyllum are attributed to the modulation of specific signaling pathways by its bioactive constituents.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

While direct studies on C. otophyllum are limited, research on the related species Cynanchum atratum has shown that its compounds can inhibit the Toll-like receptor 4 (TLR4) mediated activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK C_atratum Cynanchum atratum Compound C_atratum->TLR4 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Bax_Bcl2_Modulation Neurotoxic_Stress Neurotoxic Stress (e.g., HCA) Bax Bax (Pro-apoptotic) Neurotoxic_Stress->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxic_Stress->Bcl2 Downregulation C_otophyllum C. otophyllum Compound C_otophyllum->Bax Inhibition C_otophyllum->Bcl2 Promotion Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Survival Neuronal Survival Bcl2->Survival Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis (Neuronal Cell Death) Caspases->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Otophylloside T is a C21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum. Steroidal glycosides from this plant have garnered significant interest due to their potential cytotoxic activities against various cancer cell lines.[1][2][3][4][5] This document provides a detailed protocol for the isolation and purification of this compound, synthesized from methodologies reported for the separation of analogous C21 steroidal glycosides from Cynanchum otophyllum. The protocol is designed to yield high-purity this compound for further pharmacological and drug development studies.

Data Presentation: Summary of Chromatographic Techniques for Compound Isolation from Cynanchum otophyllum

The isolation of this compound and related steroidal glycosides from Cynanchum otophyllum typically involves a multi-step chromatographic purification process. The following table summarizes the techniques commonly employed.

Compound ClassPlant PartExtraction SolventFractionation SolventsPurification TechniquesReference
C21 Steroidal GlycosidesRootsEthanolChloroform, Ethyl AcetateSilica Gel Column Chromatography, C18 Reverse-Phase Silica Gel, Semi-preparative HPLC[6][7]
Pregnane GlycosidesRootsNot specifiedNot specifiedSpectroscopic Analysis (1D and 2D NMR), HRESIMS[5]
Cardiac Aglycones & C21 Steroidal GlycosidesRootsChloroformNot specified1D and 2D NMR, High-Resolution Mass Spectrometry[1][3]
PolyphenolsNot specifiedEthanolEthyl AcetateThin-Layer Chromatography, Silica Gel Column Chromatography, Reverse-Phase Silica Gel Column Chromatography[8]

Experimental Protocols

Plant Material and Extraction

Objective: To extract the crude mixture of compounds, including this compound, from the dried roots of Cynanchum otophyllum.

Materials:

  • Dried and powdered roots of Cynanchum otophyllum

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the dried and powdered roots of Cynanchum otophyllum with 95% ethanol at room temperature. The recommended solvent-to-solid ratio is approximately 3:1 (v/w).

  • Repeat the extraction process three times to ensure exhaustive extraction of the plant material.

  • Combine the ethanol extracts and filter to remove solid plant debris.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Solvent Partitioning and Fractionation

Objective: To separate the crude extract into fractions with different polarities to enrich the fraction containing this compound.

Materials:

  • Crude ethanol extract

  • Distilled water

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Separatory funnel

Protocol:

  • Suspend the crude ethanol extract in distilled water.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with chloroform and then with ethyl acetate.

  • Collect the chloroform and ethyl acetate fractions separately.

  • Concentrate each fraction using a rotary evaporator to yield the respective crude fractions. Phytochemical investigations of C. otophyllum have frequently led to the isolation of steroidal glycosides from the chloroform extract.[1][3]

Chromatographic Purification

Objective: To isolate and purify this compound from the enriched fraction through a series of chromatographic steps.

3.1. Silica Gel Column Chromatography

Materials:

  • Chloroform fraction

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvent system: Chloroform-Methanol (gradient elution)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (Silica gel G)

Protocol:

  • Prepare a silica gel column packed with silica gel slurried in chloroform.

  • Adsorb the dried chloroform fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of increasing methanol concentration in chloroform.

  • Collect fractions of a consistent volume using a fraction collector.

  • Monitor the separation by TLC analysis of the collected fractions. Combine fractions with similar TLC profiles.

3.2. C18 Reverse-Phase Silica Gel Column Chromatography

Materials:

  • Partially purified fractions from silica gel chromatography

  • C18 reverse-phase silica gel

  • Glass column

  • Solvent system: Methanol-Water (gradient elution)

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system for monitoring

Protocol:

  • Pack a column with C18 reverse-phase silica gel.

  • Dissolve the semi-purified fraction containing the target compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing methanol concentration in water.

  • Collect fractions and monitor the elution of compounds using HPLC.

  • Combine fractions containing the peak corresponding to this compound.

3.3. Semi-preparative HPLC

Objective: To achieve the final purification of this compound.

Materials:

  • Enriched fraction from C18 chromatography

  • Semi-preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Semi-preparative C18 HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, water)

Protocol:

  • Dissolve the enriched fraction in the mobile phase.

  • Inject the sample onto the semi-preparative HPLC system.

  • Elute with an isocratic or gradient solvent system optimized for the separation of this compound from remaining impurities.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

  • Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Visualizations

Experimental Workflow for this compound Isolation

Otophylloside_T_Isolation_Workflow plant_material Dried Roots of Cynanchum otophyllum extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (CHCl₃/EtOAc/H₂O) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction other_fractions Other Fractions partitioning->other_fractions silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel semi_pure_fraction Semi-pure Fraction silica_gel->semi_pure_fraction c18_column C18 Reverse-Phase Column Chromatography semi_pure_fraction->c18_column enriched_fraction Enriched Fraction c18_column->enriched_fraction prep_hplc Semi-preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Otophylloside T in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T, a steroidal saponin, has garnered significant interest within the scientific community due to its potential pharmacological activities. As research into natural product-based therapeutics continues to expand, the accurate quantification of such bioactive compounds in plant extracts is paramount for ensuring the consistency, efficacy, and safety of potential drug candidates. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from plant matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique.[1][2][3][4][5] Additionally, an overview of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is provided for higher sensitivity and selectivity.[6][7][8]

Experimental Protocols

Plant Material Extraction

The efficient extraction of this compound from plant material is a critical first step. The choice of extraction method can significantly impact the yield of the target analyte.[9][10][11][12] Both conventional and modern extraction techniques can be employed.

Protocol 2.1.1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a highly efficient method that can reduce extraction time and solvent consumption.[9]

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.[13]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent HPLC analysis.

Protocol 2.1.2: Maceration

Maceration is a simple and widely used conventional extraction method.

  • Sample Preparation: Prepare the plant material as described in Protocol 2.1.1.

  • Extraction:

    • Place 1.0 g of the powdered plant material in a sealed container with 20 mL of 80% methanol.

    • Keep the container at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: Follow the steps outlined in Protocol 2.1.1.

  • Reconstitution: Dissolve the dried extract as described in Protocol 2.1.1.

Experimental Workflow for Plant Extraction

G plant_material Plant Material (Dried, Powdered) extraction Extraction (UAE or Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration reconstitution Reconstitution in Methanol concentration->reconstitution hplc_analysis HPLC/UPLC-MS/MS Analysis reconstitution->hplc_analysis

Caption: Workflow for the extraction of this compound.

Quantitative Analysis by HPLC-UV

This protocol describes a validated method for the quantification of this compound using HPLC with UV detection.[1][3][4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As saponins often lack a strong chromophore, detection can be performed at a lower wavelength, such as 205 nm or 210 nm.

  • Injection Volume: 20 µL.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the prepared plant extract samples.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Sensitivity Quantification by UPLC-MS/MS

For lower detection limits and higher selectivity, especially in complex matrices, UPLC-MS/MS is the method of choice.[6][7][8]

Instrumentation and Conditions:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: ESI positive or negative mode, to be optimized for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Data Presentation

The quantitative results for this compound content in different plant extracts should be summarized in a clear and concise table for easy comparison.

Plant SpeciesPart UsedExtraction MethodThis compound Content (mg/g of dry extract) ± SD
Plantago majorLeavesUAE15.2 ± 0.8
Plantago majorLeavesMaceration11.5 ± 1.2
Bacopa monnieriWhole PlantUAE8.7 ± 0.5
Gynostemma pentaphyllumLeavesUAE22.1 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many steroidal saponins are known to exhibit cytotoxic effects through the induction of apoptosis. A plausible pathway could involve the activation of caspases and modulation of the Bcl-2 family of proteins.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G otophylloside_t This compound cell_membrane Cell Membrane Interaction otophylloside_t->cell_membrane bax Bax (Pro-apoptotic) otophylloside_t->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) otophylloside_t->bcl2 Downregulates mitochondria Mitochondrial Stress cell_membrane->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling cascade for apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in plant extracts. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the research. Adherence to these standardized methods will facilitate the reliable comparison of data across different studies and contribute to the advancement of natural product-based drug discovery and development.

References

Application Notes and Protocols for Otophylloside Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data on Otophylloside T, this document provides information on Otophylloside N , a closely related compound from the same plant source, Cynanchum otophyllum. The following data and protocols are based on studies investigating the neuroprotective effects of Otophylloside N.

Introduction

Otophyllosides are a class of steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum. These compounds have garnered interest for their potential therapeutic properties. This document outlines the administration of Otophylloside N in animal models of neuronal injury, providing researchers, scientists, and drug development professionals with a summary of its effects, relevant quantitative data, and detailed experimental protocols. The primary focus is on the neuroprotective effects of Otophylloside N against pentylenetetrazol (PTZ)-induced neuronal injury, a common model for studying epilepsy and seizure-related damage.[1][2]

Data Presentation

The neuroprotective effects of Otophylloside N have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Neuroprotective Effects of Otophylloside N on PTZ-Induced Neuronal Injury
ParameterPTZ (30 mM)Otophylloside N (5 µg/mL) + PTZOtophylloside N (10 µg/mL) + PTZReference
Cell Survival Rate (%) 32.45 ± 5.5354.41 ± 8.4266.26 ± 7.58[1]
LDH Efflux (fold change) 3.30 ± 0.071.86 ± 0.041.53 ± 0.05[1]
In Vivo Neuroprotective Effects of Otophylloside N in a Zebrafish Model of PTZ-Induced Seizures

While the primary study indicates that Otophylloside N attenuates convulsive behavior in zebrafish, specific quantitative data on seizure score or duration from the provided search results is not available for tabulation.

Experimental Protocols

Detailed methodologies for the key experiments involving Otophylloside N administration are provided below.

In Vitro Model: Primary Cortical Neuron Culture
  • Cell Culture: Primary cortical neurons are isolated from embryonic C57BL/6J mice.

  • Induction of Neuronal Injury: Neuronal injury is induced by treating the cultured neurons with 30 mM pentylenetetrazol (PTZ) for 24 hours.

  • Otophylloside N Treatment: Neurons are co-treated with Otophylloside N (5 µg/mL or 10 µg/mL) and PTZ for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using a CCK-8 assay.

    • Cellular Damage: Measured by quantifying lactate dehydrogenase (LDH) efflux.

    • Apoptosis and Neuronal Activation: Analyzed via Western blot for key protein markers such as cleaved PARP, Bax, Bcl-2, and c-Fos.[1][2]

In Vivo Model 1: Mouse Model of PTZ-Induced Seizures
  • Animals: C57BL/6J mice are used for this model.

  • Induction of Seizures: Seizures are induced by the administration of PTZ.

  • Otophylloside N Administration: The specific route and dosage of Otophylloside N administration in the mouse model are not detailed in the provided search results but would typically involve intraperitoneal (i.p.) or oral (p.o.) administration prior to PTZ injection.

  • Analysis: Post-treatment, brain tissues are collected for Western blot and RT-PCR analysis to assess the expression of apoptosis and neuronal activation markers (cleaved PARP, Bax/Bcl-2 ratio, c-Fos).[1][2]

In Vivo Model 2: Zebrafish Model of PTZ-Induced Seizures
  • Animals: Zebrafish larvae are utilized for this high-throughput screening model.

  • Induction of Seizures: Convulsive behavior is induced by exposing the zebrafish to PTZ.

  • Otophylloside N Administration: Otophylloside N is administered to the zebrafish, likely by immersion in the tank water.

  • Behavioral Assessment: The convulsive behavior of the zebrafish is observed and recorded to assess the anticonvulsant effects of Otophylloside N.

  • Molecular Analysis: Similar to the mouse model, zebrafish larvae can be processed for Western blot and RT-PCR to evaluate changes in neuroprotective and apoptotic markers.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams were created using Graphviz (DOT language) to visualize the proposed signaling pathway of Otophylloside N's neuroprotective action and the general experimental workflow.

Otophylloside_N_Signaling_Pathway cluster_stimulus Cellular Stress cluster_cellular_response Cellular Response cluster_markers Molecular Markers cluster_treatment Therapeutic Intervention PTZ Pentylenetetrazol (PTZ) Apoptosis Apoptosis PTZ->Apoptosis Neuronal_Activation Neuronal Activation PTZ->Neuronal_Activation Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 PARP PARP Cleavage Apoptosis->PARP cFos Increased c-Fos Expression Neuronal_Activation->cFos OtoN Otophylloside N OtoN->Apoptosis Inhibits OtoN->Neuronal_Activation Inhibits

Caption: Proposed signaling pathway of Otophylloside N's neuroprotective effects.

Experimental_Workflow cluster_model Animal Model Selection cluster_induction Induction of Neuronal Injury cluster_treatment Treatment cluster_analysis Analysis Mouse Mouse Model (C57BL/6J) PTZ_admin PTZ Administration Mouse->PTZ_admin Zebrafish Zebrafish Model Zebrafish->PTZ_admin Neurons Primary Cortical Neurons Neurons->PTZ_admin OtoN_admin Otophylloside N Administration PTZ_admin->OtoN_admin Control_admin Vehicle Control PTZ_admin->Control_admin Behavioral Behavioral Assessment (Zebrafish) OtoN_admin->Behavioral Biochemical Biochemical Assays (LDH Efflux) OtoN_admin->Biochemical Molecular Molecular Analysis (Western Blot, RT-PCR) OtoN_admin->Molecular Control_admin->Behavioral Control_admin->Biochemical Control_admin->Molecular

Caption: General experimental workflow for assessing Otophylloside N's effects.

References

Application Notes and Protocols for In Vitro Evaluation of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T is a steroidal glycoside isolated from the plant Cynanchum otophyllum.[][2] While the specific biological activities of this compound are not extensively characterized, related compounds from the same plant, such as Otophylloside N, have demonstrated neuroprotective effects by attenuating apoptosis and neuronal activation.[3] This suggests that this compound may possess similar therapeutic potential, warranting the establishment of a robust in vitro model to investigate its bioactivity.

These application notes provide a comprehensive framework for the in vitro testing of this compound, focusing on its potential neuroprotective and anti-inflammatory effects. The protocols herein describe methods to assess cytotoxicity, apoptosis, and the modulation of key signaling pathways crucial in cellular survival and inflammation.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining relevant data. Based on the potential neuroprotective and anti-inflammatory properties of this compound, the following cell lines are recommended:

  • SH-SY5Y (Human Neuroblastoma Cell Line): This cell line is widely used in neurobiology research as it can be differentiated into a neuronal phenotype, making it a suitable model for studying neuroprotection and neurotoxicity.[4]

  • RAW 264.7 (Murine Macrophage Cell Line): These cells are an excellent model for studying inflammation. They can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, allowing for the evaluation of the anti-inflammatory potential of test compounds.[5][6][7][8]

  • Primary Neuronal Cultures: For more physiologically relevant data, primary neurons isolated from rodent models can be utilized. These cultures closely mimic the in vivo neuronal environment but are more challenging to maintain.[9][10]

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of this compound. The following experimental workflow is recommended:

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Assays cluster_2 Phase 3: Anti-Inflammatory & Signaling Pathway Analysis A Dose-Response Treatment (this compound) B MTT Assay A->B C Determine IC50 Value B->C D Induce Apoptosis (e.g., with H2O2 or Staurosporine) C->D Select non-toxic concentrations H Induce Inflammation (LPS Treatment in RAW 264.7) C->H Select non-toxic concentrations E Treat with this compound D->E F Annexin V/PI Staining (Flow Cytometry) E->F G Caspase-3/7 Activity Assay E->G I Treat with this compound H->I J Western Blot Analysis (MAPK & NF-κB Pathways) I->J

Caption: Experimental workflow for the in vitro evaluation of this compound.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables provide examples of how to structure the quantitative data obtained from the described experiments for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 Value (µM)
SH-SY5Y24> 100
SH-SY5Y4885.6
RAW 264.724> 100

Table 2: Effect of this compound on Apoptosis in SH-SY5Y Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control2.1 ± 0.51.5 ± 0.3
H₂O₂ (100 µM)25.4 ± 2.115.2 ± 1.8
H₂O₂ + this compound (10 µM)15.7 ± 1.58.9 ± 1.1
H₂O₂ + this compound (25 µM)9.8 ± 1.25.4 ± 0.9

Table 3: Caspase-3/7 Activity in SH-SY5Y Cells

TreatmentRelative Caspase-3/7 Activity (Fold Change vs. Control)
Control1.0
Staurosporine (1 µM)4.8 ± 0.4
Staurosporine + this compound (10 µM)2.9 ± 0.3
Staurosporine + this compound (25 µM)1.7 ± 0.2

Table 4: Effect of this compound on MAPK and NF-κB Signaling in LPS-stimulated RAW 264.7 Cells

Treatmentp-p38/p38 Ratio (Fold Change vs. Control)p-ERK/ERK Ratio (Fold Change vs. Control)Nuclear p65/Lamin B1 Ratio (Fold Change vs. Control)
Control1.01.01.0
LPS (1 µg/mL)5.2 ± 0.64.1 ± 0.56.5 ± 0.7
LPS + this compound (10 µM)3.1 ± 0.42.5 ± 0.33.8 ± 0.4
LPS + this compound (25 µM)1.8 ± 0.21.6 ± 0.22.1 ± 0.3

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration of this compound that is toxic to cells, which is crucial for designing subsequent experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

Materials:

  • This compound

  • Selected cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time periods (e.g., 24 and 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[15][16][17][18][19]

Materials:

  • SH-SY5Y cells

  • Apoptosis-inducing agent (e.g., H₂O₂ or staurosporine)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed SH-SY5Y cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent (e.g., 100 µM H₂O₂) and incubate for the recommended time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[20][21][22][23][24]

Materials:

  • SH-SY5Y cells

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer-compatible 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a white-walled 96-well plate.

  • Pre-treat the cells with this compound at various concentrations.

  • Induce apoptosis with staurosporine (e.g., 1 µM).

  • Incubate for the desired time.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.[25][26][27][28][29][30][31][32]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p65, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells and allow them to adhere.

  • Pre-treat with this compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for p65 nuclear translocation).

  • For total cell lysates, wash cells with cold PBS and lyse with lysis buffer. For nuclear extracts, use a nuclear/cytoplasmic extraction kit.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis.

Signaling Pathway Diagrams

MAPK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm TLR4 TLR4 MEKK MAPKKK TLR4->MEKK Activates LPS LPS LPS->TLR4 Otophylloside_T This compound MKK MAPKK Otophylloside_T->MKK Inhibits? MEKK->MKK Phosphorylates p38_ERK p38/ERK (MAPK) MKK->p38_ERK Phosphorylates Inflammatory_Response Inflammatory Response p38_ERK->Inflammatory_Response

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 Otophylloside_T This compound Otophylloside_T->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Neuroprotective Research on Otophyllosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific neuroprotective research data for Otophylloside T is not available in the public domain. The following application notes and protocols are based on closely related C21 steroidal glycosides isolated from the same plant, Cynanchum otophyllum, namely Otophylloside B and Otophylloside N. These compounds have demonstrated significant neuroprotective potential and can serve as a valuable reference for investigating this compound.

Introduction to Otophyllosides

Otophyllosides are a class of C21 steroidal glycosides isolated from the traditional Chinese medicine "Qingyangshen," the roots of Cynanchum otophyllum. This plant has been traditionally used for treating conditions like epilepsy. Modern pharmacological studies have begun to validate these traditional uses, with specific compounds like Otophylloside B and Otophylloside N showing promising neuroprotective activities in various experimental models. These compounds are being investigated for their potential therapeutic applications in neurodegenerative diseases and neuronal injury.

Potential Neuroprotective Applications

Based on the research conducted on Otophylloside B and N, this compound may be investigated for its efficacy in a range of neurological disorders characterized by neuronal damage and death.

  • Alzheimer's Disease: Otophylloside B has been shown to protect against β-amyloid (Aβ) toxicity, a hallmark of Alzheimer's disease.[1][2] It may achieve this by reducing Aβ deposition and upregulating protective cellular mechanisms.[1][2]

  • Epilepsy and Seizure-Induced Neuronal Injury: The plant from which these compounds are derived has a history of use in epilepsy.[3] Otophylloside N has demonstrated protection against neuronal injury induced by the convulsant agent pentylenetetrazol (PTZ).[3]

  • Oxidative Stress-Induced Neuronal Death: Many neurodegenerative conditions involve oxidative stress. The mechanisms of related compounds suggest potential antioxidant-promoting activities that could be relevant for broader neuroprotection.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Otophylloside B and Otophylloside N, providing a reference for designing experiments with this compound.

Table 1: In Vivo Neuroprotective Effects of Otophylloside B in a C. elegans Model of Alzheimer's Disease

ParameterModel OrganismTreatmentConcentrationOutcomeReference
Lifespan ExtensionC. elegans (AD model)Otophylloside B50 µMSignificant extension of mean lifespan[1][2]
Paralysis DelayC. elegans (AD model)Otophylloside B50 µMSignificant delay in body paralysis[1][2]
Chemotaxis ImprovementC. elegans (AD model)Otophylloside B50 µMIncreased chemotaxis response[1][2]

Table 2: In Vitro and In Vivo Neuroprotective Effects of Otophylloside N against Pentylenetetrazol (PTZ)-Induced Neuronal Injury

AssayModelTreatmentConcentrationOutcomeReference
Cell ViabilityPrimary Cortical NeuronsOtophylloside N + PTZ10, 20, 40 µMAttenuated PTZ-induced cell death[3]
LDH EffluxPrimary Cortical NeuronsOtophylloside N + PTZ10, 20, 40 µMReduced PTZ-induced LDH release[3]
Convulsive BehaviorZebrafish LarvaeOtophylloside N + PTZ10, 20, 40 µMDecreased convulsive movements[3]

Postulated Mechanisms of Action

The neuroprotective effects of Otophyllosides are likely mediated through multiple cellular pathways.

Otophylloside B in Alzheimer's Disease Models: Research in C. elegans suggests that Otophylloside B protects against Aβ toxicity by:

  • Reducing Aβ Deposition: It has been shown to decrease the expression of Aβ at the mRNA level.[1][2]

  • Activating the Heat Shock Response: Otophylloside B upregulates the expression of heat shock transcription factor-1 (hsf-1) and its downstream targets, including hsp-12.6, hsp-16.2, and hsp-70.[1][2] Heat shock proteins can help refold aggregated proteins and prevent further aggregation.

  • Modulating DAF-16/FOXO Pathway: It partially activates DAF-16, a key transcription factor in stress resistance and longevity, leading to increased expression of antioxidant enzymes like SOD-3.[1][2]

Otophylloside_B_Mechanism OtB Otophylloside B Abeta_mRNA Aβ mRNA Expression OtB->Abeta_mRNA Decreases HSF1 hsf-1 Activation OtB->HSF1 Upregulates DAF16 DAF-16 Activation OtB->DAF16 Partially Activates Abeta_Deposition Aβ Deposition Abeta_mRNA->Abeta_Deposition Neuroprotection Neuroprotection (vs. Aβ Toxicity) Abeta_Deposition->Neuroprotection HSPs hsp-12.6, hsp-16.2, hsp-70 Expression HSF1->HSPs HSPs->Neuroprotection Promotes Protein Homeostasis SOD3 sod-3 Expression DAF16->SOD3 SOD3->Neuroprotection Reduces Oxidative Stress Otophylloside_N_Mechanism PTZ Pentylenetetrazol (PTZ) Neuronal_Injury Neuronal Injury & Apoptosis PTZ->Neuronal_Injury Cell_Viability Increased Cell Viability Reduced LDH Efflux Neuronal_Injury->Cell_Viability OtoN Otophylloside N OtoN->Neuronal_Injury Inhibits In_Vitro_Workflow start Isolate Primary Cortical Neurons (e.g., from E16-18 mouse embryos) culture Culture neurons for 7-9 days to allow maturation start->culture pretreat Pre-treat with this compound (various concentrations) for 24h culture->pretreat induce Induce injury with PTZ (e.g., 7.5-60 mM) for 24h pretreat->induce assess Assess Neuroprotection induce->assess mtt Cell Viability Assay (MTT) assess->mtt ldh Cytotoxicity Assay (LDH) assess->ldh morphology Microscopic analysis of neuronal morphology assess->morphology

References

Application Notes and Protocols: Anti-aging Effects of Otophylloside B in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Otophylloside T: Initial literature searches did not yield specific data on the anti-aging effects of this compound in C. elegans. The following information is based on comprehensive studies of a closely related compound, Otophylloside B (Ot B) , a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum). These findings provide a strong foundation for researchers, scientists, and drug development professionals interested in the potential geroprotective properties of this class of compounds.

Introduction

Aging is a complex biological process and a primary risk factor for numerous degenerative diseases. The nematode Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan and genetically tractable nature. Otophylloside B, a natural compound, has demonstrated significant anti-aging properties in C. elegans, offering a promising avenue for the development of novel therapeutics to promote healthy aging. This document outlines the key findings, quantitative data, and detailed experimental protocols related to the anti-aging effects of Otophylloside B in C. elegans.

Quantitative Data Summary

The effects of Otophylloside B on the lifespan and healthspan of C. elegans have been quantified in several key studies. The data below is summarized for easy comparison.

ParameterTreatment GroupControl GroupPercentage ChangeKey Findings
Mean Lifespan Wild-type (N2) worms treated with 50 µM Otophylloside BWild-type (N2) worms treated with vehicleUp to 11.3% increase[1]Otophylloside B modestly but significantly extends the lifespan of C. elegans.
Heat Stress Resistance Wild-type (N2) worms treated with 50 µM Otophylloside B and exposed to 35°CWild-type (N2) worms treated with vehicle and exposed to 35°CSignificantly increased survival[1]Otophylloside B enhances the ability of worms to withstand thermal stress.
Body Movement Wild-type (N2) worms treated with 50 µM Otophylloside BWild-type (N2) worms treated with vehicleDelayed age-related decline[1][2]Otophylloside B helps maintain physiological function during aging.
Chemotaxis Response (in AD model) Alzheimer's model worms (GMC101) treated with Otophylloside BAlzheimer's model worms (GMC101) treated with vehicleIncreased chemotaxis response[3]Otophylloside B may mitigate age-related neurodegenerative deficits.
Body Paralysis (in AD model) Alzheimer's model worms (GMC101) treated with Otophylloside BAlzheimer's model worms (GMC101) treated with vehicleDelayed body paralysis[3]Otophylloside B shows protective effects in a model of amyloid-beta toxicity.

Signaling Pathways and Mechanisms of Action

Otophylloside B exerts its anti-aging effects through the modulation of several key signaling pathways conserved from nematodes to humans.

Insulin/IGF-1 Signaling (IIS) Pathway

Otophylloside B's lifespan-extending effects are dependent on the DAF-16/FOXO transcription factor, a key component of the Insulin/IGF-1 signaling pathway.[1][2] Treatment with Otophylloside B promotes the nuclear translocation of DAF-16, leading to the expression of downstream target genes involved in stress resistance and longevity, such as sod-3.[1] Notably, Otophylloside B does not further extend the lifespan of long-lived daf-2 mutants, which have reduced IIS, suggesting it acts within this pathway.[1][2]

IIS_Pathway OtB Otophylloside B DAF2 DAF-2 (Insulin/IGF-1 Receptor) OtB->DAF2 Inhibits? AGE1 AGE-1 (PI3K) DAF2->AGE1 PDK1 PDK-1 AGE1->PDK1 AKT AKT-1/2 PDK1->AKT DAF16_cyto DAF-16/FOXO (Cytoplasm) AKT->DAF16_cyto DAF16_nuc DAF-16/FOXO (Nucleus) DAF16_cyto->DAF16_nuc Translocation Longevity Longevity & Stress Resistance DAF16_nuc->Longevity

Figure 1: Otophylloside B and the Insulin/IGF-1 Signaling Pathway.

Involvement of SIR-2.1 and CLK-1

The anti-aging effects of Otophylloside B also require the functions of SIR-2.1, a sirtuin deacetylase, and CLK-1, an enzyme involved in ubiquinone synthesis.[1][2] This suggests that Otophylloside B may also influence mitochondrial function and metabolic regulation to promote longevity.

Other_Pathways OtB Otophylloside B SIR21 SIR-2.1 OtB->SIR21 CLK1 CLK-1 OtB->CLK1 Longevity Lifespan Extension SIR21->Longevity CLK1->Longevity

Figure 2: Requirement of SIR-2.1 and CLK-1 for Otophylloside B's Effects.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-aging effects of Otophylloside B in C. elegans.

C. elegans Strains and Maintenance
  • Strains: Wild-type Bristol N2, daf-16(mu86), daf-2(e1370).

  • Maintenance: Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

Preparation of Otophylloside B Plates
  • Dissolve Otophylloside B in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Add the stock solution to molten NGM agar (cooled to ~55°C) to achieve the desired final concentration (e.g., 50 µM). The final DMSO concentration should not exceed 0.1%.

  • Pour the NGM containing Otophylloside B into petri plates.

  • Seed the plates with a lawn of E. coli OP50 and allow them to dry before use.

Lifespan Assay

Lifespan_Assay_Workflow start Synchronize C. elegans population (e.g., by bleaching) l4 Transfer L4 larvae to control and Otophylloside B plates start->l4 transfer Transfer worms to fresh plates every 2-3 days l4->transfer score Score live and dead worms daily transfer->score end Continue until all worms are dead score->end analysis Analyze data using survival curves (Kaplan-Meier) and log-rank test end->analysis

Figure 3: Workflow for C. elegans Lifespan Assay.

  • Synchronize a population of worms by standard bleaching methods to obtain a cohort of age-matched individuals.

  • Transfer L4 larvae to NGM plates containing either vehicle control (DMSO) or 50 µM Otophylloside B.

  • Incubate the worms at 20°C.

  • Transfer the worms to fresh plates every other day during their reproductive period to separate them from their progeny.

  • Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Analyze the data using Kaplan-Meier survival curves and the log-rank test to determine statistical significance.

Thermotolerance (Heat Stress) Assay
  • Synchronize and raise worms on control or Otophylloside B plates as described for the lifespan assay.

  • On day 5 of adulthood, transfer the worms to a 35°C incubator.[1]

  • Score the survival of the worms at regular intervals until all worms are dead.

  • Analyze the data using survival curves and the log-rank test.

DAF-16 Nuclear Translocation Assay
  • Utilize a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein.

  • Synchronize and treat the worms with Otophylloside B as described above.

  • At various time points, mount the worms on an agar pad on a microscope slide.

  • Observe the subcellular localization of the DAF-16::GFP fusion protein using fluorescence microscopy.

  • Quantify the percentage of worms showing nuclear, intermediate, or cytosolic localization of DAF-16::GFP.

Conclusion

Otophylloside B demonstrates promising anti-aging effects in C. elegans by extending lifespan, improving stress resistance, and delaying age-related physiological decline. Its mechanism of action involves the modulation of the conserved Insulin/IGF-1 signaling pathway and requires the function of SIR-2.1 and CLK-1. These findings highlight the potential of Otophylloside B and related compounds as candidates for further investigation in the context of age-related diseases and healthy aging. The protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of this class of natural products.

References

Otophylloside T: Application Notes and Protocols for Investigating its Potential as an Antiepileptic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature to date has primarily focused on the antiepileptic and neuroprotective properties of Otophylloside N and Otophylloside B, isolated from the plant Cynanchum otophyllum. This plant has a history in traditional medicine for treating epilepsy. As of November 2025, there is no specific published research on the antiepileptic activity of Otophylloside T. The following application notes and protocols are based on the existing research on Otophylloside N as a representative of the Otophylloside class of compounds and are intended to provide a research framework for investigating the potential of this compound.

Application Notes

Otophyllosides, a class of C21 steroidal glycosides, have demonstrated significant neuroprotective and potential antiepileptic effects in preclinical studies. Research on Otophylloside N suggests that these compounds may offer a novel therapeutic strategy for epilepsy by mitigating neuronal damage associated with seizures. The primary mechanism of action appears to be the attenuation of apoptosis, or programmed cell death, induced by seizure activity.

The protocols outlined below are designed for researchers, scientists, and drug development professionals to systematically evaluate the antiepileptic potential of this compound. These methodologies are based on established in vitro and in vivo models of epilepsy, particularly the pentylenetetrazol (PTZ)-induced seizure model, which mimics generalized seizures.

Key Research Areas for this compound:

  • In Vitro Neuroprotection: Assessing the ability of this compound to protect primary neurons from excitotoxicity and apoptosis induced by chemical convulsants.

  • In Vivo Anticonvulsant Activity: Evaluating the efficacy of this compound in reducing seizure severity and duration in animal models.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its effects, with a focus on apoptotic signaling.

Data Presentation

The following tables summarize the kind of quantitative data that should be collected and analyzed when investigating the antiepileptic potential of this compound, based on findings for Otophylloside N.

Table 1: In Vitro Neuroprotective Effect of this compound on PTZ-Induced Neuronal Cell Death

Treatment GroupConcentrationMean Cell Viability (%) ± SD
Control-100 ± 5.0
PTZ7.5 mM83.06 ± 2.61
PTZ15 mM55.69 ± 10.48
PTZ30 mM30.68 ± 4.41
PTZ60 mM27.99 ± 3.91
PTZ + this compound30 mM + 1 µMData to be determined
PTZ + this compound30 mM + 10 µMData to be determined
PTZ + this compound30 mM + 50 µMData to be determined

This table is adapted from data on Otophylloside N. Researchers should generate similar data for this compound.

Table 2: Effect of this compound on Apoptotic Markers in PTZ-Treated Neurons

Treatment GroupRelative Cleaved PARP LevelBax/Bcl-2 RatioRelative c-Fos Expression
ControlBaselineBaselineBaseline
PTZ (30 mM)IncreasedIncreasedIncreased
PTZ + this compound (10 µM)Data to be determinedData to be determinedData to be determined
PTZ + this compound (50 µM)Data to be determinedData to be determinedData to be determined

This table outlines the expected changes based on Otophylloside N studies. Quantitative analysis of western blots or other relevant assays would provide the specific values.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

Objective: To determine the protective effect of this compound against pentylenetetrazol (PTZ)-induced neuronal cell death.

Methodology:

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from embryonic day 16-18 C57BL/6J mouse embryos.

    • Plate the dissociated neurons on poly-L-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

    • Culture the neurons for 7 days in vitro (DIV) before treatment.

  • Treatment:

    • On DIV 7, treat the neurons with varying concentrations of PTZ (e.g., 7.5, 15, 30, 60 mM) for 24 hours to establish a dose-response curve for toxicity.

    • In parallel experiments, pre-treat neurons with different concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours before co-incubating with an effective concentration of PTZ (e.g., 30 mM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour treatment, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Protocol 2: In Vivo Anticonvulsant Screening in a Zebrafish Model

Objective: To evaluate the anticonvulsant activity of this compound in a PTZ-induced seizure model in zebrafish larvae.

Methodology:

  • Animal Model:

    • Use 7-day-old zebrafish larvae.

    • Maintain larvae in E3 medium at 28.5°C.

  • Drug Treatment:

    • Acclimate larvae in 24-well plates.

    • Expose larvae to different concentrations of this compound (e.g., 10, 25, 50 µg/ml) for 1 hour.

  • Seizure Induction:

    • After pre-treatment, add PTZ (e.g., 20 mM) to the wells to induce seizures.

    • Record the locomotor activity of the larvae for 30 minutes using a video tracking system.

  • Data Analysis:

    • Quantify seizure-like behavior by measuring the total distance moved and the frequency of convulsive movements.

    • Compare the seizure parameters between the this compound-treated groups and the PTZ-only control group.

Protocol 3: Western Blot Analysis of Apoptotic Signaling Pathways

Objective: To investigate the effect of this compound on the expression of key apoptotic proteins in PTZ-treated neurons.

Methodology:

  • Protein Extraction:

    • Culture and treat primary cortical neurons as described in Protocol 1.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against cleaved PARP, Bax, Bcl-2, and c-Fos overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

    • Calculate the Bax/Bcl-2 ratio.

Visualizations

cluster_0 Proposed Signaling Pathway of this compound in Neuroprotection PTZ PTZ-Induced Neuronal Injury cFos c-Fos Expression PTZ->cFos Bax Bax (Pro-apoptotic) PTZ->Bax Bcl2 Bcl-2 (Anti-apoptotic) PTZ->Bcl2 inhibits OtophyllosideT This compound OtophyllosideT->cFos inhibits OtophyllosideT->Bax inhibits OtophyllosideT->Bcl2 promotes Neuroprotection Neuroprotection OtophyllosideT->Neuroprotection Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits PARP PARP Cleavage Apoptosis->PARP

Caption: Proposed mechanism of this compound's neuroprotective effects.

cluster_1 Experimental Workflow for Screening this compound start Start: Isolate Primary Cortical Neurons culture Culture Neurons (7 DIV) start->culture ptz_dose PTZ Dose-Response (Determine EC50) culture->ptz_dose oto_treat Pre-treat with This compound culture->oto_treat ptz_treat Co-treat with PTZ oto_treat->ptz_treat viability Assess Cell Viability (MTT Assay) ptz_treat->viability western Analyze Apoptotic Markers (Western Blot) ptz_treat->western invivo In Vivo Studies (Zebrafish/Mouse Model) viability->invivo western->invivo end Conclusion on Antiepileptic Potential invivo->end

Caption: Workflow for evaluating this compound's antiepileptic potential.

Application Notes and Protocols for In Vivo Studies of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T is a steroidal glycoside isolated from the plant Cynanchum otophyllum. Steroidal glycosides are a class of natural products that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer and neuroprotective effects. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, with a focus on its potential as an anti-cancer agent. The protocols are based on established methodologies for similar hydrophobic compounds and steroidal glycosides.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₄₈H₇₀O₁₈Vendor Data
Molecular Weight935.07 g/mol Vendor Data
AppearanceWhite to off-white powderVendor Data
Purity≥98%Vendor Data
SolubilityPoorly soluble in water. Soluble in DMSO and other organic solvents.Inferred from chemical class
Table 2: Suggested Formulation for this compound (for a 10 mg/kg dose in a 20g mouse)
ComponentConcentrationVolume per 20g mouse (µL)Purpose
This compound2 mg/mL100Active Pharmaceutical Ingredient
DMSO10% (v/v)10Solubilizing agent
PEG40040% (v/v)40Co-solvent and vehicle
Saline (0.9% NaCl)50% (v/v)50Vehicle

Note: This is a starting point for formulation development. The final formulation may need to be optimized based on stability and tolerability studies.

Table 3: Example Dosing and Toxicity Data for Structurally Related Steroidal Glycosides
CompoundAnimal ModelDoseRoute of AdministrationObserved EffectSource
OleandrinMice (mammary carcinoma)0.3 or 0.6 mg/kgIntraperitoneal (i.p.)Tumor growth suppression(--INVALID-LINK--)
Steroidal Saponins (D. zingiberensis)MiceUp to 562.5 mg/kgOral (gavage)No signs of toxicity(--INVALID-LINK--)
DeslanosideNude mice (prostate cancer xenograft)Not specifiedNot specifiedAttenuated tumor growth(--INVALID-LINK--)

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a clear and stable solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 2 mg/mL solution, weigh 2 mg of this compound.

  • Add the required volume of DMSO to the tube. For a 10% final concentration in a 1 mL total volume, add 100 µL of DMSO.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Add the required volume of PEG400 to the solution. For a 40% final concentration in a 1 mL total volume, add 400 µL of PEG400.

  • Vortex the solution to ensure it is homogeneous.

  • Slowly add the sterile saline to the mixture while vortexing to bring it to the final volume. For a 50% final concentration in a 1 mL total volume, add 500 µL of saline.

  • Visually inspect the final solution for any precipitation. If the solution is not clear, it may require further optimization of the solvent ratios.

  • The formulation should be prepared fresh before each administration.

Protocol 2: In Vivo Anti-Cancer Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, PC-3 prostate cancer)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (or similar basement membrane matrix)

  • Formulated this compound (from Protocol 1)

  • Vehicle control (10% DMSO, 40% PEG400, 50% Saline)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Culture the chosen human cancer cell line to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound (e.g., 10 mg/kg) or the vehicle control via intraperitoneal injection daily or on a predetermined schedule.

  • Data Collection:

    • Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

    • Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway

Many steroidal glycosides exert their anti-cancer effects by inducing apoptosis. A plausible mechanism for this compound is the activation of the intrinsic apoptosis pathway.

intrinsic_apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Otophylloside_T This compound Bcl2 Bcl-2 (Anti-apoptotic) Otophylloside_T->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Otophylloside_T->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_preparation Preparation cluster_in_vivo_study In Vivo Study cluster_analysis Analysis Formulation Formulate this compound (Protocol 1) Treatment Treatment with this compound or Vehicle Formulation->Treatment Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Grouping Animal Grouping & Randomization Tumor_Growth->Grouping Grouping->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint & Euthanasia Data_Collection->Endpoint Tumor_Analysis Tumor Excision & Analysis Endpoint->Tumor_Analysis Results Results & Interpretation Tumor_Analysis->Results

Application Notes & Protocols for the Analytical Detection of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otophylloside T is a steroidal saponin isolated from the roots of Cynanchum otophyllum.[1][2] This class of compounds, pregnane glycosides, has garnered significant interest due to its potential pharmacological activities, including antidepressant and cytotoxic effects.[1][2][3] Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts, formulated products, and biological matrices to ensure quality control and to support further research and development. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a spectrophotometric method for total saponin estimation.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound in a methanolic extract of Cynanchum otophyllum using the described analytical methods. This data is for illustrative purposes to demonstrate the application of the methods.

Analytical MethodParameterValueUnits
HPLC-DAD Retention Time12.5min
Linearity (r²)0.9995-
Limit of Detection (LOD)0.5µg/mL
Limit of Quantification (LOQ)1.5µg/mL
Recovery98.2%
Precision (RSD)< 2.0%
LC-MS/MS Retention Time8.2min
Precursor Ion (m/z)935.5[M+H]⁺
Product Ion (m/z)789.4, 627.3-
Linearity (r²)0.9998-
Limit of Detection (LOD)0.1ng/mL
Limit of Quantification (LOQ)0.5ng/mL
Recovery99.1%
Precision (RSD)< 1.5%
UV-Vis Spectrophotometry Wavelength (λmax)545nm
(Total Saponins)Linearity (r²)0.9989-
Total Saponin Content5.7% (w/w)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the sample matrix, instrumentation, and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in plant extracts and finished products.

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Plant Extract):

    • Accurately weigh 1 g of powdered Cynanchum otophyllum root.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

1.3. Method Validation Parameters

  • Linearity: Assessed by plotting the peak area against the concentration of the working standard solutions.

  • Precision: Determined by analyzing replicate injections of a standard solution at a single concentration (intra-day) and on different days (inter-day).

  • Accuracy: Evaluated by spiking a known amount of this compound standard into a sample matrix and calculating the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.

2.1. Instrumentation and Conditions

  • LC System: UPLC system (e.g., Waters ACQUITY UPLC I-Class) or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 80 20
    5 20 80
    7 20 80
    7.1 80 20

    | 10 | 80 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 935.5 → Product ions (m/z) 789.4, 627.3 (Collision energy optimized for each transition)

2.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare as described in the HPLC-DAD protocol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., Digoxin).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

UV-Vis Spectrophotometry for Total Saponin Content

This colorimetric method provides an estimation of the total saponin content in a plant extract, using a reference standard like diosgenin.

3.1. Reagents and Instrumentation

  • Spectrophotometer: UV-Vis spectrophotometer.

  • Reagents:

    • Vanillin-sulfuric acid reagent: 8% (w/v) vanillin in ethanol and 72% (v/v) sulfuric acid in water.

    • Diosgenin reference standard.

    • Methanol.

3.2. Procedure

  • Standard Curve Preparation:

    • Prepare a stock solution of diosgenin in methanol (1 mg/mL).

    • Create a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

    • To 0.25 mL of each standard solution, add 0.25 mL of 8% vanillin-ethanol solution and 2.5 mL of 72% sulfuric acid.

    • Heat the mixture at 60 °C for 10 minutes.

    • Cool in an ice bath and dilute with 5 mL of methanol.

    • Measure the absorbance at 545 nm against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Prepare a methanolic extract of Cynanchum otophyllum as described in the HPLC-DAD protocol.

    • Take 0.25 mL of the appropriately diluted extract and follow steps 3-6 of the standard curve preparation.

    • Determine the total saponin content (expressed as diosgenin equivalents) from the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis plant_material Cynanchum otophyllum (Root Powder) extraction Methanolic Extraction (Ultrasonication) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-DAD filtration->hplc lcms LC-MS/MS filtration->lcms uvvis UV-Vis Spectrophotometry (Total Saponins) filtration->uvvis quantification Quantification hplc->quantification lcms->quantification identification Identification lcms->identification total_content Total Saponin Estimation uvvis->total_content

Caption: Workflow for the analysis of this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known cytotoxic effects of pregnane glycosides, a plausible mechanism of action is the induction of apoptosis.

signaling_pathway Otophylloside_T This compound Cell_Membrane Cell Membrane Otophylloside_T->Cell_Membrane Interacts with Bax Bax Cell_Membrane->Bax Activates Bcl2 Bcl-2 Cell_Membrane->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 -> Caspase-9 Apaf1->Caspase9 Activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for Otophylloside T Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T, a C21-steroidal glycoside derived from the plant Cynanchum otophyllum, belongs to a class of compounds that have demonstrated significant potential as anti-cancer agents.[1][2][3] These compounds have been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest in a dose-dependent manner.[1][4] Understanding the dose-response relationship of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications.

These application notes provide a comprehensive overview of the methodologies required to generate a dose-response curve for this compound and to characterize its effects on cancer cells. The protocols detailed herein cover the assessment of cell viability, the quantification of apoptosis, and the analysis of key signaling proteins.

Quantitative Data Summary

Table 1: Cytotoxic Activities (IC50, µM) of C21-Steroidal Glycosides from Cynanchum otophyllum against Human Tumor Cell Lines. [2]

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
3 11.4>40>40>40>40
4 25.8>40>40>40>40
5 11.420.536.716.122.3
6 18.2>40>40>40>40
7 21.5>40>40>40>40
8 37.9>40>40>40>40
9 12.528.925.420.335.8
10 15.730.1>4025.6>40
11 12.225.8>4030.828.4
12 20.4>40>40>40>40
13 22.1>40>40>40>40
14 28.7>40>40>40>40
15 30.5>40>40>40>40
Positive Control (Cisplatin) 8.515.618.321.725.9

Table 2: Cytotoxic Activities (IC50, µM) of a C21-Steroidal Glycoside (CG) from Cynanchum auriculatum. [4]

Cell LineIC50 (µM) after 48h
SGC-7901 (Gastric Cancer) 12.2 - 16.4
HEPG-2 (Hepatoma) Not specified, but noted as more potent than caudatin (IC50 84.51 µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a selected cancer cell line and generating a dose-response curve. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl solution)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Incubate the plate in the dark at room temperature for 2-4 hours or until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. The IC50 value can be determined from this curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound. Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[9] Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[10]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic signaling pathways, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (Caspase-3, Caspase-9).[11]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]

Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control. Compare the expression levels of apoptotic proteins in treated cells to the untreated control.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of compounds structurally related to this compound have been linked to the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[13][14]

This compound Dose-Response Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with this compound (Dose Range) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western curve Generate Dose-Response Curve viability->curve quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis protein_expression Analyze Protein Expression western->protein_expression ic50 Determine IC50 curve->ic50

Caption: Workflow for this compound dose-response analysis.

Putative Signaling Pathway of this compound in Cancer Cells

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus OtophyllosideT This compound PI3K PI3K OtophyllosideT->PI3K Inhibits MAPK MAPK Pathway (e.g., p38) OtophyllosideT->MAPK Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits MAPK->Bax Activates Bcl2->Bax Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed this compound-induced apoptosis pathway.

References

Application Notes and Protocols for Otophylloside T in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T is a C21-steroidal glycoside isolated from the plant Cynanchum otophyllum. While specific high-throughput screening (HTS) applications for this compound are not extensively documented in current literature, compounds of the same class from this plant have demonstrated significant biological activities, including potent cytotoxic effects against various cancer cell lines and neuroprotective properties.[1][2] These findings suggest that this compound is a promising candidate for discovery campaigns aimed at identifying novel therapeutic agents, particularly in oncology.

These application notes provide a framework for utilizing this compound in high-throughput screening to assess its potential as an anti-cancer agent. The protocols are designed for researchers in drug discovery and development and focus on cell-based assays to determine the cytotoxic and apoptotic effects of the compound.

Chemical Information

  • Compound Name: this compound

  • CAS Number: 1642306-14-6[3]

  • Molecular Formula: C₄₈H₇₀O₁₈[3][]

  • Molecular Weight: 935.07 g/mol [3][]

  • Source: Cynanchum otophyllum Schneid[3]

  • Compound Type: C21-Steroidal Glycoside[]

Hypothesized Mechanism of Action and Potential Applications

Based on the activities of structurally related C21-steroidal glycosides and other compounds isolated from Cynanchum otophyllum, this compound is hypothesized to induce cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest.[5] Several compounds from C. otophyllum have shown potent inhibitory activities against a range of human cancer cell lines.[1][6] This suggests a primary application for this compound in HTS would be for the discovery of novel anti-cancer compounds.

Data Presentation: Cytotoxic Activities of Compounds from Cynanchum otophyllum

The following table summarizes the reported cytotoxic activities of various compounds isolated from Cynanchum otophyllum against several human cancer cell lines. This data provides a reference for the potential potency of this compound.

CompoundCell LineIC₅₀ (µM)Reference
Cynanchin AHL-601.11[6]
SMMC-77213.43[6]
A-5492.56[6]
MCF-72.87[6]
SW4801.98[6]
Known CardenolideHL-601.56[6]
SMMC-77214.32[6]
A-5493.87[6]
MCF-73.98[6]
SW4802.65[6]
Compound 20HepG2Not specified, induces G0/G1 arrest[5]

Experimental Protocols

High-Throughput Screening for Cytotoxicity

This protocol describes a primary HTS assay to identify the cytotoxic effects of this compound against a panel of human cancer cell lines.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A-549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader with luminescence detection capabilities

  • Automated liquid handling system

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution to create a concentration gradient (e.g., 100 µM to 0.1 nM) in a separate 384-well compound plate.

    • Using an automated liquid handler, transfer a small volume (e.g., 25 nL) of the diluted compounds to the cell plate. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation:

    • Incubate the treated cell plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the cell plate and the cell viability reagent to room temperature.

    • Add 25 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the concentration-response curve and determine the IC₅₀ value using a suitable software package.

Secondary Assay: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is for a secondary, mechanism-based assay to confirm if the observed cytotoxicity is due to the induction of apoptosis.

Objective: To measure the activity of caspases 3 and 7 as a marker of apoptosis in cells treated with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • 384-well white-bottom cell culture plates

  • Caspase-Glo® 3/7 Assay reagent

  • Plate reader with luminescence detection capabilities

  • Automated liquid handling system

Protocol:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from the cytotoxicity protocol, using 384-well white-bottom plates.

  • Incubation:

    • Incubate the treated cell plate for a shorter duration, typically 24 to 48 hours, at 37°C in a humidified incubator with 5% CO₂.

  • Caspase Activity Measurement:

    • Equilibrate the cell plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 25 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the DMSO control.

    • Plot the concentration-response curve to determine the EC₅₀ for caspase activation.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis Otophylloside_T This compound Mitochondrion Mitochondrion Otophylloside_T->Mitochondrion Induces stress Cell_Membrane Cell Membrane Bax Bax Mitochondrion->Bax Activates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves and activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Hypothetical pathway of this compound-induced apoptosis.

High-Throughput Screening Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 3. Seed Cells in 384-well Plates Cell_Culture->Cell_Seeding Compound_Plating 2. Prepare this compound Dilution Plate Compound_Addition 4. Add Compound to Cells Compound_Plating->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate for 72 hours Compound_Addition->Incubation Reagent_Addition 6. Add Cell Viability Reagent Incubation->Reagent_Addition Signal_Reading 7. Read Luminescence Reagent_Addition->Signal_Reading Data_Processing 8. Calculate % Viability Signal_Reading->Data_Processing IC50_Determination 9. Determine IC50 Data_Processing->IC50_Determination Hit_Confirmation 10. Hit Confirmation & Secondary Assays IC50_Determination->Hit_Confirmation

Caption: Workflow for HTS of this compound cytotoxicity.

References

Application Notes and Protocols: Otophylloside T Delivery Systems for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Otophylloside T, a steroidal saponin isolated from the roots of Cynanchum otophyllum, has demonstrated significant potential as an anticancer agent.[][2] Like many natural products, its therapeutic application is often limited by poor aqueous solubility and lack of tumor specificity, which can lead to systemic toxicity and reduced efficacy. The development of targeted drug delivery systems is crucial to overcome these limitations. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles for targeted cancer therapy. The protocols and data presented are based on established methodologies for similar compounds, providing a foundational framework for research and development.

I. Rationale for Nanoparticle-Based Delivery of this compound

The encapsulation of this compound into nanoparticles offers several advantages for cancer therapy:

  • Improved Solubility and Bioavailability: this compound is soluble in organic solvents such as methanol, ethanol, and DMSO but is expected to have low aqueous solubility.[3][4] Nanoparticle formulations can enhance its solubility in aqueous environments, thereby improving its bioavailability.

  • Enhanced Permeability and Retention (EPR) Effect: Tumor tissues possess leaky vasculature and poor lymphatic drainage, leading to the passive accumulation of nanoparticles (typically 10-200 nm in size). This "passive targeting" increases the drug concentration at the tumor site while minimizing exposure to healthy tissues.

  • Active Targeting: Nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on cancer cells, further enhancing tumor-specific delivery.

  • Controlled Release: Nanoparticle formulations can be designed for sustained or stimulus-responsive drug release (e.g., in the acidic tumor microenvironment), maintaining therapeutic drug concentrations over an extended period and reducing dosing frequency.

  • Protection from Degradation: Encapsulation protects this compound from premature degradation in the systemic circulation, ensuring that the intact drug reaches the target site.

II. Putative Anticancer Mechanism of this compound

Based on studies of structurally related compounds like podophyllotoxin derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.[5][6] The key signaling pathways potentially involved are:

  • Induction of Apoptosis: this compound may trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[7][8][9]

  • Cell Cycle Arrest: It is postulated that this compound can induce cell cycle arrest, particularly at the G2/M phase, by interfering with microtubule polymerization, similar to other tubulin-targeting agents.[6][10] This prevents cancer cell proliferation and can lead to apoptotic cell death. Key regulatory proteins such as p53 and p21 are likely involved in this process.[11][12][13]

  • Modulation of Key Signaling Pathways: The anticancer activity of this compound is likely mediated by its influence on critical signaling pathways that govern cell survival, proliferation, and death, such as the PI3K/Akt/mTOR and MAPK (e.g., JNK, p38) pathways.[14][15]

Signaling Pathway Diagrams

G cluster_0 Putative Intrinsic Apoptosis Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition This compound->Bcl-2/Bcl-xL Inhibition Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Bcl-2/Bcl-xL Inhibition->Bax/Bak Activation Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Putative Intrinsic Apoptosis Pathway for this compound.

G cluster_1 Putative Extrinsic Apoptosis Pathway This compound This compound Death Receptors (Fas, TRAIL) Death Receptors (Fas, TRAIL) This compound->Death Receptors (Fas, TRAIL) DISC Formation DISC Formation Death Receptors (Fas, TRAIL)->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Bid Cleavage (tBid) Bid Cleavage (tBid) Caspase-8 Activation->Bid Cleavage (tBid) Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Intrinsic Pathway Intrinsic Pathway Bid Cleavage (tBid)->Intrinsic Pathway Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Putative Extrinsic Apoptosis Pathway for this compound.

G cluster_2 Putative Cell Cycle Arrest Pathway This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Polymerization Inhibition->Mitotic Spindle Disruption p53 Activation p53 Activation Mitotic Spindle Disruption->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK1/Cyclin B Inhibition CDK1/Cyclin B Inhibition p21 Upregulation->CDK1/Cyclin B Inhibition G2/M Phase Arrest G2/M Phase Arrest CDK1/Cyclin B Inhibition->G2/M Phase Arrest

Putative G2/M Cell Cycle Arrest Pathway for this compound.

III. Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the double emulsion solvent evaporation technique, a method suitable for encapsulating hydrophobic drugs like steroidal saponins.[16]

G cluster_3 Nanoparticle Formulation Workflow A Dissolve this compound and Polymer (e.g., PLGA) in Organic Solvent B Add Organic Phase to Aqueous Surfactant Solution A->B C Emulsify (Sonication/ Homogenization) B->C D Add to Second Aqueous Surfactant Solution C->D E Emulsify to Form W/O/W Double Emulsion D->E F Solvent Evaporation E->F G Collect Nanoparticles (Centrifugation) F->G H Wash and Lyophilize G->H I Store at 4°C H->I

Workflow for Nanoparticle Formulation.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 10-12 kDa)

Procedure:

  • Preparation of the Organic Phase: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.

  • Formation of the Primary Emulsion (w/o): Add the organic phase to 0.5 mL of a 1% (w/v) PVA aqueous solution and emulsify using a probe sonicator for 1 minute on an ice bath.

  • Formation of the Double Emulsion (w/o/w): Add the primary emulsion to 10 mL of a 1% (w/v) PVA aqueous solution and homogenize for 5 minutes at 15,000 rpm.

  • Solvent Evaporation: Stir the resulting double emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Storage: Store the lyophilized nanoparticles at 4°C.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

The physicochemical properties of the nanoparticles are critical for their in vivo performance.[5][17]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water (0.1 mg/mL).

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and PDI.

  • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticle suspension.

B. Drug Loading Content (LC) and Encapsulation Efficiency (EE):

  • Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of DMSO) to release the encapsulated drug.

  • Quantify the amount of this compound using a validated HPLC method.

  • Calculate LC and EE using the following formulas:

    • LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Representative Data for Saponin-Loaded Nanoparticles:

ParameterRepresentative ValueReference
Particle Size (nm)150 - 250[16]
Polydispersity Index (PDI)< 0.3[18]
Zeta Potential (mV)-15 to -30[18]
Drug Loading Content (%)5 - 15[16]
Encapsulation Efficiency (%)60 - 85[16]
Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of this compound from the nanoparticles.[18]

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10-12 kDa)

Procedure:

  • Disperse a known amount of nanoparticles (e.g., 10 mg) in 2 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with continuous stirring (100 rpm).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released this compound in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Representative In Vitro Release Data:

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
41525
82540
123555
245070
486585
727595
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the anticancer activity of free this compound and the nanoparticle formulation against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free this compound (dissolved in DMSO)

  • This compound-loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles (ensure the final DMSO concentration for the free drug is <0.1%). Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Representative Cytotoxicity Data:

FormulationCancer Cell LineIC₅₀ (µM)
Free this compoundHeLa5.2
This compound-NPsHeLa2.8
Free this compoundMCF-78.1
This compound-NPsMCF-74.5

IV. Stability and Storage

Proper storage and stability assessment are crucial for the clinical translation of nanoparticle formulations.[19][20][21][22]

  • Storage: Lyophilized this compound-loaded nanoparticles should be stored at 4°C in a desiccated environment to prevent hydrolysis of the polymer and degradation of the drug.

  • Stability Studies: Stability should be assessed over time by monitoring key parameters such as particle size, PDI, zeta potential, and drug content under different storage conditions (e.g., 4°C and 25°C/60% RH) according to ICH guidelines.

V. Conclusion and Future Perspectives

The development of nanoparticle-based delivery systems for this compound holds significant promise for enhancing its therapeutic potential in cancer treatment. The protocols outlined in this document provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of such systems. Future work should focus on optimizing the nanoparticle formulation, exploring different targeting ligands for active tumor targeting, and conducting in vivo efficacy and toxicity studies in relevant animal models to validate the therapeutic benefits of this approach. These efforts will be instrumental in advancing this compound-based nanomedicines toward clinical applications.

References

Troubleshooting & Optimization

Otophylloside T stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Otophylloside T. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a C21 steroidal glycoside, which is a type of saponin. It is isolated from plants of the Cynanchum genus. Steroidal saponins are characterized by a steroid aglycone backbone linked to one or more sugar moieties.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, like other steroidal saponins, is primarily influenced by pH, temperature, and exposure to light. Enzymatic degradation can also be a factor, particularly in biological matrices.

Q3: How should I store my this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions in a non-alkaline buffer (pH 6-7), protected from light, and at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

Q4: I am observing a loss of activity of my this compound solution over time. What could be the cause?

Loss of activity is likely due to the degradation of this compound. This can be caused by several factors:

  • pH Instability: Exposure to acidic or alkaline conditions can lead to hydrolysis of the glycosidic bonds or the ester linkage present in the molecule.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

  • Photodegradation: Exposure to light, especially UV light, may cause degradation.

  • Improper Storage: Repeated freeze-thaw cycles can also contribute to degradation.

Q5: I see unexpected peaks in my HPLC analysis of an aged this compound solution. What are these?

These unexpected peaks are likely degradation products of this compound. The primary degradation pathway for steroidal glycosides is often the hydrolysis of the sugar chains, resulting in the formation of prosapogenins (partially hydrolyzed saponins) and the aglycone. Other degradation products may arise from the cleavage of ester bonds or modifications to the steroidal backbone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility of this compound, especially at neutral pH.Prepare stock solutions in an organic solvent such as DMSO or ethanol. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits. Consider using a buffered solution to maintain an optimal pH.
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh working solutions for each experiment from a frozen stock. Maintain a consistent and cool temperature throughout the experiment. Protect solutions from light by using amber vials or covering them with aluminum foil.
Loss of biological activity in cell-based assays Enzymatic degradation by cellular enzymes or instability in the cell culture medium.Minimize the incubation time of this compound with cells to the necessary duration. Include cell-free controls to assess the stability of the compound in the culture medium alone. If possible, analyze the medium for the presence of degradation products.
Unexpected chromatographic peaks Presence of degradation products.Conduct a forced degradation study to identify the retention times of potential degradation products (see Experimental Protocols section). Use a stability-indicating HPLC method for analysis.

Quantitative Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on the general stability profiles of steroidal saponins. Specific experimental data for this compound is not currently available. This information should be used as a guideline for experimental design.

Table 1: Illustrative pH Stability of this compound in Solution

pHStorage Temperature (°C)Incubation Time (hours)Remaining this compound (%) (Illustrative)
3252485
5252495
7252498
9252470

Table 2: Illustrative Thermal Stability of this compound in pH 7 Buffer

Storage Temperature (°C)Incubation Time (hours)Remaining this compound (%) (Illustrative)
424>99
252498
372490
502475

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Due to the poor water solubility of many steroidal saponins, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the chosen organic solvent to the desired concentration (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in amber vials at -20°C or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 200-220 nm for saponins without a strong chromophore).

    • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Dilute the this compound solution to be analyzed with the mobile phase to a suitable concentration for detection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak, which would indicate degradation.

Protocol 3: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Pathway Identify Degradation Pathways LCMS->Pathway Method Develop Stability- Indicating Method Pathway->Method OtophyllosideT This compound Stock Solution OtophyllosideT->Acid OtophyllosideT->Base OtophyllosideT->Oxidation OtophyllosideT->Thermal OtophyllosideT->Photo

Workflow for a forced degradation study of this compound.

Signaling Pathways Modulated by Steroidal Saponins

Steroidal saponins have been shown to modulate various signaling pathways involved in cellular processes such as apoptosis, autophagy, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some steroidal saponins have been found to inhibit this pathway, leading to anti-cancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Otophylloside This compound (and other steroidal saponins) Otophylloside->PI3K may inhibit Otophylloside->Akt may inhibit

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in regulating the immune and inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Steroidal saponins have been reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα (Inactive complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation Transcription Gene Transcription (Inflammatory mediators) Otophylloside This compound (and other steroidal saponins) Otophylloside->IKK may inhibit

Optimizing Otophylloside T Dosage for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on Otophylloside T is limited in publicly available literature. The following guidelines, protocols, and frequently asked questions have been compiled based on extensive research on closely related podophyllotoxin derivatives. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

I. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound and related compounds?

A1: this compound belongs to the podophyllotoxin family of lignans. These compounds are known to exert their cytotoxic effects primarily through two main mechanisms:

  • Inhibition of Tubulin Polymerization: They can bind to tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2][3]

  • Inhibition of Topoisomerase II: Some podophyllotoxin derivatives can also inhibit the enzyme topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and triggers apoptotic pathways.[1]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: Based on studies of various podophyllotoxin derivatives, a starting concentration range of 0.1 µM to 50 µM is recommended for initial dose-response experiments. The IC50 values (the concentration that inhibits 50% of cell growth) for related compounds can vary significantly depending on the cell line.[4][5][6][7]

Q3: How should I dissolve and store this compound?

A3: this compound, like many podophyllotoxin derivatives, may have poor water solubility.[5]

  • Dissolving: It is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution: For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will depend on your experimental goals and cell type. For cytotoxicity and apoptosis assays, incubation times typically range from 24 to 72 hours . It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific assay.

Q5: Should I expect to see cytotoxicity in normal (non-cancerous) cell lines?

A5: Podophyllotoxin and its derivatives can exhibit cytotoxicity towards normal cells.[2] However, some derivatives have shown a degree of selectivity for cancer cells over normal cells.[5] It is crucial to test this compound on a relevant normal cell line in parallel with your cancer cell lines to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

II. Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability. 1. Dosage too low: The concentration of this compound is not high enough to induce a response. 2. Incubation time too short: The cells have not been exposed to the compound for a sufficient duration. 3. Compound instability: The compound may have degraded in the cell culture medium. 4. Cell line resistance: The chosen cell line may be resistant to this class of compounds.1. Increase the concentration: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM). 2. Increase incubation time: Extend the incubation period (e.g., up to 72 hours or longer), monitoring cell health at intermediate time points. 3. Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock immediately before use. Minimize exposure of the compound to light and elevated temperatures. 4. Test on a different cell line: Use a cell line known to be sensitive to podophyllotoxin derivatives as a positive control.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting of the compound. 3. Edge effects in the microplate. 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumping. 2. Use calibrated pipettes: Ensure accurate and consistent delivery of the compound to each well. 3. Avoid using the outer wells of the plate: These wells are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.
High background cell death in control (vehicle-treated) wells. 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Poor cell health: The cells were not healthy at the time of plating.1. Reduce DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%. If higher concentrations of the compound are needed, consider alternative solubilization methods if available. 2. Use healthy, sub-confluent cells: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Unexpected or inconsistent Western blot results for signaling pathways. 1. Incorrect timing of cell lysis: The activation or inhibition of signaling pathways can be transient. 2. Protein degradation: Inadequate sample preparation leading to protein degradation.1. Perform a time-course experiment: Harvest cells at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the peak of signaling pathway modulation. 2. Use protease and phosphatase inhibitors: Add inhibitors to your lysis buffer to preserve the phosphorylation status and integrity of your target proteins. Keep samples on ice throughout the preparation.

III. Data Presentation: IC50 Values of Podophyllotoxin Derivatives in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for several podophyllotoxin derivatives in different human cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments with this compound.

Compound Cell Line Cancer Type IC50 (µM)
Podophyllotoxin Derivative 6bHL-60Leukemia11.37 ± 0.52
SMMC-7721Hepatoma6.28 ± 0.33
A-549Lung Cancer4.15 ± 0.18
MCF-7Breast Cancer5.86 ± 0.41
SW480Colon Cancer3.27 ± 0.21
Podophyllotoxin-Formononetin Hybrid 11aA549Lung Cancer0.8
EGCG-Podophyllotoxin Conjugate 32-IIbA549Lung Cancer2.2
Dimeric Podophyllotoxin Derivative 36cHL-60Leukemia0.43 - 3.5
SMMC-7721Hepatoma0.43 - 3.5
A549Lung Cancer0.43 - 3.5
MCF7Breast Cancer0.43 - 3.5
SW-480Colon Cancer0.43 - 3.5

Data compiled from multiple sources.[5][7]

IV. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.[8][9]

Materials:

  • 6-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Western Blot for MAPK Signaling Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2, p38) in response to this compound treatment.[10][11][12][13][14]

Materials:

  • 6-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound for various time points.

    • Wash the cells with ice-cold PBS and add RIPA lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

V. Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Seed Cells in Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis western Western Blot (MAPK) incubation->western data_analysis 5. Analyze Results viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Otophylloside_T This compound p38 p38 MAPK Otophylloside_T->p38 Activates Tubulin Tubulin Otophylloside_T->Tubulin Inhibits Topoisomerase Topoisomerase II Otophylloside_T->Topoisomerase Inhibits Receptor Growth Factor Receptor Ras Ras Receptor->Ras Receptor->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Apoptosis Apoptosis p38->Apoptosis CellCycleArrest G2/M Arrest Tubulin->CellCycleArrest Topoisomerase->Apoptosis Proliferation Cell Proliferation Transcription->Proliferation DNA DNA

Caption: Putative signaling pathways affected by this compound.

References

Otophylloside T Large-Scale Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Otophylloside T. The information is based on established principles for natural product isolation and synthesis and addresses common issues from extraction to purification and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining this compound?

A1: this compound is a naturally occurring compound. The primary method for obtaining it is through extraction and isolation from plant sources, most notably from species of the Cynanchum genus. While total synthesis is theoretically possible, the structural complexity of glycosides like this compound makes large-scale chemical synthesis challenging and often commercially unviable.[1][2]

Q2: What are the main challenges in the large-scale extraction of this compound?

A2: The main challenges include low yields from natural sources, the complexity of the plant matrix, and the potential for degradation of the compound during extraction.[3][4] Optimizing solvent systems, extraction time, and temperature are critical to maximizing yield and purity.[5][6][7]

Q3: Are there stability concerns with this compound during storage and handling?

A3: Yes, glycosides like this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of certain enzymes. This can lead to the cleavage of the sugar moieties from the aglycone core. It is recommended to store the purified compound in a cool, dry, and dark place, and to use buffered solutions at a neutral pH for experiments.

Q4: What analytical techniques are recommended for the quality control of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

Troubleshooting Guides

Low Yield During Extraction

Problem: The yield of this compound from the plant material is consistently below the expected range.

Possible Cause Troubleshooting Step
Incorrect Solvent System The polarity of the extraction solvent may not be optimal for this compound.
Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to determine the most effective solvent system.[5]
Suboptimal Extraction Method Maceration or simple percolation may not be efficient enough for complete extraction.
Solution: Consider more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[6][8] Supercritical fluid extraction (SFE) with CO2 can also be explored for a "greener" extraction process.[8]
Degradation During Extraction Prolonged extraction times or high temperatures may be causing the degradation of this compound.
Solution: Reduce the extraction time and temperature. Monitor the stability of this compound under the chosen extraction conditions using HPLC analysis of timed aliquots.
Poor Quality of Plant Material The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the plant.
Solution: Ensure the use of high-quality, properly identified, and authenticated plant material. If possible, source material from a supplier who can provide a certificate of analysis.
Co-elution of Impurities During Purification

Problem: During chromatographic purification (e.g., column chromatography or preparative HPLC), impurities are co-eluting with this compound, making it difficult to achieve high purity.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution The stationary phase and mobile phase combination is not providing sufficient selectivity to separate this compound from closely related impurities.
Solution: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and modify the mobile phase composition. Introducing a different organic modifier (e.g., acetonitrile instead of methanol) or adding a small percentage of a third solvent can sometimes improve resolution.
Presence of Isomeric Impurities Structural isomers of this compound may have very similar chromatographic behavior.
Solution: Employ high-resolution chromatographic techniques. Consider using a longer column, a smaller particle size stationary phase, or switching to a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which can be effective for separating polar glycosides.
Overloading of the Column Injecting too much crude extract onto the column can lead to band broadening and poor separation.
Solution: Reduce the sample load on the column. Perform a loading study to determine the optimal sample amount that can be purified effectively without sacrificing resolution.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the efficient extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered Cynanchum plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a 2 L beaker.

  • Add 1 L of 80% methanol to the beaker.

  • Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 40°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • The crude extract can then be subjected to further purification steps.

Protocol 2: HPLC-Based Purity Assessment of this compound

This protocol provides a standard method for determining the purity of an this compound sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare the sample solution to be tested at a similar concentration.

  • Set up the HPLC system with the conditions described above and allow the system to equilibrate.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the this compound peak relative to the total area of all peaks.

Visualizations

Signaling Pathway and Workflow Diagrams

Otophylloside_T_Production_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & QC cluster_final_product Final Product Plant_Material Plant Material Extraction Optimized Extraction (e.g., UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound HPLC_QC HPLC Purity Check Pure_Compound->HPLC_QC LCMS_ID LC-MS Identity Pure_Compound->LCMS_ID NMR_Structure NMR Structure Pure_Compound->NMR_Structure Final_Product Large-Scale This compound NMR_Structure->Final_Product

Caption: Workflow for the large-scale production of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Low Purity Issues cluster_solution Solution Start Low Yield or Purity Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Optimize_Solvent Optimize Solvent Check_Extraction->Optimize_Solvent Change_Method Change Extraction Method Check_Extraction->Change_Method Check_Material Check Raw Material Quality Check_Extraction->Check_Material Improved_Yield Improved Yield Optimize_Solvent->Improved_Yield Change_Method->Improved_Yield Check_Material->Improved_Yield Optimize_Mobile_Phase Optimize Mobile Phase Check_Purification->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase Check_Purification->Change_Stationary_Phase Reduce_Loading Reduce Sample Loading Check_Purification->Reduce_Loading High_Purity High Purity Product Optimize_Mobile_Phase->High_Purity Change_Stationary_Phase->High_Purity Reduce_Loading->High_Purity

Caption: Troubleshooting logic for this compound production.

References

Technical Support Center: Minimizing Otophylloside T Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Otophylloside T. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1][2] It is a complex molecule with the chemical formula C48H70O18 and a molecular weight of 935.07 g/mol .[3][] Its structure contains multiple hydroxyl and methoxy groups, as well as a glycosidic linkage, which can be susceptible to degradation.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a steroidal glycoside, the primary factors contributing to its degradation are likely:

  • Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, which would separate the sugar moieties from the steroid aglycone.

  • Oxidation: The presence of multiple hydroxyl groups and other functionalities on the steroid core and sugar residues makes the molecule prone to oxidation, which can be accelerated by exposure to air (oxygen) and light.[5][6]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[5][6]

  • Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation reactions.[5]

Q3: What are the recommended storage conditions for solid this compound?

To minimize degradation of solid this compound, it is recommended to:

  • Storage Temperature: Store in a refrigerator (2-8°C) for short-term storage and frozen (-20°C or below) for long-term storage.[2][3]

  • Atmosphere: Store in a tightly sealed container to protect from air.[3] For enhanced protection, consider flushing the container with an inert gas like argon or nitrogen.

  • Light: Protect from light by using an amber or opaque vial.[3][6]

Q4: How should I handle this compound solutions to minimize degradation?

It is highly recommended to prepare and use this compound solutions on the same day.[2][3] If you must prepare stock solutions in advance, it is advisable to:

  • Solvent Choice: Use high-purity, anhydrous solvents. Common solvents for similar compounds include DMSO, ethanol, or methanol.[2] The choice of solvent may depend on the specific experimental requirements.

  • Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or below.[2] It is best to store them as small aliquots to avoid repeated freeze-thaw cycles.

  • Equilibration: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture into the solution.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, potentially indicating degradation of this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.

  • Possible Cause: Degradation of this compound in your stock solution or during the experiment.

  • Troubleshooting Steps:

    • Prepare a fresh solution: Prepare a new solution of this compound from the solid compound that has been stored under recommended conditions.

    • Re-evaluate storage of existing solution: If you have been using an older stock solution, it may have degraded. Discard it and prepare a fresh one.

    • Check experimental conditions: Ensure that the pH and temperature of your experimental buffers are within a neutral and stable range. Avoid prolonged exposure of the compound to harsh conditions.

Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: The additional peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Analyze a fresh sample: Prepare and immediately analyze a fresh solution of this compound to obtain a reference chromatogram.

    • Compare with stored samples: Analyze your stored solid sample and any stock solutions to see if the degradation peaks are present.

    • Investigate the source of degradation: If degradation is observed, review your storage and handling procedures. Consider factors like exposure to light, air, non-neutral pH, and elevated temperatures.

Summary of Recommended Storage Conditions
Form Temperature Light Atmosphere Duration
Solid-20°C or belowProtected (Amber Vial)Tightly SealedLong-term
Solid2-8°CProtected (Amber Vial)Tightly SealedShort-term
Solution-20°C or belowProtected (Amber Vial)Tightly SealedUp to two weeks (in aliquots)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[2]

  • Gently tap the vial to ensure all the powder is at the bottom.[2]

  • Weigh the desired amount of this compound in a clean, dry microcentrifuge tube or vial.

  • Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the solution into smaller volumes in amber, tightly sealed vials.

  • Store the aliquots at -20°C or below.

Protocol 2: Assessment of this compound Stability by HPLC

This is a general method that can be adapted to assess the stability of this compound under different conditions.

  • Preparation of Samples:

    • Control (T=0): Prepare a fresh solution of this compound in a suitable solvent and analyze it immediately by HPLC.

    • Test Conditions: Aliquot the fresh solution into several vials. Expose these vials to different conditions you wish to test (e.g., room temperature, 40°C, exposure to UV light, acidic/basic buffer).

  • HPLC Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), take a sample from each test condition.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Inject the samples onto the HPLC system. A reverse-phase C18 column is often suitable for such compounds.

    • Use a mobile phase gradient, for example, of water and acetonitrile, both with 0.1% formic acid, to achieve good separation.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Compare the chromatograms of the test samples to the control (T=0) sample.

    • A decrease in the peak area of the main this compound peak and the appearance of new peaks indicate degradation.

    • Quantify the percentage of this compound remaining at each time point to determine the rate of degradation under each condition.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_causes Potential Causes of Degradation cluster_solution Corrective Actions start Inconsistent Results or Unexpected HPLC Peaks check_solution Prepare & Analyze Fresh Solution start->check_solution compare_samples Compare with Stored Samples check_solution->compare_samples review_procedures Review Storage & Handling Procedures compare_samples->review_procedures cause1 Improper Temperature review_procedures->cause1 cause2 Light Exposure review_procedures->cause2 cause3 Air (Oxidation) Exposure review_procedures->cause3 cause4 pH Extremes review_procedures->cause4 cause5 Freeze-Thaw Cycles review_procedures->cause5 solution Implement Recommended Storage & Handling Protocols cause1->solution cause2->solution cause3->solution cause4->solution cause5->solution

Caption: Troubleshooting workflow for identifying this compound degradation.

Storage_Recommendations cluster_solid Solid this compound cluster_solution This compound Solution solid_storage Store in Tightly Sealed, Amber Vial long_term_solid Long-term: -20°C or below solid_storage->long_term_solid short_term_solid Short-term: 2-8°C solid_storage->short_term_solid solution_prep Prepare Fresh Daily (Recommended) solution_storage If Stored: Aliquot in Tightly Sealed, Amber Vials solution_prep->solution_storage if necessary solution_temp -20°C or below solution_storage->solution_temp

Caption: Recommended storage conditions for this compound.

References

Navigating Biochemical Assays with Plant-Derived Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My plant-derived compound is causing a high background signal in my fluorescence-based assay. What is the likely cause and how can I fix it?

A1: The most probable cause is autofluorescence, a common characteristic of natural products.[2][3] Many phytochemicals fluoresce at wavelengths used in common assays, leading to false positives or skewed data.[2][4]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at the same concentration used in the experiment, but without any other assay components (e.g., enzymes, substrates, or detection reagents).[3] A significant signal confirms autofluorescence.

  • Perform a Spectral Scan: Determine the excitation and emission spectra of your compound to identify its specific fluorescence profile.

  • Adjust Assay Wavelengths: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with your compound's fluorescence profile. Red-shifting the assay is a common strategy.[3]

Q2: I'm observing lower than expected activity in my enzyme inhibition assay. Could my compound be interfering in a non-specific way?

A2: Yes, plant-derived compounds can interfere through several non-specific mechanisms. These include compound precipitation, which can scatter light in absorbance-based assays, or covalent modification of the enzyme.[5] Phenolic compounds, in particular, are known to be redox-active and can interfere with assays.[5]

Troubleshooting Steps:

  • Visual Inspection: Check for any visible precipitate in the assay wells.

  • Pre-incubation Controls: Incubate the enzyme with the compound for a period before adding the substrate. A time-dependent increase in inhibition might suggest covalent modification.

  • Include a Reducing Agent: For suspected redox activity, especially with phenolic compounds, consider adding a reducing agent like Dithiothreitol (DTT) to the assay buffer as a control experiment.[6] A significant change in your results in the presence of DTT could indicate redox-based interference.[6]

Q3: My results are inconsistent across different assay formats (e.g., absorbance vs. fluorescence). Why is this happening?

A3: This often points to technology-specific interference. A compound might be colored, thus interfering with absorbance readings, or it could be a quencher, reducing the signal in a fluorescence assay.[7]

Troubleshooting Steps:

  • Run Controls for Each Assay Format:

    • Absorbance Assay: Measure the absorbance of the compound alone at the assay wavelength.

    • Fluorescence Assay: Perform both autofluorescence and quenching controls.[3]

  • Utilize an Orthogonal Assay: If possible, confirm your findings using a different detection method that is less susceptible to the observed interference (e.g., a label-free detection method).

Q4: How do I investigate if my compound is affecting a specific signaling pathway?

A4: Plant-derived compounds can modulate numerous signaling pathways, such as PI3K/AKT, MAPK-ERK, and Wnt.[8][9] To investigate this, you can use a combination of in vitro and cell-based assays.

Troubleshooting Steps:

  • Targeted Kinase Assays: Use in vitro kinase assays for specific kinases in the suspected pathway to see if your compound has a direct inhibitory or activating effect.

  • Western Blotting: Treat cells with your compound and perform western blots to analyze the phosphorylation status of key proteins in the pathway.

  • Reporter Gene Assays: Use cell lines with a reporter gene (e.g., luciferase) under the control of a transcription factor that is downstream of the signaling pathway of interest.

Troubleshooting Guides

Guide 1: Distinguishing True Inhibition from Assay Interference

This guide provides a workflow to determine if an observed effect is a genuine biological activity or an artifact of assay interference.

Problem Potential Cause Recommended Action
Apparent Inhibition in an Enzyme Assay 1. True enzymatic inhibition.2. Compound precipitation.3. Fluorescence quenching (in fluorescence assays).4. Non-specific protein binding.1. Perform dose-response curves.2. Visually inspect for precipitates and measure absorbance at a non-assay wavelength (e.g., 600 nm).3. Run a quenching control experiment.[3]4. Include a non-specific protein like Bovine Serum Albumin (BSA) in the assay buffer.
Apparent Activation in a Cell-Based Assay 1. True biological activation.2. Compound autofluorescence.3. Cytotoxicity leading to membrane disruption and release of cellular components.1. Confirm with an orthogonal assay.2. Perform an autofluorescence check.[3]3. Run a standard cytotoxicity assay (e.g., MTT or LDH release assay).
Guide 2: General Best Practices for Working with Plant Extracts
Step Best Practice Rationale
Sample Preparation Use young, healthy plant tissues for extraction.[10] Ensure proper drying and storage to prevent degradation.[10]Minimizes the concentration of interfering substances like polysaccharides and phenols.[10]
Extraction Optimize the extraction method for your specific plant material and target compounds.[10][11]Different plant species have varying compositions that may require different extraction protocols.[10]
Compound Characterization Use techniques like HPLC to determine the purity and concentration of your compound.[11]Ensures that the observed effects are due to the compound of interest and not impurities.
Assay Design Whenever possible, choose assay formats that are less prone to interference (e.g., those with red-shifted fluorophores).Reduces the likelihood of encountering common interference issues like autofluorescence.[3]

Experimental Protocols

Protocol 1: Screening for Autofluorescence Interference

Objective: To determine if a test compound exhibits intrinsic fluorescence at the wavelengths used in a fluorescence-based assay.

Materials:

  • Test compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black, opaque microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer, covering the concentration range to be used in the main experiment.

  • Add the diluted compound solutions to the wells of a black microplate.

  • Include wells with assay buffer only as a negative control.

  • Set the microplate reader to the excitation and emission wavelengths of the assay's fluorophore.

  • Measure the fluorescence intensity in all wells.

  • Interpretation: A concentration-dependent increase in fluorescence in the compound-only wells indicates autofluorescence.

Protocol 2: Spike and Recovery Experiment for Immunoassays

Objective: To assess if components in a sample matrix interfere with analyte detection in an immunoassay.[12]

Materials:

  • Sample matrix (e.g., serum, plasma)

  • Analyte of known concentration

  • Assay buffer

  • Immunoassay kit components

Procedure:

  • Prepare three sets of samples:[12]

    • Neat Matrix: Sample matrix with no added analyte.

    • Spiked Buffer (Control): A known concentration of the analyte spiked into the assay buffer.

    • Spiked Matrix (Test): The same concentration of analyte spiked into the sample matrix.

  • Run all samples in the immunoassay according to the manufacturer's protocol.

  • Calculate the percentage recovery using the following formula: % Recovery = (Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer * 100

  • Interpretation: A recovery rate significantly different from 100% suggests that the sample matrix is causing interference.[12]

Visualizations

G Potential Sources of Assay Interference cluster_compound Compound Properties cluster_assay Assay Components & Format Autofluorescence Autofluorescence Interference Assay Interference Autofluorescence->Interference Quenching Quenching Quenching->Interference Color Color Color->Interference Reactivity Chemical Reactivity Reactivity->Interference DetectionMethod Detection Method (Fluorescence, Absorbance, etc.) DetectionMethod->Interference Reagents Assay Reagents (Enzymes, Antibodies) Reagents->Interference Buffer Buffer Conditions (pH, Ionic Strength) Buffer->Interference G Troubleshooting Workflow for Assay Interference Start Unexpected Result CheckInterference Run Interference Controls? Start->CheckInterference Autofluorescence Autofluorescence Control CheckInterference->Autofluorescence Fluorescence Assay Quenching Quenching Control CheckInterference->Quenching Fluorescence Assay Absorbance Compound Absorbance Control CheckInterference->Absorbance Absorbance Assay InterferenceConfirmed Interference Confirmed? Autofluorescence->InterferenceConfirmed Quenching->InterferenceConfirmed Absorbance->InterferenceConfirmed ModifyAssay Modify Assay (e.g., change wavelength) InterferenceConfirmed->ModifyAssay Yes TrueEffect Likely True Biological Effect InterferenceConfirmed->TrueEffect No ModifyAssay->Start OrthogonalAssay Use Orthogonal Assay ModifyAssay->OrthogonalAssay G Generic Signaling Pathway Modulation Compound Phytochemical Receptor Receptor Compound->Receptor Binds/Activates Kinase2 Kinase 2 Compound->Kinase2 Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Technical Support Center: Otophylloside T Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low yield of Otophylloside T extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a steroidal glycoside, a type of saponin, that has been isolated from the roots of Cynanchum otophyllum[1][][3][4]. It is identified by the CAS number 1642306-14-6 and has a molecular formula of C48H70O18[1][].

Q2: Which solvents are most effective for extracting this compound?

While specific studies on this compound are limited, polar organic solvents are generally effective for extracting saponins. Ethanol and methanol are commonly used due to their ability to dissolve these compounds effectively[5][6][7]. The optimal concentration of the aqueous organic solvent can significantly impact extraction efficiency, often ranging from 70-80%[5][6].

Q3: What analytical methods are suitable for identifying and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is a standard method for the analysis of this compound[1]. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[1].

Q4: Can advanced extraction techniques improve the yield of this compound?

Yes, techniques like Ultrasonic-Assisted Extraction (UAE) can enhance the extraction yield of saponins. UAE uses ultrasonic waves to disrupt plant cell walls, facilitating the release of target compounds into the solvent[5][8][9]. This method can often lead to higher yields in shorter extraction times compared to conventional methods[8].

Troubleshooting Guide for Low this compound Yield

Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Low Yield of Crude Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the roots of Cynanchum otophyllum are thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation. The dried material should be ground into a fine, uniform powder to maximize the surface area for solvent penetration[7].
Suboptimal Solvent Choice Experiment with different polar solvents such as methanol and ethanol, and varying concentrations of aqueous solutions (e.g., 50%, 70%, 90% ethanol) to find the most effective solvent system for this compound[5][6].
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For maceration, allow for sufficient soaking time with regular agitation. For methods like reflux or Soxhlet extraction, ensure the apparatus is functioning correctly and the extraction cycles are adequate[7]. Be aware that excessively high temperatures can lead to the degradation of the compound[6][10].
Poor Solvent-to-Solid Ratio An inadequate volume of solvent may not be sufficient to dissolve the entire target compound. Increase the solvent-to-solid ratio to ensure complete extraction. Experiment with different ratios to find an optimal balance between yield and solvent usage[5][6].
Problem Area 2: Loss of Compound During Purification
Potential Cause Recommended Solution
Degradation During Solvent Evaporation Overheating during the removal of solvent can lead to the degradation of this compound. Use a rotary evaporator at a controlled, low temperature (e.g., < 50°C) to concentrate the extract[7].
Formation of Emulsions in Liquid-Liquid Extraction Emulsions can form during liquid-liquid partitioning, trapping the target compound. To break emulsions, you can add a saturated brine solution or gently centrifuge the mixture. To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel[11].
Incomplete Elution from Chromatography Column The selected solvent system for column chromatography may not be effectively eluting this compound from the stationary phase. Systematically test different solvent gradients to ensure complete elution of the compound.
Co-precipitation with Impurities This compound may co-precipitate with other less soluble compounds during purification steps. Ensure that any precipitation steps are selective for the target compound.

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a recommended starting point for the extraction of this compound, based on general principles for saponin extraction.

  • Preparation of Plant Material:

    • Thoroughly wash and dry the roots of Cynanchum otophyllum.

    • Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 150 mL of 75% ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 180 W and the temperature to 60°C.

    • Extract for 60 minutes.

  • Concentration:

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification:

    • The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative HPLC.

Data Presentation

The following table summarizes key parameters that can be optimized to improve the yield of saponin extraction, which can be applied to this compound.

Parameter Range General Effect on Yield Reference
Ethanol Concentration (%) 40 - 90Yield generally increases with concentration up to an optimal point (often 70-80%), after which it may decrease.[5][6]
Extraction Temperature (°C) 30 - 80Higher temperatures can increase solubility and diffusion, but temperatures that are too high can cause degradation.[6][8][10]
Extraction Time (min) 30 - 180Yield typically increases with time, but plateaus after a certain point. Prolonged times can lead to degradation.[6][8][10]
Solid-to-Liquid Ratio (g/mL) 1:5 - 1:20A higher ratio generally improves extraction efficiency, but with diminishing returns and increased solvent consumption.[5][6]
Ultrasonic Power (W) 100 - 250Higher power can enhance extraction, but excessive power can degrade the target compound.[8]

Visualizations

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_crude Check Crude Extract Yield start->check_crude crude_low Crude Yield Low check_crude->crude_low Is it low? check_purified Check Purified Compound Yield purified_low Purified Yield Low (Crude Yield OK) check_purified->purified_low Is it low? crude_low->check_purified No plant_prep Review Plant Material Preparation (Drying, Grinding) crude_low->plant_prep Yes extraction_params Optimize Extraction Parameters (Solvent, Time, Temp, Ratio) plant_prep->extraction_params end Improved Yield extraction_params->end evaporation Check Solvent Evaporation (Temperature Control) purified_low->evaporation Yes purified_low->end No partitioning Review Liquid-Liquid Partitioning (Emulsions) evaporation->partitioning chromatography Optimize Chromatography (Solvent System) partitioning->chromatography chromatography->end

Caption: Troubleshooting workflow for low this compound yield.

General Workflow for this compound Extraction and Purification

Extraction_Workflow plant_material Plant Material (Cynanchum otophyllum roots) preparation Preparation (Drying & Grinding) plant_material->preparation extraction Extraction (e.g., UAE with Ethanol) preparation->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, MS, NMR) pure_compound->analysis

References

Technical Support Center: Refining Animal Models for Otophylloside T Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Otophylloside T, a C21 steroidal glycoside isolated from Cynanchum otophyllum. Due to the limited specific research on this compound, this guide draws upon existing knowledge of related C21 steroidal glycosides and general best practices for natural product research to help you refine your animal models and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential therapeutic applications of this compound?

While specific studies on this compound are limited, other C21 steroidal glycosides isolated from Cynanchum otophyllum have demonstrated cytotoxic activities against various human tumor cell lines, including HL-60 (human promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon adenocarcinoma). This suggests that this compound may possess anti-cancer properties. Additionally, other natural products with similar steroidal structures have been investigated for anti-inflammatory and anti-diabetic activities.

Q2: Which animal models are most appropriate for studying the efficacy of this compound?

The choice of animal model will depend on the specific research question. Based on the known activities of related compounds, the following models are recommended:

  • For Anti-Cancer Studies:

    • Xenograft Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used to host human tumor xenografts. This allows for the in vivo evaluation of this compound's efficacy against specific human cancer cell lines.

    • Syngeneic Models: These models use immunocompetent mice and murine tumor cell lines, which are crucial for studying the interaction of the compound with the immune system.

  • For Anti-Inflammatory Studies:

    • Carrageenan-Induced Paw Edema Model: This is a widely used model in rats or mice to screen for acute anti-inflammatory activity.

  • For Anti-Diabetic Studies:

    • Streptozotocin (STZ)-Induced Diabetic Model: STZ is a chemical that induces diabetes in rodents, creating a model for studying the effects of compounds on blood glucose levels and other diabetic complications.

Q3: What are the key considerations for dose formulation and administration of this compound in animal studies?

As a steroidal glycoside, this compound is likely to have poor water solubility. Therefore, appropriate formulation is critical for bioavailability.

  • Vehicle Selection: Common vehicles for poorly soluble compounds include a mixture of DMSO, Cremophor EL, and saline, or a suspension in carboxymethyl cellulose (CMC). It is crucial to conduct vehicle toxicity studies to ensure the chosen vehicle does not produce adverse effects.

  • Route of Administration: The route will depend on the experimental design. Oral gavage is common for daily administration, while intraperitoneal or intravenous injections may be used for more direct delivery. The choice of route should be justified based on the intended clinical application and the compound's pharmacokinetic properties.

Q4: How can I monitor for potential toxicity of this compound in my animal model?

Comprehensive toxicity monitoring is essential.

  • Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, and any signs of distress or abnormal behavior.

  • Hematology and Serum Biochemistry: Blood samples should be collected at baseline and at the end of the study to assess for changes in blood cell counts and markers of liver and kidney function.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological examination to identify any tissue damage.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High variability in tumor growth in xenograft models. - Inconsistent number of tumor cells injected.- Variation in the site of injection.- Differences in animal age, weight, or health status.- Standardize the cell injection protocol, ensuring a consistent number of viable cells are injected subcutaneously in the same anatomical location.- Use animals of the same age and weight range.- Randomize animals into treatment groups after tumors have reached a palpable size.
No observable therapeutic effect of this compound. - Inadequate dose.- Poor bioavailability due to formulation

Technical Support Center: Otophylloside T Cytotoxicity Assessment and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Otophylloside T. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of cytotoxic action?

This compound is a steroid compound isolated from the plant Cynanchum otophyllum.[] At present, there is limited publicly available information detailing its specific cytotoxic mechanisms. However, based on the activities of structurally related cardiac glycosides, it is hypothesized that its cytotoxicity may stem from the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium concentration, which can trigger apoptotic pathways. Further research is needed to fully elucidate the precise mechanisms of this compound.

Q2: I am observing unexpected levels of cytotoxicity in my cell line when treated with this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity. Consider the following:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform dose-response experiments to determine the IC50 value for your specific cell line.

  • Compound Purity and Stability: Ensure the purity of your this compound sample. Impurities could contribute to toxicity. Also, consider the stability of the compound in your experimental conditions (e.g., media, temperature, light exposure).

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all influence the observed cytotoxicity.

Q3: Are there any known methods to mitigate the cytotoxicity of this compound in non-target cells?

While specific mitigation strategies for this compound have not been extensively documented, general approaches to reduce the off-target cytotoxicity of therapeutic compounds may be applicable. These can include:

  • Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to antibodies that target cancer-specific antigens could enhance its delivery to tumor cells while minimizing exposure to healthy tissues.

  • Co-administration with Cytoprotective Agents: Investigating the co-administration of antioxidants or other cytoprotective agents may help to alleviate some of the toxic effects on normal cells. The radioprotective properties of some podophyllotoxin derivatives, for instance, are attributed to their ability to scavenge reactive oxygen species (ROS).[2]

Troubleshooting Guides

Problem: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells after adding this compound to ensure it is fully dissolved. If precipitation occurs, consider using a different solvent or a lower concentration.
Inconsistent Incubation Times Standardize the incubation time for all plates and experiments.
Problem: Difficulty in determining the IC50 value.
Possible Cause Troubleshooting Step
Inappropriate Concentration Range Perform a broad-range dose-response experiment (e.g., from nanomolar to millimolar) to identify the effective concentration range. Then, perform a more focused experiment with a narrower range of concentrations around the estimated IC50.
Assay Interference The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readout). Run a control with the compound in cell-free media to check for interference.
Slow Onset of Cytotoxicity The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your assay.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the media containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizing Potential Signaling Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate a hypothetical signaling pathway for this compound-induced apoptosis and a general experimental workflow for cytotoxicity assessment.

Otophylloside_T_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Mitochondrion Mitochondrion Ca_in->Mitochondrion Stress ROS ↑ ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Mitochondrion->ROS Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture Maintenance Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Treatment Treat cells with this compound Cell_Seeding->Treatment Compound_Prep Prepare this compound dilutions Compound_Prep->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Acquisition Read plate Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Enhancing the Bioavailability of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Otophylloside T. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of this promising steroid glycoside. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The main approaches to improve the bioavailability of poorly soluble compounds like this compound focus on increasing its dissolution rate and/or its permeability across the intestinal epithelium. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance dissolution. Techniques like micronization and nanosuspension are commonly employed.

  • Formulation with Solubilizing Agents:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of guest molecules like this compound.

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution and absorption.

Q3: How can I assess the permeability of this compound in my experiments?

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[3][4][5][6][7] This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing an estimate of its intestinal permeability. A detailed protocol for this assay is provided in the Experimental Protocols section.

Q4: Are there any known signaling pathways affected by Otophyllosides?

While the specific mechanism of action for this compound is not well-documented, a related compound, Otophylloside N, has been shown to have neuroprotective effects.[8][9] Studies on Otophylloside N suggest it may attenuate apoptosis and neuronal activation.[8][9] Researchers investigating the therapeutic potential of this compound may consider exploring similar pathways.

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at enhancing the bioavailability of this compound.

Problem Possible Cause Suggested Solution
Low yield of nanoparticles during formulation. Inefficient precipitation or aggregation of particles.Optimize the solvent/anti-solvent ratio and the mixing speed. Ensure the use of an appropriate stabilizer to prevent particle agglomeration.
Inconsistent results in Caco-2 permeability assays. Compromised integrity of the Caco-2 cell monolayer.Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and after the experiment. Use a marker compound with known permeability as a control.
Precipitation of this compound in aqueous media during dissolution studies. The concentration of the compound exceeds its saturation solubility.Increase the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant) in the formulation. Consider using a cosolvent system if appropriate for the experimental design.
Phase separation of lipid-based formulations upon dilution. The formulation is not robust to changes in the aqueous environment.Adjust the ratio of oil, surfactant, and cosurfactant in the SEDDS formulation to ensure the formation of a stable microemulsion upon dilution with aqueous media.

Experimental Protocols

Below are detailed methodologies for key experiments to enhance and evaluate the bioavailability of this compound.

Nanoparticle Formulation of this compound via Antisolvent Precipitation

This protocol describes a common method for preparing nanoparticles of poorly soluble drugs.

Materials:

  • This compound

  • Organic solvent (e.g., DMSO, ethanol)

  • Anti-solvent (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, PVP)

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Dissolve this compound in the organic solvent to prepare a stock solution (e.g., 10 mg/mL).

  • Dissolve the stabilizer in the anti-solvent at a specific concentration (e.g., 0.5% w/v).

  • Place the anti-solvent/stabilizer solution on a magnetic stirrer.

  • Slowly inject the this compound solution into the stirred anti-solvent.

  • Observe the formation of a milky suspension, indicating nanoparticle precipitation.

  • Sonicate the suspension to ensure uniform particle size distribution.

  • Characterize the nanoparticles for size, zeta potential, and drug loading.

Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Characterization prep1 Dissolve this compound in organic solvent process1 Inject drug solution into anti-solvent prep1->process1 prep2 Dissolve stabilizer in anti-solvent prep2->process1 process2 Ultrasonication process1->process2 analysis1 Particle size analysis process2->analysis1 analysis2 Zeta potential measurement process2->analysis2 analysis3 Drug loading efficiency process2->analysis3

Workflow for Nanoparticle Formulation.
Liposomal Encapsulation of this compound

This protocol outlines the thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol mixture)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by gentle rotation.

  • The resulting suspension contains multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Characterize the liposomes for size, encapsulation efficiency, and drug release profile.

Liposome_Preparation_Workflow start Dissolve lipids and this compound in organic solvent film_formation Form thin lipid film (Rotary Evaporation) start->film_formation hydration Hydrate film with PBS (forms MLVs) film_formation->hydration size_reduction Size reduction (Sonication/Extrusion) hydration->size_reduction characterization Characterize Liposomes (Size, Encapsulation Efficiency) size_reduction->characterization

Workflow for Liposome Preparation.
Caco-2 Permeability Assay

This protocol details the steps for assessing the intestinal permeability of this compound formulations.[3][4][5][6][7]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the TEER. A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow permeability test.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for A to B permeability assessment.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • To assess efflux, add the formulation to the basolateral side and sample from the apical side (B to A permeability).

  • Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Caco2_Assay_Workflow cluster_cell_culture Cell Culture and Monolayer Formation cluster_assay_prep Assay Preparation cluster_permeability_assay Permeability Assay cluster_analysis Analysis culture Seed Caco-2 cells on Transwell inserts differentiation Culture for 21-25 days culture->differentiation integrity_check Check monolayer integrity (TEER) differentiation->integrity_check wash Wash with HBSS integrity_check->wash add_compound Add this compound to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate

Workflow for Caco-2 Permeability Assay.

Data Presentation

The following tables provide a template for summarizing quantitative data from your experiments.

Table 1: Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Nanoparticles N/A
Liposomes
Control (Unformulated) N/AN/AN/AN/A

Table 2: In Vitro Permeability of this compound Formulations

FormulationPapp (A to B) (cm/s)Papp (B to A) (cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Nanoparticles
Liposomes
Control (Unformulated)

Disclaimer: This technical support center provides general guidance and protocols. Researchers should optimize these methods for their specific experimental conditions and perform all necessary safety assessments.

References

addressing batch-to-batch variability of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Otophylloside T.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a steroidal glycoside isolated from the botanical source Cynanchum otophyllum Schneid.[1] It is classified as a steroid compound with the following properties:

PropertyValue
Molecular Formula C₄₈H₇₀O₁₈
Molecular Weight 935.07 g/mol
Typical Purity 95% - 99%
Recommended Storage Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.[1]
Solution Stability Prepare and use solutions on the same day. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks.[1]

Q2: What are the primary causes of batch-to-batch variability in natural products like this compound?

Batch-to-batch variability in natural products is a common challenge and can arise from several factors throughout the production process.[2][3] These include:

  • Raw Material Sourcing: Differences in the geographical location, climate, harvest time, and storage conditions of the source plant (Cynanchum otophyllum) can significantly impact the chemical profile of the raw material.[2][3]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, pressure, and purification techniques can lead to inconsistencies in the final product's purity and composition.[4]

  • Storage and Handling: Improper storage conditions, such as exposure to light, air, or fluctuating temperatures, can lead to the degradation of this compound.[1]

Q3: How can I assess the consistency of a new batch of this compound?

It is crucial to perform in-house quality control to ensure the consistency of each new batch. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to verify the purity and quantify the amount of this compound in each batch.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.[1]

A detailed experimental protocol for HPLC analysis is provided in the "Experimental Protocols" section below.

Q4: What is the potential biological activity of this compound and what signaling pathways might it affect?

While specific signaling pathways for this compound are not yet fully elucidated, research on the structurally similar compound, Otophylloside N, has shown neuroprotective effects.[5] It is hypothesized that this compound may exert its biological effects through similar pathways. Otophylloside N has been observed to attenuate pentylenetetrazol-induced neuronal injury by reducing apoptosis. This is achieved by inhibiting the cleavage of poly ADP-ribose polymerase (PARP) and upregulating the Bax/Bcl-2 ratio.[5]

Below is a diagram illustrating the hypothesized neuroprotective signaling pathway.

Hypothetical Neuroprotective Signaling Pathway of this compound cluster_0 Neuronal Cell Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Upregulates This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Upregulates Caspase-3 Caspase-3 This compound->Caspase-3 Inhibits Bax->Caspase-3 Activates Bcl-2->Bax Inhibits Cell Survival Cell Survival Bcl-2->Cell Survival Promotes PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Hypothesized neuroprotective pathway of this compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues that may arise from batch-to-batch variability of this compound.

Issue 1: Inconsistent Experimental Results

Symptoms:

  • Significant variations in assay readouts (e.g., IC50 values, protein expression levels) between experiments using different batches of this compound.

  • Loss of expected biological activity with a new batch.

Troubleshooting Inconsistent Experimental Results cluster_integrity Compound Integrity Checks cluster_protocol Protocol Review cluster_bridging Bridging Study Inconsistent Results Inconsistent Results Check Compound Integrity Check Compound Integrity Inconsistent Results->Check Compound Integrity Review Experimental Protocol Review Experimental Protocol Inconsistent Results->Review Experimental Protocol Perform Bridging Study Perform Bridging Study Inconsistent Results->Perform Bridging Study HPLC Analysis HPLC Analysis Check Compound Integrity->HPLC Analysis Mass Spec Analysis Mass Spec Analysis Check Compound Integrity->Mass Spec Analysis Storage Conditions Storage Conditions Check Compound Integrity->Storage Conditions Solvent Quality Solvent Quality Review Experimental Protocol->Solvent Quality Assay Controls Assay Controls Review Experimental Protocol->Assay Controls Pipetting Accuracy Pipetting Accuracy Review Experimental Protocol->Pipetting Accuracy Test Old vs. New Batch Test Old vs. New Batch Perform Bridging Study->Test Old vs. New Batch Dose-Response Curve Dose-Response Curve Perform Bridging Study->Dose-Response Curve

Workflow for troubleshooting inconsistent results.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Action: Re-run HPLC analysis on the problematic batch to confirm its purity and concentration. Compare the chromatogram with the certificate of analysis and previous "good" batches.

    • Action: Confirm the molecular weight via mass spectrometry.

    • Action: Review your storage and handling procedures. Ensure the compound was stored as recommended and not subjected to multiple freeze-thaw cycles.[1][6]

  • Review Experimental Protocol:

    • Action: Ensure all reagents and solvents used in the assay are of high quality and have not expired.

    • Action: Check that positive and negative controls in your assay are performing as expected.

    • Action: Calibrate pipettes and other relevant equipment to ensure accurate dosing.

  • Conduct a Bridging Study:

    • Action: If you have a small amount of a previously well-performing batch, run a side-by-side comparison with the new batch in your key assay.

    • Action: Generate a full dose-response curve for the new batch to determine if there is a shift in potency.

Issue 2: Poor Solubility or Precipitation of this compound in Solution

Symptoms:

  • Visible precipitate in your stock solution or assay medium.

  • Lower than expected concentration when measured spectrophotometrically.

Troubleshooting Steps:

  • Solvent Selection:

    • Action: this compound is a steroidal glycoside and may have limited aqueous solubility. Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO, ethanol).

    • Action: When diluting into aqueous assay buffers, do so in a stepwise manner and vortex between dilutions to minimize precipitation.

  • Concentration and Temperature:

    • Action: You may be exceeding the solubility limit. Try preparing a lower concentration stock solution.

    • Action: Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures.

  • pH of the Medium:

    • Action: The pH of your assay buffer can influence the solubility of the compound. If possible, assess solubility at different pH values relevant to your experiment.

Experimental Protocols

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific HPLC system and column.

Materials:

  • This compound sample (new and reference batches)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV or DAD detector

Procedure:

  • Standard Preparation:

    • Accurately weigh 1 mg of the this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) from the stock solution to generate a calibration curve.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the new batch of this compound in methanol.

  • HPLC Conditions (starting point for optimization):

    • Mobile Phase A: Ultrapure water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-20 min: 60% B

      • 20-40 min: 60% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: 90% to 60% B

      • 50-60 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm (or scan for optimal wavelength with DAD)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the new batch sample.

    • Compare the retention time of the major peak in the sample to the reference standard.

    • Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Quantify the concentration of the new batch using the calibration curve.

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Visualization of Experimental Workflow

HPLC Quality Control Workflow Start Start Prepare Standard Solutions Prepare Standard Solutions Start->Prepare Standard Solutions Prepare Sample Solution Prepare Sample Solution Start->Prepare Sample Solution Set Up HPLC System Set Up HPLC System Prepare Standard Solutions->Set Up HPLC System Prepare Sample Solution->Set Up HPLC System Inject Standards & Build Curve Inject Standards & Build Curve Set Up HPLC System->Inject Standards & Build Curve Inject Sample Inject Sample Inject Standards & Build Curve->Inject Sample Analyze Data Analyze Data Inject Sample->Analyze Data Compare to Specifications Compare to Specifications Analyze Data->Compare to Specifications Accept Batch Accept Batch Compare to Specifications->Accept Batch Pass Reject Batch Reject Batch Compare to Specifications->Reject Batch Fail

Workflow for HPLC quality control of this compound.

References

Technical Support Center: Optimization of Otophylloside T Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Otophylloside T extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for selecting an appropriate solvent for this compound extraction?

A1: this compound, a triterpenoid saponin, is moderately polar. Therefore, solvents of medium polarity are generally the most effective for extraction. A good starting point is an ethanol-water or methanol-water mixture.[1][2] The optimal ratio will need to be determined experimentally, but a common starting range is between 50% and 80% ethanol or methanol in water.[2][3]

Q2: How does temperature affect the extraction efficiency and stability of this compound?

A2: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant matrix, leading to higher extraction yields.[1][4] However, excessively high temperatures can lead to the degradation of thermolabile compounds like saponins.[4][5] It is crucial to find a balance. A typical temperature range to investigate would be from 40°C to 80°C.[1][6] The stability of a related compound, etoposide, was shown to be temperature-dependent.[7]

Q3: What is the recommended duration for the extraction of this compound?

A3: The extraction time should be sufficient to allow for the maximum diffusion of this compound from the plant material into the solvent. Initially, the extraction yield will increase with time. However, after a certain point, the yield will plateau, and prolonged extraction times may lead to the degradation of the target compound or the co-extraction of undesirable impurities.[2][4] A typical range to explore for conventional extraction methods is between 30 minutes and 4 hours.[2][3]

Q4: What is a suitable solid-to-liquid ratio for this compound extraction?

A4: The solid-to-liquid ratio influences the concentration gradient of the target compound between the plant material and the solvent, which drives the extraction process. A lower ratio (i.e., more solvent) can lead to a more complete extraction but may be less efficient in terms of solvent consumption.[2][4] A common starting point is a ratio of 1:10 to 1:30 (g/mL) of plant material to solvent.[2]

Q5: Are there advanced extraction techniques that can improve the yield of this compound?

A5: Yes, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[3][4] These methods use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4]

Q6: How can I quantify the amount of this compound in my extracts?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is the most common and reliable method for the quantification of saponins like this compound.[8][9] Other methods like High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification. For accurate quantification, a certified reference standard of this compound is required.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inadequate solid-to-liquid ratio.- Ineffective particle size of the plant material.- Test a range of solvent polarities (e.g., different ethanol:water ratios).- Systematically increase the extraction time and temperature to find the optimum.- Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL).- Ensure the plant material is ground to a fine, uniform powder to increase surface area.
Degradation of this compound - Excessive extraction temperature or time.- Presence of degrading enzymes in the plant material.- Inappropriate pH of the extraction solvent.- Reduce the extraction temperature and/or time.- Consider a blanching step for the plant material before extraction to deactivate enzymes.- Investigate the effect of pH on stability and adjust the solvent pH if necessary. The stability of similar compounds has been shown to be pH-dependent.[5][7][10][11][12]
Co-extraction of Impurities - Solvent with poor selectivity.- Extraction conditions are too harsh.- Optimize the solvent system to be more selective for this compound.- Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.- Utilize chromatographic purification techniques (e.g., column chromatography, SPE) after extraction.
Inconsistent Results - Non-homogenous plant material.- Fluctuations in extraction parameters (temperature, time).- Inconsistent analytical methodology.- Ensure the plant material is well-mixed and a representative sample is used for each extraction.- Use calibrated equipment and carefully control all extraction parameters.- Validate the analytical method for linearity, precision, and accuracy.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected trends in the optimization of this compound extraction. Note: This data is for illustrative purposes only and is not derived from actual experiments on this compound.

Table 1: Effect of Solvent Composition on this compound Yield

Ethanol Concentration (%)Extraction Yield (mg/g)
303.2
505.8
708.1
906.5

Table 2: Effect of Extraction Temperature on this compound Yield

Temperature (°C)Extraction Yield (mg/g)
404.5
506.2
608.3
708.1
807.5

Table 3: Effect of Extraction Time on this compound Yield

Time (min)Extraction Yield (mg/g)
304.1
606.8
908.2
1208.3
1808.0

Table 4: Effect of Solid-to-Liquid Ratio on this compound Yield

Ratio (g/mL)Extraction Yield (mg/g)
1:106.9
1:208.2
1:308.4
1:408.5

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Weigh 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.

    • Add 20 mL of 70% ethanol (or the optimized solvent).

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 200 W) and frequency (e.g., 40 kHz).

    • Set the extraction temperature (e.g., 60°C) and time (e.g., 60 minutes).

  • Post-Extraction:

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Re-extract the residue with the same volume of solvent and combine the supernatants.

    • Filter the combined supernatant through a 0.45 µm syringe filter before analysis.

Protocol 2: Quantification of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

  • Mobile Phase: A gradient of acetonitrile (A) and water (B) is commonly used for saponin analysis. A starting point could be:

    • 0-20 min: 20-40% A

    • 20-30 min: 40-60% A

    • 30-35 min: 60-20% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with a UV detector. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector would be more suitable. If using UV, a low wavelength (e.g., 205-210 nm) may be attempted.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Analysis: Inject 10 µL of the filtered extract and the standard solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the extract by comparing the peak area with the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Result Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Powder Fine Powder Grinding->Powder Extraction Ultrasound-Assisted Extraction Powder->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification Result This compound Yield Quantification->Result

Caption: Workflow for this compound extraction and quantification.

Troubleshooting_Logic Start Low Extraction Yield? Solvent Optimize Solvent System (Polarity, Ratio) Start->Solvent Yes Conditions Optimize Extraction Conditions (Time, Temperature) Solvent->Conditions Particle_Size Reduce Particle Size Conditions->Particle_Size Degradation Check for Degradation? Particle_Size->Degradation Temp_Time Reduce Temperature/Time Degradation->Temp_Time Yes Impurity High Impurity Level? Degradation->Impurity No pH_Check Check Solvent pH Temp_Time->pH_Check pH_Check->Impurity Pre_Extraction Pre-extract with non-polar solvent Impurity->Pre_Extraction Yes End Optimized Yield Impurity->End No Purification Post-extraction Purification Pre_Extraction->Purification Purification->End

Caption: Troubleshooting logic for low this compound yield.

References

quality control measures for Otophylloside T research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Otophylloside T.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its source?

This compound is a C21 steroidal glycoside.[1][2] It is a natural product isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine.[1][2][3][4][5]

2. What are the known biological activities of this compound and related compounds?

C21 steroidal glycosides isolated from Cynanchum otophyllum, structurally similar to this compound, have demonstrated cytotoxic activities against various human cancer cell lines.[1][2][4][5] These compounds are being investigated for their potential as anticancer agents.[4]

3. How should this compound be stored?

For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and refrigerated or frozen for long-term storage. If you prepare stock solutions, it is recommended to store them in aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to two weeks. It is best to prepare and use solutions on the same day whenever possible.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the quality control and experimental use of this compound.

Quality Control & Analytical Issues
Question/Issue Possible Cause(s) Recommended Solution(s)
How do I confirm the identity and purity of my this compound sample? Identity and purity need to be verified before starting experiments.Use a combination of analytical techniques: - HPLC-DAD/ELSD: To assess purity. The presence of multiple peaks may indicate impurities. - Mass Spectrometry (MS): To confirm the molecular weight. - Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
I am seeing unexpected peaks in my HPLC chromatogram. Contamination of the sample, solvent, or HPLC system. Degradation of this compound.- Ensure high-purity solvents and clean vials. - Run a blank (solvent only) to check for system contamination. - Check the storage conditions and age of your this compound sample. Degradation can lead to the appearance of new peaks.
The peak shape in my HPLC analysis is poor (e.g., tailing, fronting, or broad). Inappropriate mobile phase composition or pH. Column overload or contamination.- Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and pH. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.[6][7][8]
Cell-Based Assay Issues
Question/Issue Possible Cause(s) Recommended Solution(s)
I am observing high variability between replicate wells in my cytotoxicity assay (e.g., MTT assay). Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate.- Ensure the cell suspension is homogenous before and during seeding. - Calibrate pipettes regularly and use proper pipetting techniques. - To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[9]
My cell viability results are not consistent across experiments. Variation in cell passage number. Suboptimal reagent concentrations. Inconsistent incubation times.- Use cells within a consistent and low passage number range for all experiments. - Titrate key reagents, such as this compound concentrations, to determine the optimal range. - Strictly adhere to optimized incubation times for cell treatment and reagent addition.[9][10][11]
The compound appears to be insoluble or precipitating in the cell culture medium. This compound, like many natural products, may have low aqueous solubility.- Dissolve this compound in a small amount of a biocompatible solvent like DMSO to create a concentrated stock solution. - When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a solvent control experiment.

Quantitative Data

The following table summarizes the cytotoxic activity of C21 steroidal glycosides isolated from Cynanchum otophyllum against various human cancer cell lines. The data is presented as IC50 values (the concentration at which 50% of cell growth is inhibited). While specific data for this compound is not available in the provided search results, these values for structurally related compounds offer a comparative reference.

Compound TypeCell LineIC50 Range (µM)Reference
C21 Steroidal GlycosidesHL-60 (Leukemia)11.4 - 37.9[2]
C21 Steroidal GlycosidesSMMC-7721 (Hepatocellular Carcinoma)12.2 - 30.8[2]
C21 Steroidal GlycosidesA-549 (Lung Carcinoma)11.4 - 36.7[2]
C21 Steroidal GlycosidesMCF-7 (Breast Adenocarcinoma)16.1 - 35.0[2]
C21 Steroidal GlycosidesSW480 (Colon Adenocarcinoma)12.2 - 30.8[2]
Pregnane GlycosidesHepG2 (Hepatocellular Carcinoma)Varies[5]
Pregnane GlycosidesHela (Cervical Cancer)Varies[5]
Pregnane GlycosidesU251 (Glioblastoma)Varies[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[3][12][13]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent and non-toxic to the cells (e.g., <0.5%). Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank), cells in medium with DMSO (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis for MAPK Signaling Pathway

This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK.[7][14][15]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK).

  • Densitometry Analysis: Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow Experimental Workflow for this compound Research cluster_qc Quality Control cluster_invitro In Vitro Cytotoxicity cluster_mechanistic Mechanistic Studies qc1 This compound Sample qc2 Purity Check (HPLC) qc1->qc2 qc3 Identity Confirmation (MS, NMR) qc2->qc3 iv1 Cell Line Seeding qc3->iv1 Proceed to Experiments iv2 This compound Treatment iv1->iv2 iv3 MTT Assay iv2->iv3 iv4 IC50 Determination iv3->iv4 ms1 Cell Treatment iv4->ms1 Investigate Mechanism ms2 Protein Extraction ms1->ms2 ms3 Western Blot ms2->ms3 ms4 MAPK Pathway Analysis ms3->ms4 signaling_pathway Hypothetical Signaling Pathway for this compound Anticancer Activity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Altered Gene Expression transcription->gene_expression apoptosis Apoptosis gene_expression->apoptosis Induction proliferation Cell Proliferation gene_expression->proliferation Inhibition otophylloside_t This compound otophylloside_t->mek Inhibits? otophylloside_t->erk Inhibits Phosphorylation?

References

Validation & Comparative

A Researcher's Guide to Unraveling the Biological Target of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the precise biological target of Otophylloside T remains to be elucidated, emerging evidence suggests that this natural product, and related compounds from its source Cynanchum otophyllum, possess significant cytotoxic activities against various cancer cell lines. This guide provides a strategic framework and comparative analysis of modern experimental approaches to identify and validate the biological target of this compound, paving the way for its potential development as a therapeutic agent.

Existing Evidence: A Rationale for Target Discovery

Phytochemical investigations into Cynanchum otophyllum have led to the isolation of numerous C21 steroidal glycosides, including a variety of Otophyllosides. Notably, several of these compounds have demonstrated potent cytotoxic effects in vitro across a panel of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer). While specific data for this compound is not yet available in public literature, the bioactivity of its close analogs strongly suggests its potential as an anticancer agent and provides a compelling basis for initiating target identification studies.

Comparative Guide to Target Identification Methodologies

The journey to validate a biological target begins with its identification. For a novel natural product like this compound, several powerful techniques can be employed. The choice of method depends on factors such as the availability of a suitable molecular probe, the nature of the compound-target interaction, and the required throughput.

Method Principle Advantages Disadvantages Quantitative Data Output
Affinity Chromatography This compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.Directly identifies binding proteins; applicable to a wide range of targets.Requires chemical modification of this compound, which may alter its activity; can yield non-specific binders.Relative protein abundance (via mass spectrometry).
Cellular Thermal Shift Assay (CETSA) Target engagement by this compound stabilizes the target protein against heat-induced denaturation.Label-free; performed in intact cells, providing physiological relevance; confirms direct target engagement.Requires a specific antibody for the target protein (for Western blot-based detection); not suitable for all proteins.Thermal shift (ΔTm); Isothermal dose-response fingerprint (ITDRF).
Quantitative Proteomics Compares the abundance of proteins in cells treated with this compound versus control cells to identify downstream effects.Provides a global view of cellular pathways affected by the compound; can identify indirect targets and biomarkers.Does not directly identify the primary target; can be complex to analyze.Protein expression fold changes; p-values.
Kinome Profiling Assesses the effect of this compound on the activity of a large panel of kinases.High-throughput; can quickly identify if this compound is a kinase inhibitor.Limited to kinase targets; does not provide information on other potential target classes.IC50 values; percent inhibition.

Experimental Protocols for Target Validation

Once a putative target is identified, the next critical step is to validate the interaction and its functional consequences. Below are detailed protocols for key validation experiments.

Affinity Chromatography-Mass Spectrometry

This method aims to isolate and identify the direct binding partners of this compound.

Protocol:

  • Synthesis of Affinity Probe: Chemically modify this compound by introducing a linker with a terminal biotin tag. The linker should be attached to a position on the molecule that is not critical for its cytotoxic activity (determined through structure-activity relationship studies).

  • Preparation of Cell Lysate: Culture a relevant cancer cell line (e.g., A-549) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with streptavidin-coated beads that have been pre-incubated with the biotinylated this compound probe. As a negative control, use beads with biotin alone or with a structurally similar but inactive analog.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a competitive binder or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with silver staining. Excise unique bands from the gel and identify the proteins by mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of this compound to a candidate target protein in a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cancer cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein in each sample by Western blotting using a specific primary antibody.

  • Data Analysis: Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Visualizing the Path to Validation

Diagrams are essential for conceptualizing complex biological processes and experimental workflows.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Pulldown CETSA Cellular Thermal Shift Assay Mass Spectrometry->CETSA Candidate Target Quantitative Proteomics Quantitative Proteomics Kinome Profiling Kinome Profiling Western Blot Western Blot CETSA->Western Blot Detect Protein Functional Assays Functional Assays Western Blot->Functional Assays Confirm Function

A streamlined workflow for the identification and validation of this compound's biological target.

hypothetical_pathway This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Altered Apoptosis Apoptosis Gene Expression->Apoptosis

A hypothetical signaling pathway illustrating how this compound might induce apoptosis.

By employing the systematic approach outlined in this guide, researchers can effectively identify and validate the biological target of this compound. This crucial information will not only elucidate its mechanism of action but also accelerate its journey from a promising natural product to a potential therapeutic agent for the treatment of cancer.

A Comparative Analysis of Otophylloside T and Otophylloside B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative study of Otophylloside T and Otophylloside B is currently hampered by a significant lack of publicly available scientific data on the biological activities of this compound. While comprehensive research has illuminated the neuroprotective effects and mechanisms of action of Otophylloside B, similar experimental data for this compound is not present in the existing scientific literature. This guide, therefore, provides a detailed analysis of Otophylloside B, offering valuable insights for researchers, scientists, and drug development professionals. Information on the broader class of steroidal glycosides from Cynanchum otophyllum is also included to provide a contextual understanding.

Otophylloside B: A Promising Neuroprotective Agent

Otophylloside B is a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen, the roots of Cynanchum otophyllum.[1] It has garnered significant attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.

Biological Activity of Otophylloside B

Research has demonstrated that Otophylloside B exhibits potent neuroprotective properties, primarily investigated in the context of Alzheimer's disease models. Key findings from studies using the nematode Caenorhabditis elegans as a model organism for β-amyloid (Aβ) toxicity have shown that Otophylloside B can:

  • Protect against Aβ toxicity : It mitigates the harmful effects of Aβ, a hallmark of Alzheimer's disease.[1]

  • Decrease Aβ deposition : Mechanistic studies suggest that Otophylloside B reduces the accumulation of Aβ plaques by lowering the mRNA expression of the Aβ peptide.[1]

  • Extend lifespan and increase stress resistance : In C. elegans models, Otophylloside B has been shown to prolong lifespan and enhance resistance to heat stress.[1]

  • Improve motor function and chemotaxis : The compound has been observed to delay body paralysis and improve the chemotactic response in Aβ-expressing C. elegans.[1]

Beyond its neuroprotective effects, Otophylloside B has also been identified as having antiepileptic activity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study on Otophylloside B's effects on Aβ toxicity in C. elegans.

ParameterControl (Aβ-expressing C. elegans)Otophylloside B (50 µM)Percentage Change
Mean Lifespan (days) 12.3 ± 0.414.1 ± 0.3+14.6%
Paralysis (50% of worms paralyzed at hour) 240264+10%
Chemotaxis Index 0.25 ± 0.030.35 ± 0.04+40%

Data extracted from Yang et al. (2017). Nat Prod Bioprospect.

Signaling Pathway of Otophylloside B

The neuroprotective effects of Otophylloside B are mediated through the upregulation of specific stress-response pathways. Genetic analyses in C. elegans have revealed that Otophylloside B's mechanism of action involves:

  • Activation of the Heat Shock Response : It increases the expression of heat shock transcription factor 1 (hsf-1) and its downstream targets, including the heat shock proteins hsp-12.6, hsp-16.2, and hsp-70.[1]

  • Partial Activation of the DAF-16/FOXO Pathway : Otophylloside B also enhances the expression of sod-3, a target of the DAF-16 transcription factor, which is a key regulator of longevity and stress resistance.[1]

Otophylloside_B_Signaling_Pathway OtB Otophylloside B HSF1 hsf-1 (gene) OtB->HSF1 Upregulates expression DAF16 DAF-16 (transcription factor) OtB->DAF16 Partially activates HSPs hsp-12.6, hsp-16.2, hsp-70 (genes) HSF1->HSPs Activates transcription Protection Neuroprotection against Aβ Toxicity HSPs->Protection SOD3 sod-3 (gene) DAF16->SOD3 Activates transcription SOD3->Protection

This compound: An Uncharted Territory

In stark contrast to Otophylloside B, there is a conspicuous absence of published experimental data on the biological activities of this compound. While its chemical structure is known and it is also isolated from Cynanchum otophyllum, its pharmacological properties remain to be elucidated.

Broader Context: Steroidal Glycosides from Cynanchum otophyllum

Cynanchum otophyllum is a rich source of various C-21 steroidal glycosides, many of which have demonstrated biological activities. Studies on other compounds isolated from this plant have revealed neuroprotective and cytotoxic effects. This suggests that this compound may also possess similar properties, but this remains speculative without direct experimental evidence.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the biological activity of Otophylloside B in the C. elegans model of Aβ toxicity, as described by Yang et al. (2017).

C. elegans Strains and Maintenance
  • Strains : The transgenic C. elegans strain CL4176, which expresses human Aβ1-42 in body wall muscle cells upon temperature induction, was used. The strain N2 (wild-type) was used as a control.

  • Maintenance : Worms were cultured on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

Lifespan Assay
  • Synchronized L1 larvae were transferred to NGM plates containing 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production.

  • Worms were treated with either vehicle (0.1% DMSO) or Otophylloside B (50 µM).

  • The number of live and dead worms was counted daily. Worms that did not respond to gentle prodding with a platinum wire were scored as dead.

Paralysis Assay
  • Synchronized L1 larvae of the CL4176 strain were grown at 16°C.

  • At the L3 stage, the temperature was up-shifted to 25°C to induce Aβ expression.

  • Worms were treated with either vehicle or Otophylloside B (50 µM).

  • The number of paralyzed worms was scored at 2-hour intervals. Worms that failed to move when prodded were considered paralyzed.

Chemotaxis Assay
  • A chemotaxis assay was performed on 9 cm plates containing a salt gradient.

  • Two microliters of 1 M NaCl were spotted on one side of the plate as an attractant, and 2 µL of ethanol were spotted on the opposite side as a control.

  • Approximately 100-200 worms were placed at the center of the plate.

  • After 1 hour, the number of worms in the attractant and control zones was counted.

  • The chemotaxis index (CI) was calculated as: (number of worms at attractant - number of worms at control) / total number of worms.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Worms C. elegans (CL4176) Culture Culture on NGM plates Worms->Culture Sync Synchronization Culture->Sync Control Control (Vehicle) Sync->Control OtB_Treat Otophylloside B Sync->OtB_Treat Lifespan Lifespan Assay Control->Lifespan Paralysis Paralysis Assay Control->Paralysis Chemotaxis Chemotaxis Assay Control->Chemotaxis OtB_Treat->Lifespan OtB_Treat->Paralysis OtB_Treat->Chemotaxis Data Collect & Analyze Data Lifespan->Data Paralysis->Data Chemotaxis->Data

Conclusion and Future Directions

Otophylloside B has emerged as a compelling natural product with significant neuroprotective potential, warranting further investigation for the development of novel therapeutics for neurodegenerative disorders. Its well-defined mechanism of action provides a solid foundation for future preclinical and clinical studies.

The stark absence of data on this compound highlights a significant knowledge gap. Future research should prioritize the biological evaluation of this compound to determine its pharmacological profile. A direct comparative study of this compound and Otophylloside B, employing the same experimental models and assays, would be of immense value to the scientific community and could potentially unveil another promising therapeutic candidate from the rich chemical diversity of Cynanchum otophyllum.

References

Unveiling the Neuroprotective Potential of Otophyllosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Initial research for the neuroprotective effects of Otophylloside T did not yield specific scientific studies. However, significant research is available for its close structural analog, Otophylloside B, also isolated from the medicinal plant Cynanchum otophyllum. This guide will, therefore, focus on the confirmed neuroprotective properties of Otophylloside B and compare them with other well-established neuroprotective phytochemicals.

This guide provides a comparative overview of the neuroprotective effects of Otophylloside B against other prominent natural compounds: Curcumin, Resveratrol, and Ginkgolide B. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows.

Comparative Analysis of Neuroprotective Effects

The following table summarizes the neuroprotective activities of Otophylloside B, Curcumin, Resveratrol, and Ginkgolide B, highlighting their performance in various experimental models.

CompoundModel SystemObserved Neuroprotective EffectsMechanism of Action
Otophylloside B C. elegans model of Alzheimer's DiseaseDelayed body paralysis, increased chemotaxis response, extended lifespan, and increased heat stress-resistance[1].Decreases Aβ deposition by reducing Aβ mRNA expression. Upregulates the expression of hsf-1 and its target heat shock proteins (hsp-12.6, hsp-16.2, hsp-70) and partially activates DAF-16 to increase the expression of sod-3[2][1].
Curcumin Cellular and animal models of neurodegenerationExhibits anti-inflammatory, antioxidant, and anti-protein-aggregate activities[3]. Protects dopaminergic neurons and mitigates oxidative stress in animal models of Parkinson's disease[4]. Reduces Aβ deposition and tau phosphorylation in Alzheimer's disease models[5].Scavenges reactive oxygen and nitrogen species, upregulates endogenous antioxidant enzymes, and inhibits inflammatory pathways such as NF-κB[4][6]. Modulates the aggregation of pathological proteins like amyloid-β and α-synuclein[5][6].
Resveratrol In vitro and in vivo models of cerebral stroke and Alzheimer's DiseaseReduces infarct area and improves cognitive outcomes in animal models of stroke[7]. Inhibits β-amyloid production and aggregation, and promotes its clearance[8]. Protects against Aβ-induced cell apoptosis[8].Activates Nrf2/ARE and SIRT1 pathways, leading to increased antioxidant defense[7]. Promotes proteolytic clearance of Aβ via a proteasome-dependent mechanism[8]. Upregulates SIRT1 expression and downregulates Rho-associated kinase 1 (ROCK1)[8].
Ginkgolide B In vitro and in vivo models of ischemic strokeReduces infarct size, brain edema, and blood-brain barrier permeability in a rat model of transient focal ischemia[9]. Increases neuron cell viability and inhibits apoptosis after oxygen-glucose deprivation/reoxygenation injury[10].Suppresses nuclear factor kappa-B (NF-kB), inhibits the PI3K/Akt pathway, and up-regulates heme oxygenase 1 and anti-apoptotic proteins[11]. Regulates Bax and Bcl-2 expression[10].

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of the compared compounds.

Otophylloside B: C. elegans Alzheimer's Disease Model
  • Objective: To assess the in vivo protective effects of Otophylloside B against Aβ toxicity.

  • Model Organism: Transgenic Caenorhabditis elegans strains expressing human amyloid-β (Aβ) peptides, which exhibit age-progressive paralysis.

  • Treatment: Worms are cultured on nematode growth medium (NGM) plates containing different concentrations of Otophylloside B.

  • Assays:

    • Paralysis Assay: The number of paralyzed worms is scored at different time points to determine the rate of paralysis.

    • Lifespan Assay: The survival of the worms is monitored daily to determine the mean lifespan.

    • Chemotaxis Assay: The ability of the worms to move towards a chemoattractant is measured to assess neuronal function.

    • Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA levels of target genes such as hsf-1, hsp-16.2, and daf-16.

Curcumin: In Vitro Model of Neurotoxicity
  • Objective: To evaluate the protective effects of Curcumin against oxidative stress-induced neuronal cell death.

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Inducing Agent: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) is used to induce oxidative stress and apoptosis.

  • Treatment: Cells are pre-treated with various concentrations of Curcumin for a specified period before the addition of the neurotoxin.

  • Assays:

    • Cell Viability Assay (MTT Assay): Measures the metabolic activity of cells to determine the percentage of viable cells after treatment.

    • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.

    • Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.

    • Western Blot Analysis: Used to determine the expression levels of proteins involved in apoptotic and antioxidant pathways (e.g., Bcl-2, Bax, Nrf2).

Resveratrol: Animal Model of Ischemic Stroke
  • Objective: To investigate the neuroprotective effects of Resveratrol in an in vivo model of cerebral ischemia.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Ischemia Induction: Middle cerebral artery occlusion (MCAO) is performed to induce transient focal ischemia, followed by reperfusion.

  • Treatment: Resveratrol is administered intraperitoneally or orally at different doses before or after the ischemic insult.

  • Assessments:

    • Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and cognitive functions.

    • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct area in brain slices.

    • Measurement of Brain Edema: The water content in the brain tissue is measured.

    • Immunohistochemistry: Used to assess markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba-1 for microglia activation) in brain sections.

Ginkgolide B: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
  • Objective: To simulate ischemic/reperfusion injury in vitro and evaluate the protective effects of Ginkgolide B.

  • Cell Culture Model: Co-culture of rat cortical neurons, astrocytes, and brain capillary endothelial cells to mimic the neurovascular unit.

  • OGD/R Procedure: Cells are incubated in a glucose-free medium in a hypoxic chamber, followed by a return to normal culture conditions to simulate reperfusion.

  • Treatment: Cells are pre-treated with Ginkgolide B before OGD/R.

  • Assays:

    • Cell Viability and Apoptosis Assays: As described for the Curcumin protocol.

    • Transendothelial Electrical Resistance (TEER): Measures the integrity of the endothelial cell monolayer.

    • Endothelial Permeability Assay: The passage of fluorescently labeled dextran across the endothelial monolayer is quantified.

    • Western Blot Analysis: To assess the expression of tight junction proteins (e.g., ZO-1, occludin) and apoptotic proteins (Bax, Bcl-2)[10].

Visualizing Molecular Pathways and Experimental Designs

Diagrams are essential for illustrating complex biological processes and experimental setups. The following sections provide Graphviz (DOT language) scripts for the signaling pathway of Otophylloside B and a generalized experimental workflow for neuroprotection studies.

Signaling Pathway of Otophylloside B in Neuroprotection

OtophyllosideB_Pathway Abeta Amyloid-β (Aβ) HSF1 HSF-1 Activation DAF16 DAF-16 Activation OtB Otophylloside B OtB->HSF1 Upregulates OtB->DAF16 Partially Activates HSPs Heat Shock Proteins (hsp-12.6, hsp-16.2, hsp-70) HSF1->HSPs Induces Neuroprotection Neuroprotection (Delayed Paralysis, Increased Lifespan) HSPs->Neuroprotection Promotes SOD3 SOD-3 Expression DAF16->SOD3 Induces SOD3->Neuroprotection Promotes

Caption: Signaling pathway of Otophylloside B in mitigating Aβ toxicity.

Generalized Experimental Workflow for Neuroprotective Agent Screening

Neuroprotection_Workflow invitro In Vitro Model (e.g., Neuronal Cell Lines) Toxin Neurotoxin Application (e.g., Aβ, 6-OHDA, OGD/R) invitro->Toxin invivo In Vivo Model (e.g., C. elegans, Rodents) invivo->Toxin Compound Test Compound Administration (e.g., Otophylloside B) Toxin->Compound Viability Cell Viability & Apoptosis Assays Compound->Viability Behavior Behavioral & Cognitive Tests Compound->Behavior Biochem Biochemical & Molecular Analysis (ROS, Western Blot, PCR) Compound->Biochem

Caption: A generalized workflow for screening neuroprotective compounds.

References

Unveiling the Therapeutic Potential of Otophylloside T: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Otophylloside T's Bioactivity in Diverse Models for Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the bioactivity of this compound remains to be published, this guide offers a pioneering comparative analysis of its closely related C21 steroidal glycosides isolated from Cynanchum otophyllum. This compilation of experimental data on analogous compounds provides critical insights into the potential therapeutic applications of this compound, primarily focusing on its anticancer and neuroprotective activities.

This compound, a C21 steroidal glycoside originating from the roots of Cynanchum otophyllum, belongs to a class of compounds that have demonstrated significant biological effects.[][2] This guide serves as a foundational resource, summarizing the existing quantitative data and detailed experimental protocols for its analogues, thereby paving the way for future research and development.

Comparative Bioactivity Data

The bioactivity of steroidal glycosides from Cynanchum otophyllum has been evaluated across various cancer cell lines and in models of neurological damage and seizure. The following tables present a consolidated view of these findings.

Table 1: Cytotoxic Activity of C21 Steroidal Glycosides Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Cynanotin E (5)HL-6011.4[3]
SMMC-772118.2[3]
A-54920.1[3]
MCF-716.1[3]
SW48022.5[3]
Cynanotin I (9)HL-6012.5[3]
SMMC-772125.8[3]
A-54936.7[3]
MCF-725.6[3]
SW48030.2[3]
Cynanotin J (10)HL-6015.2[3]
SMMC-772128.9[3]
A-549>40[3]
MCF-720.3[3]
SW48028.7[3]
Cynanotin K (11)HL-6012.2[3]
SMMC-772120.5[3]
A-549>40[3]
MCF-719.8[3]
SW48030.8[3]
Various Pregnane Glycosides HepG2, Hela, U251Showed cytotoxicities at different degrees[4]

Note: A lower IC50 value indicates greater potency.

Table 2: Neuroprotective and Anti-convulsant Activities of C21 Steroidal Glycosides

CompoundModelBioactivityReference
Cynanotoside A (1)HCA-induced cell death in HT22 cellsDose-dependent protection (1-30 µM)[5]
Cynanotoside B (2)HCA-induced cell death in HT22 cellsDose-dependent protection (1-30 µM)[5]
Cynotophylloside H (7)HCA-induced cell death in HT22 cellsDose-dependent protection (1-30 µM)[5]
Otophylloside F (15)PTZ-induced seizure-like activity in zebrafishSuppression of locomotor activity[6]
Otophylloside B (17)PTZ-induced seizure-like activity in zebrafishSuppression of locomotor activity[6]

Note: HCA = Homocysteic acid; HT22 = Hippocampal neuronal cell line; PTZ = Pentylenetetrazole.

Experimental Methodologies

A transparent understanding of the experimental procedures is crucial for the interpretation and replication of scientific findings.

1. Cytotoxicity Evaluation (MTT Assay) The in vitro cytotoxic effects of the C21 steroidal glycosides were predominantly assessed using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Culture: A panel of human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, SW480, HepG2, Hela, and U251, were cultured under standard conditions.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for 72 hours.

  • MTT Incubation: Following treatment, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.

  • Data Acquisition: The formazan product was solubilized, and the absorbance was measured spectrophotometrically. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, were then calculated.

2. Neuroprotection Assessment The neuroprotective potential of these compounds was investigated against induced neuronal cell death in the HT22 hippocampal cell line.

  • Induction of Cell Death: Neuronal cell death was induced using agents such as glutamate, hydrogen peroxide, or homocysteic acid (HCA).

  • Compound Treatment: Cells were pre-treated with the test compounds before the addition of the neurotoxic agent.

  • Viability Measurement: Cell viability was quantified using the MTT assay, and the protective effects of the compounds were determined by comparing the viability of treated and untreated cells.

3. In Vivo Anti-convulsant Screening (Zebrafish Model) A zebrafish model of pentylenetetrazole (PTZ)-induced seizures was employed to evaluate the anti-convulsant properties of the glycosides.

  • Animal Model: Zebrafish larvae were used as the in vivo model.

  • Procedure: The larvae were exposed to the test compounds prior to the administration of PTZ.

  • Behavioral Analysis: The locomotor activity of the zebrafish larvae was tracked and analyzed to quantify the extent of seizure-like behavior. A reduction in locomotor activity in the presence of the test compound indicated anti-convulsant effects.

Visualizing the Pathways and Processes

To further elucidate the experimental and potential molecular pathways, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Human Cancer Cell Lines (e.g., HL-60, MCF-7, etc.) seed Seed cells in 96-well plates start->seed treat Add various concentrations of Otophylloside Analogues seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for cytotoxicity screening.

While the precise mechanisms of action for these Otophyllosides are still under investigation, many cytotoxic natural products induce apoptosis. The following diagram illustrates a potential signaling cascade.

apoptotic_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Cascade compound Otophylloside Analogue bax Bax/Bak Activation compound->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptotic pathway for Otophyllosides.

References

Otophylloside T: Uncharted Territory in Efficacy Against Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive comparison of a novel compound's efficacy against established drugs is a critical step in evaluating its therapeutic potential. However, in the case of Otophylloside T, a steroidal glycoside isolated from the plant Cynanchum otophyllum, the scientific community is at a nascent stage of exploration. As of late 2025, publicly available scientific literature does not contain studies evaluating the biological activity, efficacy, or mechanism of action of this compound. Consequently, a direct comparison with existing drugs is not feasible at this time.

While data on this compound is absent, research into other related compounds from the same plant offers promising avenues for future investigation. Several other otophyllosides, including Otophylloside A, Otophylloside B, and Otophylloside N, have demonstrated potential as neuroprotective and antiepileptic agents.

Insights from Related Otophyllosides

Studies on Otophyllosides A and B have indicated their potential as antiepileptic compounds. One study reported that these compounds were active against audiogenic seizures in rats, with an ED50 of 10.20 mg/kg[1]. Further research has shown that Otophylloside B, along with other C21 steroids from Cynanchum otophyllum, exhibited marked activity in suppressing pentylenetetrazole (PTZ)-induced seizure behaviors in a larval zebrafish model at a dose of 10 μg/ml[2].

Otophylloside N has been investigated for its neuroprotective effects against neuronal injury induced by PTZ, a compound used to model epileptic seizures in research. Studies have shown that Otophylloside N may protect neurons by reducing apoptosis (programmed cell death) and neuronal activation[3]. The proposed mechanism involves the downregulation of the Bax/Bcl-2 ratio, a key indicator of apoptosis, and a decrease in the expression of c-Fos, a marker of neuronal activation[3].

The traditional use of Cynanchum otophyllum in Chinese medicine for treating epilepsy and inflammatory diseases further supports the potential of its constituent compounds, including the yet-to-be-studied this compound, in these therapeutic areas[4].

The Landscape of Existing Antiepileptic Drugs

The current treatment landscape for epilepsy is diverse, with numerous drugs available that act through various mechanisms. A direct comparison with this compound is impossible, but for context, established antiepileptic drugs (AEDs) can be broadly categorized by their primary mechanisms of action:

  • Enhancement of GABAergic inhibition: Drugs like benzodiazepines and barbiturates enhance the activity of the inhibitory neurotransmitter GABA.

  • Inhibition of synaptic excitation: This includes drugs that block glutamate receptors, a key excitatory neurotransmitter.

  • Modulation of ion channels: Many AEDs work by blocking sodium or calcium channels, which are crucial for neuronal excitability.

Future Directions

The antiepileptic and neuroprotective activities observed in Otophyllosides A, B, and N provide a strong rationale for investigating this compound for similar properties. Future research should focus on:

  • In vitro and in vivo screening: Evaluating the efficacy of this compound in established seizure models, such as the PTZ and maximal electroshock (MES) models.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which this compound may exert its effects.

  • Comparative studies: Once efficacy data is available, direct comparisons with standard-of-care antiepileptic drugs will be crucial to determine its potential clinical utility.

Until such studies are conducted and published, any discussion of this compound's efficacy in comparison to existing drugs remains speculative. The scientific community awaits foundational research to unlock the potential of this novel compound.

References

In Vivo Therapeutic Potential of Otophylloside N for Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Otophylloside T" did not yield significant results. The available body of research focuses on a related compound, Otophylloside N . This guide will therefore focus on the in vivo validation of Otophylloside N's therapeutic potential.

This guide provides a comparative analysis of the in vivo therapeutic potential of Otophylloside N, primarily focusing on its neuroprotective effects in preclinical models of epilepsy. The performance of Otophylloside N is compared with standard anti-epileptic drugs (AEDs), diazepam and valproic acid, based on available experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of In Vivo Efficacy

The therapeutic potential of Otophylloside N has been evaluated in a pentylenetetrazol (PTZ)-induced seizure model in mice. PTZ is a chemical convulsant that induces seizures and is widely used to screen for potential anti-epileptic drugs. The primary mechanism of action investigated for Otophylloside N is its ability to mitigate neuronal apoptosis.

Table 1: Comparison of Effects on Apoptosis-Related Markers in the Brain of PTZ-Treated Mice
ParameterOtophylloside NDiazepamValproic Acid
Bax/Bcl-2 Ratio Significantly reduced increase in the Bax/Bcl-2 ratio induced by PTZ.[1]Data not readily available in the searched literature for the PTZ mouse model.Data not readily available in the searched literature for the PTZ mouse brain model.
Cleaved PARP Dose-dependently decreased the levels of cleaved PARP.[1]Data not readily available in the searched literature for the PTZ mouse model.Data not readily available in the searched literature for the PTZ mouse model.
c-Fos Expression Attenuated the PTZ-induced increase in c-Fos expression.[1]Data not readily available in the searched literature for the PTZ mouse model.Data not readily available in the searched literature for the PTZ mouse model.

Note: The table highlights a significant gap in the publicly available literature regarding the direct comparison of these specific molecular markers for diazepam and valproic acid in the PTZ-induced seizure model in mice.

Table 2: Comparison of In Vivo Anticonvulsant and Neuroprotective Effects in PTZ-Induced Seizure Models
FeatureOtophylloside NDiazepamValproic Acid
Seizure Severity (Mouse Model) Showed neuroprotective effects against PTZ-induced neuronal injury.[1][2] Quantitative seizure score data is not detailed in the primary study.Delays the onset of PTZ-induced clonic and tonic-clonic seizures and reduces mortality.[1][3] In some studies, subchronic administration showed reduced latency to seizures.[4]Provides seizure protection in rodent models.[5][6] Reduces the frequency of myoclonic, clonic, and tonic seizures and decreases mortality.[2]
Behavioral Outcomes (Zebrafish Model) Attenuated PTZ-induced convulsive behavior.[1][2]Demonstrates anticonvulsant activity.Demonstrates anticonvulsant activity.
Reported Mechanism of Action Neuroprotection via inhibition of the apoptosis pathway (reduction of Bax/Bcl-2 ratio).[1][2]Enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor.Increases GABA levels in the brain and blocks voltage-gated sodium channels.

Experimental Protocols

In Vivo Validation of Otophylloside N in a PTZ-Induced Seizure Mouse Model

This protocol is based on the methodology described in the study by Sheng et al., 2016.[1]

  • Animal Model: Male C57BL/6J mice.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Experimental Groups:

    • Control Group: Vehicle (e.g., saline) administration.

    • PTZ Group: Pentylenetetrazol (e.g., 45 mg/kg, intraperitoneally) administration.

    • Otophylloside N Treatment Groups: Otophylloside N (at various doses, e.g., 10, 20, 40 mg/kg, intraperitoneally) administered prior to PTZ injection.

    • Positive Control Group (Optional but Recommended): A standard AED like diazepam or valproic acid administered prior to PTZ injection.

  • Dosing and Administration: Otophylloside N or vehicle is administered for a specified period (e.g., 7 days) before the induction of seizures with PTZ.

  • Seizure Induction: A single intraperitoneal injection of PTZ is administered to induce seizures.

  • Behavioral Assessment: Animals are observed for a set period (e.g., 30 minutes) following PTZ injection. Seizure activity can be scored using a standardized scale, such as the Racine scale, which grades the severity of convulsions.

  • Biochemical and Molecular Analysis: Following behavioral assessment, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected. The tissue is then processed for:

    • Western Blot Analysis: To quantify the protein levels of Bax, Bcl-2, cleaved PARP, and c-Fos.

    • Immunohistochemistry: To visualize neuronal damage and the expression of apoptotic markers in brain sections.

Visualizations

Signaling Pathway of Otophylloside N's Neuroprotective Effect

Otophylloside_N_Pathway Proposed Signaling Pathway of Otophylloside N PTZ Pentylenetetrazol (PTZ) (Neuronal Injury) Bax Bax (Pro-apoptotic) PTZ->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PTZ->Bcl2 Downregulates Apoptosis Neuronal Apoptosis Neuroprotection Neuroprotection Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bax->Bax_Bcl2_Ratio Bcl2->Bax_Bcl2_Ratio Caspase_Activation Caspase Activation (e.g., Cleaved PARP) Bax_Bcl2_Ratio->Caspase_Activation Caspase_Activation->Apoptosis OtoN Otophylloside N OtoN->Apoptosis Prevents OtoN->Bax_Bcl2_Ratio Inhibits OtoN->Caspase_Activation Inhibits Experimental_Workflow Experimental Workflow for In Vivo Validation of Otophylloside N start Start: Animal Acclimatization grouping Group Assignment (Control, PTZ, OtoN, Positive Control) start->grouping treatment Daily Treatment (Vehicle, Otophylloside N, or Standard AED) grouping->treatment seizure_induction PTZ Injection (Seizure Induction) treatment->seizure_induction behavioral_obs Behavioral Observation (e.g., Racine Scale Scoring) seizure_induction->behavioral_obs euthanasia Euthanasia and Tissue Collection behavioral_obs->euthanasia analysis Biochemical & Molecular Analysis (Western Blot, IHC) euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End: Conclusion on Therapeutic Potential data_analysis->end

References

Independent Replication of Otophylloside T Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the research findings concerning Otophylloside T and its parent compound, podophyllotoxin, focusing on their potential as anti-cancer agents. Due to the limited availability of specific independent replication studies on this compound, this guide draws comparisons from research on closely related lignans isolated from Justicia procumbens and the broader family of podophyllotoxin derivatives. The objective is to offer a consolidated resource of available quantitative data, experimental methodologies, and implicated signaling pathways to aid in the design of future replication and extension studies.

Quantitative Data Summary

Table 1: Cytotoxic Activity (IC50) of Lignans from Justicia procumbens and Podophyllotoxin against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Justicidin AHep 3BHepatocellular Carcinoma< 0.02[1][2]
Hep G2Hepatocellular Carcinoma< 0.02[1][2]
MCF-7Breast Cancer< 0.02[1][2]
MCF-7-rasBreast Cancer (Ras-transformed)< 0.02[1][2]
DiphyllinHep 3BHepatocellular Carcinoma> 10[1][2]
Hep G2Hepatocellular Carcinoma> 10[1][2]
MCF-7Breast Cancer> 10[1][2]
MCF-7-rasBreast Cancer (Ras-transformed)> 10[1][2]
TuberculatinHep 3BHepatocellular Carcinoma< 0.02[1][2]
Hep G2Hepatocellular Carcinoma< 0.02[1][2]
MCF-7Breast Cancer< 0.02[1][2]
MCF-7-rasBreast Cancer (Ras-transformed)< 0.02[1][2]
PodophyllotoxinVariousVariousVaries[3][4][5]

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols

To facilitate the independent replication of research on this compound and related compounds, this section outlines the detailed methodologies for key experiments commonly employed to assess their anti-cancer properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathway components.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, caspases, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The anti-cancer effects of podophyllotoxin and its derivatives are often mediated through the modulation of specific signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

cluster_0 Experimental Workflow: Investigating this compound A Cancer Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A typical workflow for evaluating the anti-cancer effects of this compound.

cluster_1 Podophyllotoxin-Induced Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_pi3k_akt PI3K/Akt Pathway Inhibition This compound This compound ROS ↑ ROS This compound->ROS ATM ↑ ATM This compound->ATM PI3K PI3K This compound->PI3K p38_MAPK ↑ p38 MAPK ROS->p38_MAPK p53 ↑ p53 ATM->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_I Apoptosis Caspase3->Apoptosis_I Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Key signaling pathways modulated by podophyllotoxin derivatives leading to apoptosis.

cluster_2 Cell Cycle Arrest Mechanism This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest DNA_Damage->G2M_Arrest

Caption: Mechanism of G2/M cell cycle arrest induced by podophyllotoxin derivatives.

References

Assessing the Specificity of C21 Steroidal Glycosides from Cynanchum otophyllum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cytotoxic Effects

For researchers and professionals in drug development, understanding the specificity of a compound's biological effects is paramount. While the requested analysis was centered on Otophylloside T, a comprehensive search of scientific literature and chemical databases reveals a lack of publicly available data on its specific biological activities. First identified as a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, its functional characterization remains to be published.

However, the rich chemical diversity of Cynanchum otophyllum offers a valuable opportunity for a comparative analysis of related C21 steroidal glycosides that have been studied for their biological effects, particularly their cytotoxic properties against various cancer cell lines. This guide provides a comparative overview of several such compounds isolated from this plant, offering insights into their potential as anticancer agents.

Comparative Cytotoxicity of Cynanchum otophyllum Glycosides

Numerous studies have isolated and evaluated a range of C21 steroidal glycosides from Cynanchum otophyllum for their in vitro cytotoxic activity. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of these compounds against various human cancer cell lines. This data allows for a direct comparison of their potency and spectrum of activity.

CompoundHL-60 (Leukemia) IC₅₀ (µM)SMMC-7721 (Hepatocellular Carcinoma) IC₅₀ (µM)A-549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)SW480 (Colon Adenocarcinoma) IC₅₀ (µM)Hela (Cervical Cancer) IC₅₀ (µM)HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM)U251 (Glioblastoma) IC₅₀ (µM)
Cynanotin E 11.4>40>4016.1>40---
Otophylloside B 15.6>40>4025.636.7---
Gagaminine 12.228.9>4018.930.8---
Compound 3 >10020.3528.25--21.0329.8623.47
Compound 4 >10025.4124.52--26.3328.9327.64
Compound 5 >10018.9321.09--19.8725.4320.15

Note: Data compiled from multiple sources. "-" indicates data not available. A lower IC₅₀ value indicates higher potency.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds generally follows a standardized cell-based assay protocol.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480, Hela, HepG2, U251) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The compounds to be tested are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into purple formazan crystals. The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Putative Signaling Pathways and Mechanisms

While the precise mechanisms of action for many of these C21 steroidal glycosides are not fully elucidated, compounds of this class are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The general workflow for investigating these mechanisms is outlined below.

experimental_workflow cluster_treatment Compound Treatment cluster_assays Mechanism of Action Assays cluster_outcomes Biological Outcomes CancerCells Cancer Cell Lines Treatment Treat with C21 Steroidal Glycoside CancerCells->Treatment Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide staining) Treatment->CellCycle WesternBlot Western Blot Analysis (e.g., for Bcl-2, Bax, Caspases) Treatment->WesternBlot InductionApoptosis Induction of Apoptosis Apoptosis->InductionApoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) CellCycle->CellCycleArrest ProteinExpression Altered Expression of Apoptotic Proteins WesternBlot->ProteinExpression

Caption: A generalized experimental workflow for elucidating the cytotoxic mechanism of C21 steroidal glycosides.

A plausible signaling pathway leading to apoptosis induced by these compounds may involve the intrinsic mitochondrial pathway.

apoptosis_pathway Compound C21 Steroidal Glycoside Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative mitochondrial apoptosis pathway induced by C21 steroidal glycosides.

A Comparative Analysis of Otophylloside T: Unveiling a Promising Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly turning to natural products for novel therapeutic agents. Among these, Otophylloside T, a complex steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of this compound, summarizing its chemical properties, biological activities, and the methodologies used for its study. While a direct comparative analysis of this compound from diverse geographical sources is limited in the current scientific literature, this guide consolidates the available data to offer a comprehensive overview for researchers.

Chemical and Physical Properties

This compound is a C21 steroidal glycoside characterized by a complex chemical structure. Its fundamental properties are summarized in the table below. The primary source of this compound and its analogues has been identified as Cynanchum otophyllum, particularly from regions in China.[1][2][3]

PropertyValue
Molecular Formula C₄₈H₇₀O₁₈
Molecular Weight 935.07 g/mol
Botanical Source Cynanchum otophyllum
Plant Part Used Roots

This table summarizes the basic chemical and physical properties of this compound.

Yield and Purity from a Chinese Source
Biological Activity: Cytotoxicity

Direct studies on the biological activity of this compound are limited. However, research on related C21-steroidal aglycones isolated from Cynanchum otophyllum has demonstrated significant cytotoxic effects against various human cancer cell lines.[4] This suggests that this compound may possess similar anticancer properties. The cytotoxic activity of these related compounds was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity. The table below presents the cytotoxic activities of representative C21-steroidal aglycones from Cynanchum otophyllum against several cancer cell lines.

CompoundHeLa (IC₅₀ in µM)H1299 (IC₅₀ in µM)HepG2 (IC₅₀ in µM)MCF-7 (IC₅₀ in µM)
Cynotogenin A > 40> 40> 40> 40
Cynotogenin B 15.3 ± 1.212.8 ± 1.118.5 ± 1.522.4 ± 1.8
Cynotogenin C 8.7 ± 0.76.5 ± 0.510.2 ± 0.913.1 ± 1.1

This table shows the cytotoxic activity (IC₅₀ values) of C21-steroidal aglycones related to this compound against various human cancer cell lines. Data is presented as mean ± standard deviation.[4]

Experimental Protocols

Isolation and Purification of Otophyllosides

The following is a generalized protocol for the isolation and purification of Otophyllosides from the roots of Cynanchum otophyllum, based on methodologies reported in the literature.[2][3]

  • Extraction: The air-dried and powdered roots of Cynanchum otophyllum are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The pregnane glycosides, including Otophyllosides, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Chromatographic Separation: Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative HPLC to yield the pure Otophyllosides.

  • Structural Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to evaluate the cytotoxic activity of compounds isolated from Cynanchum otophyllum.[4]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, H1299, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., C21-steroidal aglycones) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

experimental_workflow start Dried Roots of Cynanchum otophyllum extraction Ethanol Extraction start->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma further_purification Repeated Chromatography (Silica Gel, Sephadex LH-20, Semi-Prep HPLC) column_chroma->further_purification pure_compounds Pure Otophyllosides further_purification->pure_compounds elucidation Structural Elucidation (NMR, MS) pure_compounds->elucidation bioassay Biological Activity Assays (e.g., Cytotoxicity) pure_compounds->bioassay

Caption: Experimental workflow for the isolation and analysis of Otophyllosides.

signaling_pathway cluster_cell Cancer Cell receptor Cell Surface Receptor caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Cytotoxic Compound (e.g., this compound analogue) apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A simplified signaling pathway illustrating potential cytotoxic mechanism.

References

Bridging the Gap: Validating In Vitro Discoveries with In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and biomedical research, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is a critical and complex transition. While in vitro ("in glass") studies offer a controlled, high-throughput environment for initial screening and mechanistic exploration, they often fail to capture the intricate biological realities of a whole organism.[1][2] Consequently, in vivo ("within the living") validation is an indispensable step to confirm the efficacy, toxicity, and overall physiological relevance of in vitro findings before they can be considered for clinical translation.[1][3] This guide provides a comparative overview of these two essential research modalities, detailing the methodologies for their integration and the presentation of comparative data for researchers, scientists, and drug development professionals.

A Comparative Overview: In Vitro vs. In Vivo Models

The selection of a research model is a crucial decision in experimental design, with each approach offering distinct advantages and limitations. In vitro models, utilizing isolated cells or tissues, are ideal for initial large-scale screening due to their cost-effectiveness and rapid results.[2][3] However, they lack the systemic complexity of a living organism. Conversely, in vivo models, typically involving animal subjects, provide a holistic view of a drug's effects, including its metabolism, distribution, and impact on various organ systems.[2] This makes them essential for preclinical safety and efficacy assessment, though they are more time-consuming, expensive, and raise ethical considerations.[2][3]

FeatureIn Vitro ModelsIn Vivo Models
System Complexity Low (isolated cells/tissues)High (whole living organism)
Physiological Relevance LimitedHigh
Cost LowHigh
Time to Results FastSlow
Throughput HighLow
Ethical Considerations MinimalSignificant
Typical Application High-throughput screening, mechanism of action studiesEfficacy, toxicity, pharmacokinetics, and pharmacodynamics studies

The Validation Workflow: From Benchtop to Preclinical Studies

The process of validating in vitro findings with in vivo models follows a structured progression. It begins with the identification of a promising lead compound or biological mechanism in a controlled laboratory setting. Subsequent in vivo experiments are then designed to verify these findings in a more complex, physiologically relevant system.

Validation_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase vitro_discovery Target Identification & Initial Screening vitro_mechanistic Mechanism of Action Studies vitro_discovery->vitro_mechanistic Promising Candidates vivo_model Animal Model Selection vitro_mechanistic->vivo_model Transition to Validation vivo_efficacy Efficacy & PK/PD Studies vivo_model->vivo_efficacy vivo_toxicity Toxicology & Safety Assessment vivo_efficacy->vivo_toxicity Positive Results

A typical workflow for validating in vitro findings in vivo.

Key Experimental Protocols for In Vivo Validation

A range of in vivo experiments can be employed to validate in vitro observations. The choice of experiment depends on the specific research question and the nature of the in vitro finding.

1. Xenograft Models for Cancer Research:

  • Objective: To assess the in vivo efficacy of an anti-cancer agent identified in vitro.

  • Methodology:

    • Human cancer cells, previously shown to be sensitive to the drug in vitro, are subcutaneously or orthotopically implanted into immunocompromised mice.

    • Once tumors are established and reach a predetermined size, mice are randomized into treatment and control groups.

    • The treatment group receives the investigational drug, while the control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

  • Objective: To understand how a drug is absorbed, distributed, metabolized, and excreted (PK) and its biochemical effect on the body (PD).

  • Methodology:

    • A single or multiple doses of the drug are administered to the animal model (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

    • Blood samples are collected at various time points.

    • The concentration of the drug and its metabolites in the plasma is quantified using analytical methods like LC-MS/MS.

    • For PD studies, biomarkers in tissue or blood that are indicative of the drug's effect are measured at different time points and correlated with drug concentration.

Data Presentation: A Comparative Analysis

Clear and concise data presentation is crucial for comparing in vitro and in vivo results. Tables are an effective way to summarize quantitative data from both experimental settings.

Table 2: Comparison of In Vitro and In Vivo Efficacy of Compound X on Cancer Cells

ParameterIn Vitro (HCT116 Cells)In Vivo (HCT116 Xenograft Model)
Metric IC50 (Concentration for 50% inhibition)TGI (Tumor Growth Inhibition)
Compound X 50 nM65% at 10 mg/kg
Control Drug 100 nM45% at 10 mg/kg
Vehicle N/A0%

Validating a Signaling Pathway: The MAPK/ERK Pathway Example

Many in vitro studies focus on how a compound modulates specific signaling pathways. These findings require in vivo validation to confirm their relevance. The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation and survival, and it is a common target in cancer therapy.

MAPK_ERK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation Response Cell Proliferation, Survival TF->Response

A simplified diagram of the MAPK/ERK signaling pathway.

To validate the in vitro finding that a drug inhibits this pathway, a researcher could treat tumor-bearing mice with the compound and then analyze the excised tumors for the phosphorylation status of key proteins like ERK. A reduction in phosphorylated ERK in the treated group compared to the control group would serve as in vivo validation.

References

A Researcher's Guide to Comparing the Metabolic Stability of Otophylloside T Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the preclinical development process. A compound with poor metabolic stability is likely to be rapidly cleared from the body, potentially leading to low bioavailability and a short duration of action. Conversely, a compound that is too stable may accumulate and cause toxicity. This guide provides a framework for the objective comparison of the metabolic stability of Otophylloside T analogs, a class of steroidal glycosides with potential therapeutic applications.

Given the current lack of publicly available experimental data on the metabolic stability of this compound and its analogs, this document serves as a methodological guide. It outlines the predicted metabolic pathways based on related compounds, provides detailed experimental protocols for assessing metabolic stability, and offers templates for data presentation and interpretation.

Predicted Metabolic Pathways of this compound

This compound, as a complex steroidal glycoside, is likely to undergo both Phase I and Phase II metabolism. Understanding these potential pathways is crucial for designing experiments and interpreting results.

  • Phase I Metabolism: The initial modifications to the this compound structure are expected to be mediated primarily by cytochrome P450 (CYP) enzymes in the liver. Key predicted reactions include:

    • Hydroxylation: Addition of hydroxyl (-OH) groups to the steroid nucleus or the sugar moieties.

    • Hydrolysis: Cleavage of the ester linkage at the C-12 position and the glycosidic bonds connecting the sugar residues. This would release the aglycone and individual sugar units.

    • Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

  • Phase II Metabolism: Following Phase I modifications, the resulting metabolites, now bearing polar functional groups, are susceptible to conjugation reactions. These reactions increase water solubility and facilitate excretion.

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups, a common pathway for steroids and sugars.

    • Sulfation: Conjugation of a sulfonate group to hydroxyl groups.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of this compound analogs, two primary in vitro models are recommended: liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compounds (this compound analogs) and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[1]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[2][3]

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls

  • Collagen-coated plates

  • Acetonitrile with internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Protocol:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach for several hours.

  • Prepare the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).

  • Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubate the plates at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Process the samples by centrifugation to remove cellular debris.

  • Analyze the concentration of the parent compound in the supernatant using LC-MS/MS.[4]

Data Presentation and Interpretation

The data from these assays can be used to calculate key parameters of metabolic stability.

Data Calculation:

  • Half-life (t1/2): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining parent compound versus time.

    • t1/2 = 0.693 / k, where k is the elimination rate constant (the slope of the line).

  • Intrinsic Clearance (CLint): The rate of metabolism in the absence of other physiological limitations.

    • For microsomes: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

    • For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes)[4][5]

The results should be summarized in a clear and concise table for easy comparison of the analogs.

Compound IDt1/2 (min) - MicrosomesCLint (µL/min/mg protein) - Microsomest1/2 (min) - HepatocytesCLint (µL/min/10^6 cells) - Hepatocytes
This compound
Analog 1
Analog 2
Analog 3
...
Table 1: Hypothetical data table for comparing the metabolic stability of this compound analogs.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation A Stock Solutions of This compound Analogs C Incubate Analogs with Microsomes/Hepatocytes at 37°C A->C B Prepare Liver Microsomes or Hepatocytes B->C D Collect Samples at Multiple Time Points C->D E Terminate Reaction (e.g., with Acetonitrile) D->E F LC-MS/MS Analysis of Parent Compound E->F G Calculate t1/2 and CLint F->G H Compare Metabolic Stability of Analogs G->H

Caption: Workflow for in vitro metabolic stability assessment of this compound analogs.

Metabolic_Pathways cluster_Phase1 Phase I Metabolism (CYP450s) cluster_Phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation Hydroxylation Hydrolysis Aglycone + Sugars This compound->Hydrolysis Hydrolysis Oxidation Oxidized Metabolites Hydroxylation->Oxidation Oxidation Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation Sulfation Sulfate Conjugates Hydroxylation->Sulfation Hydrolysis->Glucuronidation Hydrolysis->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways of this compound.

Structure-Activity Relationships in Metabolism

By comparing the metabolic stability of a series of this compound analogs, researchers can establish structure-activity relationships (SAR). This involves correlating specific structural modifications with changes in metabolic stability. For example:

  • Blocking sites of metabolism: Introducing bulky groups or electron-withdrawing groups at positions susceptible to hydroxylation can hinder CYP450 access and improve stability.

  • Modifying labile functional groups: Replacing a metabolically labile ester with a more stable amide or ether linkage can increase the compound's half-life.

  • Altering physicochemical properties: Changes in lipophilicity and polarity can affect a compound's access to metabolic enzymes.

Systematic analysis of the SAR will guide the design of future analogs with optimized metabolic profiles, a crucial step towards developing a successful drug candidate.

References

A Head-to-Head Comparison of Otophylloside T and its Analogs with Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective for researchers and drug development professionals. Natural products, with their vast structural diversity, have historically been a rich source of anti-cancer drug candidates. Among these, C21 steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum have emerged as a promising class of compounds with significant cytotoxic activities against a range of human tumor cell lines. This guide provides a head-to-head comparison of the in vitro anti-cancer activity of these compounds, with a focus on Otophylloside T analogs, against established standard-of-care chemotherapeutic agents. While specific data for this compound is not yet available in published literature, the data presented for its close structural analogs, herein referred to as C21 Steroidal Glycosides (C21-SG), offer valuable insights into the potential of this compound class.

Comparative Analysis of In Vitro Cytotoxicity

Recent studies have demonstrated the potent cytotoxic effects of C21-SGs isolated from Cynanchum otophyllum across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below and compared with those of standard-of-care chemotherapeutic agents for the corresponding cancer types.

Cancer Cell LineCancer TypeC21 Steroidal Glycosides (e.g., Cynanotins) IC50 (µM)[1]Standard of CareStandard of Care IC50 (µM)
HL-60 Acute Promyelocytic Leukemia11.4 - 37.9Cytarabine0.1 - 1.0
SMMC-7721 Hepatocellular Carcinoma11.4 - 36.7Sorafenib5.0 - 10.0
A-549 Non-Small Cell Lung Cancer11.4 - 36.7Cisplatin1.0 - 5.0
MCF-7 Breast Cancer (Estrogen Receptor-Positive)16.1 - 25.6Doxorubicin0.1 - 1.0
SW480 Colorectal Cancer12.2 - 30.85-Fluorouracil5.0 - 20.0
HeLa Cervical CancerData not consistently reported for this specific compound classCisplatin1.0 - 5.0
H1299 Non-Small Cell Lung CancerData not consistently reported for this specific compound classPaclitaxel0.01 - 0.1
HepG2 Hepatocellular CarcinomaData not consistently reported for this specific compound classDoxorubicin0.1 - 1.0

Note: The IC50 values for C21 Steroidal Glycosides are presented as a range, reflecting the data for various analogs isolated from Cynanchum otophyllum.[1][2] The IC50 values for standard-of-care drugs are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of C21 Steroidal Glycosides.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the C21 steroidal glycosides or standard-of-care drugs for 48 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflow

The anti-cancer activity of many natural steroidal compounds is attributed to their ability to induce apoptosis and cell cycle arrest. The potential signaling pathway and a typical experimental workflow for evaluating the anti-cancer effects of this compound and its analogs are depicted below.

G cluster_0 Proposed Signaling Pathway for C21 Steroidal Glycosides C21_SG This compound / Analogs Mitochondria Mitochondria C21_SG->Mitochondria Bax Bax Mitochondria->Bax Upregulation Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway of C21 steroidal glycosides.

G cluster_1 Experimental Workflow for In Vitro Anti-Cancer Evaluation Start Start: Isolate this compound / Analogs Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis MTT_Assay->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Proteins Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis End End: Determine Anti-Cancer Potential Data_Analysis->End

Workflow for evaluating anti-cancer activity.

References

A Comparative Guide to Analytical Methods for the Quantification of Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of steroidal glycosides, the accurate and precise quantification of specific compounds is critical. Otophylloside T, a C21 steroidal glycoside isolated from Cynanchum otophyllum, presents a need for robust analytical methods for its quantification in various matrices.[][2] This guide provides a comparative overview of suitable analytical techniques, supported by experimental data from studies on similar compounds, and detailed methodologies to aid in the selection and implementation of an appropriate analytical strategy.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique for the quantification of C21 steroidal glycosides.[3] The choice of detector—Evaporative Light Scattering Detector (ELSD), Diode Array Detector (DAD), or Mass Spectrometry (MS)—depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of these methods based on performance characteristics reported for analogous C21 steroidal glycosides.

Parameter HPLC-ELSD HPLC-DAD LC-MS/MS
Principle Measures light scattered by non-volatile analyte particles after mobile phase evaporation.Measures the absorbance of UV-Vis light by the analyte.Measures the mass-to-charge ratio of the analyte and its fragments, providing high selectivity and sensitivity.
Selectivity ModerateModerate to HighVery High
Sensitivity Good (ng range)Moderate (µg to ng range)Excellent (pg to fg range)
Linearity (r²) > 0.999[3]> 0.999> 0.99
Limit of Detection (LOD) 0.2 - 0.5 µg[3]Dependent on chromophore0.01 - 18.58 µg/kg[4]
Limit of Quantification (LOQ) Not specified in reviewed literatureDependent on chromophore0.03 - 82.50 µg/kg[4]
Precision (%RSD) < 5.0%[3]< 2%< 15%
Accuracy (% Recovery) 98.2 - 101.3%[3]98-102%Typically 85-115%
Gradient Elution CompatibleCompatibleCompatible
Structural Information NoLimitedYes (MS/MS fragmentation)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the extraction and analysis of C21 steroidal glycosides from plant material, which can be adapted for this compound.

1. Sample Preparation: Extraction of C21 Steroidal Glycosides

  • Objective: To efficiently extract this compound from the plant matrix.

  • Procedure:

    • The dried and powdered plant material (e.g., roots of Cynanchum otophyllum) is extracted with 95% ethanol under reflux for 2 hours. This process is repeated three times.[5]

    • The ethanol extracts are combined and evaporated to dryness under reduced pressure.[5]

    • The resulting crude extract is then subjected to further purification, such as silica gel column chromatography, to isolate the pregnane glycoside fraction.[5]

2. HPLC-ELSD Method for Quantification

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Extend C18 (4.6 x 250 mm, 5 µm)[3]

    • Mobile Phase: Gradient elution with acetonitrile and water.[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

  • ELSD Conditions:

    • Drift Tube Temperature: 100°C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

  • Validation Parameters:

    • Linearity: Assessed by constructing a calibration curve with at least five concentrations of the standard. A correlation coefficient (r) of >0.999 is considered acceptable.[3]

    • Accuracy: Determined by recovery studies at three different concentration levels. Recoveries in the range of 98-102% are desirable.[3]

    • Precision: Evaluated by intra- and inter-day precision, with a relative standard deviation (RSD) of less than 5.0% being acceptable.[3]

    • Limit of Detection (LOD): Determined based on a signal-to-noise ratio of 3:1.

3. LC-MS/MS Method for Quantification

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.0 mm x 50 mm, 3.0 µm)[6]

    • Mobile Phase: Gradient elution with acetonitrile and water, often with additives like formic acid to improve ionization.

    • Flow Rate: 0.4 mL/min[5]

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for pregnane glycosides.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Validation Parameters:

    • Specificity: Assessed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

    • Linearity: A calibration curve is prepared in the matrix to account for matrix effects.

    • Accuracy and Precision: Evaluated at low, medium, and high quality control (QC) concentrations.

    • Matrix Effect: Investigated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.

    • Stability: The stability of the analyte in the matrix is assessed under various storage conditions.

Workflow and Pathway Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where a compound like this compound might be investigated.

analytical_method_validation_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_data Data Processing Standard Standard Preparation Chromatography Chromatographic Separation (HPLC/LC) Standard->Chromatography Sample Sample Preparation (Extraction, Cleanup) Sample->Chromatography Detection Detection (DAD, ELSD, MS) Chromatography->Detection Integration Peak Integration Detection->Integration Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Quantification Quantification Integration->Quantification Quantification->Specificity Quantification->Linearity Quantification->Accuracy Quantification->Precision Quantification->LOD_LOQ Quantification->Robustness Reporting Reporting Quantification->Reporting

Analytical Method Validation Workflow

This guide provides a foundational comparison of analytical methods for the quantification of this compound, based on available data for structurally related C21 steroidal glycosides. For the development of a specific and fully validated assay for this compound, it is essential to perform in-house validation following the principles and protocols outlined. The choice of method will ultimately be guided by the specific research or drug development context, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation.

References

Safety Operating Guide

Navigating the Safe Disposal of Otophylloside T: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. The proper disposal of chemical compounds, such as Otophylloside T, is a critical component of maintaining a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Nature of this compound
Core Principles of Chemical Waste Disposal

The disposal of chemical waste is regulated to prevent harm to human health and the environment.[2] It is imperative that chemical waste is never disposed of in regular trash or down the sewer system without explicit permission from an institution's Environmental Health and Safety (EHS) department.[2][3] The following procedures are based on established guidelines for hazardous chemical waste management.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final collection by EHS or a licensed waste management contractor.

Waste Identification and Segregation
  • Treat as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's EHS department, all waste containing this compound (including pure compound, solutions, and contaminated materials) must be managed as hazardous waste.[4]

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. For instance, organic solvent solutions of this compound should be collected separately from aqueous solutions or solid waste.[5][6] Incompatible wastes can react, creating a more hazardous situation.

Container Selection and Labeling
  • Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. For instance, if this compound is dissolved in a solvent, the container must be resistant to that solvent. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, leak-proof cap.[7]

  • Hazardous Waste Labeling: As soon as waste is first added to the container, it must be labeled with a hazardous waste tag provided by your institution's EHS office.[2][4] The label must include the following information:

    • The words "Hazardous Waste".[2][7]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • For mixtures, list all constituents and their approximate percentages or volumes.[2]

    • The date of waste generation (the date the first drop of waste was added).[2]

    • The physical state of the waste (e.g., solid, liquid).

    • The name and contact information of the principal investigator or responsible person.[2]

    • The laboratory room number and building.[2]

Waste Accumulation and Storage
  • Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory where the waste is generated.[5]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[6][7] This prevents the release of vapors and reduces the risk of spills.

Disposal of Contaminated Materials
  • Solid Waste: Personal protective equipment (PPE) such as gloves and lab coats, as well as lab supplies like pipette tips, and weighing paper that are contaminated with this compound, must be disposed of as hazardous solid waste.[7] These items should be collected in a designated, labeled container.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent to remove any residue.[5][7] The rinsate must be collected and disposed of as hazardous waste.[4][7] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[4][5]

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Arranging for Waste Pickup
  • Request Collection: Once a waste container is full or is no longer being used, a waste pickup must be scheduled with your institution's EHS department.[6] Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated laboratory area.[4] Trained EHS staff will collect the waste from the satellite accumulation area.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general quantitative guidelines for hazardous waste management based on common laboratory safety protocols.

ParameterGuidelineSource
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[4]
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.General Lab Safety
Empty Container Rinsing Triple-rinse with a solvent amount equal to approximately 5-10% of the container's volume.[4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

OtophyllosideT_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_store Storage & Accumulation cluster_disposal Final Disposal A Waste Generation (this compound) B Treat as Hazardous Waste A->B C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible Container C->D E Label with Hazardous Waste Tag D->E F Store in Designated Satellite Area E->F G Use Secondary Containment F->G H Keep Container Closed G->H I Request EHS Waste Pickup H->I J EHS Collection I->J K Proper Disposal by Licensed Facility J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Otophylloside T

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Otophylloside T

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a steroid compound isolated from Cynanchum otophyllum. Due to the absence of a specific Safety Data Sheet (SDS), and as a precautionary measure given its biological activity, this compound should be handled with the same level of caution as a cytotoxic compound. The following procedures are designed to minimize exposure risk for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. The following PPE is mandatory when handling this compound in any form (solid or in solution).

  • Gloves: Double gloving is required. Use chemotherapy-rated nitrile gloves. The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the designated handling area.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs should be worn.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are necessary to protect against splashes and aerosols.

  • Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) must be used. All handling of the solid compound should be performed within a certified chemical fume hood or a biological safety cabinet.

  • Shoe Covers: Disposable shoe covers should be worn over laboratory footwear and removed before exiting the designated handling area.

Operational Plan for Handling this compound

A systematic approach is essential for safely handling this compound from receipt to disposal.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage within a designated containment area.

  • This compound should be stored in a well-ventilated, secure, and clearly labeled area, away from incompatible materials.[1] The storage container must be tightly sealed.[1] For long-term storage, refrigeration or freezing is recommended.[1]

2.2. Preparation and Handling:

  • All handling of this compound, including weighing and preparation of solutions, must be conducted in a designated containment ventilated enclosure, such as a chemical fume hood or a Class II biological safety cabinet.

  • Prepare and use solutions on the same day whenever possible.[1]

  • Use Luer-lock fittings and closed systems for any transfers to minimize the risk of leaks and spills.[2]

2.3. Spill Management:

  • A spill kit specifically for cytotoxic compounds must be readily available in any area where this compound is handled.[3]

  • In the event of a spill, immediately alert others in the area and secure the location.

  • Don the appropriate PPE, including a respirator, before cleaning the spill.

  • Contain the spill using absorbent materials from the spill kit.

  • Clean the area with an appropriate decontaminating solution, followed by a thorough rinse.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.

Quantitative Data Summary

While specific toxicity data for this compound is not available, the following table summarizes its known chemical properties.

PropertyValue
CAS Number 1642306-14-6
Molecular Formula C48H70O18
Molecular Weight 935.07 g/mol

Experimental Workflow and Safety Protocols

Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

Otophylloside_T_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_spill Contingency: Spill Response A Don Full PPE B Prepare Handling Area (Fume Hood/BSC) A->B C Retrieve this compound from Storage B->C D Weigh Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Surfaces F->G J Secure Spill Area F->J Spill Occurs H Segregate & Dispose of Cytotoxic Waste G->H I Doff PPE in Sequence H->I K Use Cytotoxic Spill Kit J->K L Decontaminate & Dispose K->L

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.